2-Bromo-3-fluorobenzotrifluoride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-fluoro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4/c8-6-4(7(10,11)12)2-1-3-5(6)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERAGXKMOXUWPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333733 | |
| Record name | 2-Bromo-3-fluorobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104540-42-3 | |
| Record name | 2-Bromo-3-fluorobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-fluorobenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Bromo-3-fluorobenzotrifluoride synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-Bromo-3-fluorobenzotrifluoride
Introduction
This compound (CAS No. 104540-42-3) is a highly functionalized aromatic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors.[1][2][3][4] Its unique substitution pattern, featuring a trifluoromethyl group, a fluorine atom, and a bromine atom on the benzene ring, makes it a versatile synthetic building block. The trifluoromethyl group often enhances properties such as metabolic stability and bioavailability in drug candidates, while the bromine and fluorine atoms provide reactive sites for further molecular elaboration through cross-coupling reactions and nucleophilic substitutions.[1][2]
This guide provides a comprehensive overview of a robust and logical synthesis pathway for this compound, designed for researchers and professionals in drug development and chemical synthesis. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule suggests that the bromine atom can be installed via a Sandmeyer reaction, a reliable method for converting an aryl amine to an aryl halide.[5][6] This approach identifies 2-amino-3-fluorobenzotrifluoride as the key precursor. This amine can, in turn, be synthesized from a suitable nitro-aromatic compound, which is accessible through the electrophilic nitration of a commercially available starting material, 3-fluorobenzotrifluoride. This multi-step strategy is advantageous as it relies on well-established, high-yielding, and scalable reaction classes.
Caption: Retrosynthetic pathway for this compound.
Primary Synthesis Pathway: A Step-by-Step Guide
This section details a validated three-step synthesis commencing from 3-fluorobenzotrifluoride. This approach is analogous to synthetic routes reported for similar isomers, such as 2-bromo-5-fluorobenzotrifluoride, which also start from m-fluorobenzotrifluoride and involve nitration, reduction, and a Sandmeyer reaction.[7]
Step 1: Electrophilic Nitration of 3-Fluorobenzotrifluoride
The initial step involves the regioselective introduction of a nitro (-NO₂) group onto the 3-fluorobenzotrifluoride ring.
-
Causality of Experimental Design: The regiochemical outcome is governed by the directing effects of the existing substituents. The fluorine atom is an ortho-, para-director, activating positions 2, 4, and 6. Conversely, the trifluoromethyl (-CF₃) group is a strong deactivator and a meta-director, directing incoming electrophiles to positions 5 and, to a lesser extent, 2. The synergistic direction of both groups to the 2-position, combined with steric hindrance at other positions, favors the formation of 2-nitro-3-fluorobenzotrifluoride as a major product. A nitrating mixture of nitric acid and sulfuric acid is the standard reagent for this transformation, as sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).
-
Experimental Protocol:
-
To a stirred solution of concentrated sulfuric acid, cool the reaction vessel to below 10°C using an ice bath.
-
Slowly add m-fluorobenzotrifluoride to the sulfuric acid while maintaining the low temperature.
-
Prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of m-fluorobenzotrifluoride, ensuring the reaction temperature does not exceed 25°C.[7]
-
After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion.
-
Carefully pour the reaction mixture over crushed ice to quench the reaction.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-fluoro-2-nitrobenzotrifluoride. Purification can be achieved via distillation or column chromatography.
-
Step 2: Reduction of 2-Nitro-3-fluorobenzotrifluoride
The second step is the reduction of the nitro group to a primary amine, yielding the key intermediate 2-amino-3-fluorobenzotrifluoride.
-
Causality of Experimental Design: Several methods are effective for nitro group reduction. Catalytic hydrogenation using Raney nickel or palladium on carbon is a clean and efficient method.[7] Alternatively, metal-acid systems like iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride) can be used, which are often cost-effective for larger-scale synthesis.[8] The choice of method depends on available equipment, scale, and cost considerations.
-
Experimental Protocol (Catalytic Hydrogenation):
-
Dissolve 5-fluoro-2-nitrobenzotrifluoride in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.[7]
-
Add a catalytic amount of Raney nickel (or Pd/C) to the solution.
-
Pressurize the vessel with hydrogen gas (typically 0.8-1.0 MPa) and heat to 80-90°C.[9]
-
Maintain the reaction under vigorous stirring until hydrogen uptake ceases, indicating the completion of the reaction.
-
Cool the vessel, carefully vent the hydrogen, and purge with an inert gas like nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-amino-3-fluorobenzotrifluoride, which can be used directly in the next step or purified by distillation.
-
Step 3: Sandmeyer Reaction for Bromination
The final step converts the synthesized amine into the target aryl bromide via a diazotization-bromination sequence known as the Sandmeyer reaction.[5][10]
-
Causality of Experimental Design: The Sandmeyer reaction is a cornerstone of aromatic chemistry for introducing a wide range of substituents onto an aromatic ring.[6] The process involves two critical stages. First, the primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0-5°C) to form a diazonium salt.[11][12] This intermediate is highly reactive and typically unstable at higher temperatures. In the second stage, a copper(I) bromide (CuBr) catalyst is introduced. The copper(I) facilitates a single-electron transfer to the diazonium salt, leading to the release of nitrogen gas and the formation of an aryl radical, which then reacts with the bromide from the copper(II) species to form the final product.[5]
Caption: Workflow for the conversion of the amine to the final product.
-
Experimental Protocol:
-
Add 2-amino-3-fluorobenzotrifluoride to a 40% hydrobromic acid solution in a reaction flask and cool the mixture to 0°C in an ice-salt bath.[9]
-
Prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature is maintained below 5°C.[11] Vigorous stirring is essential.
-
After the addition is complete, stir the mixture for an additional 25-35 minutes to ensure complete formation of the diazonium salt solution.[9]
-
In a separate flask, prepare a solution or suspension of a catalytic amount of copper(I) bromide in hydrobromic acid.
-
Slowly pour the cold diazonium salt solution into the copper(I) bromide mixture. Effervescence (release of N₂ gas) should be observed.[9]
-
Allow the reaction to stir and slowly warm to room temperature.
-
Once gas evolution ceases, extract the product with an organic solvent. The organic phase is then washed with sodium hydroxide solution and water, dried, and concentrated.
-
The final product, this compound, is purified by vacuum distillation.
-
Summary of Synthesis Pathway and Data
| Step | Reaction | Starting Material | Key Reagents | Typical Conditions | Product |
| 1 | Nitration | 3-Fluorobenzotrifluoride | Conc. HNO₃, Conc. H₂SO₄ | 0-25°C | 2-Nitro-3-fluorobenzotrifluoride |
| 2 | Reduction | 2-Nitro-3-fluorobenzotrifluoride | H₂, Raney Ni (catalyst) | 80-90°C, 0.8-1.0 MPa | 2-Amino-3-fluorobenzotrifluoride |
| 3 | Sandmeyer | 2-Amino-3-fluorobenzotrifluoride | 1. NaNO₂, HBr2. CuBr | 0-5°C, then RT | This compound |
Alternative Synthetic Considerations
While the pathway detailed above is robust, other strategies exist. A patent describes a route starting from m-fluorobenzotrifluoride that involves nitration, followed by bromination, reduction, and then deamination to arrive at a related benzoic acid derivative, isolating this compound as an intermediate.[8] This alternative sequence of functional group interconversion highlights the flexibility of synthetic design but may involve more steps or different selectivity challenges. Direct bromination of 3-fluorobenzotrifluoride is another theoretical possibility, but achieving the desired 2-bromo regioselectivity over other isomers would be a significant challenge due to the complex interplay of electronic and steric effects.
Conclusion
The synthesis of this compound is efficiently achieved through a strategic three-step sequence starting from 3-fluorobenzotrifluoride. This pathway, leveraging classical and well-understood reactions such as electrophilic nitration, nitro group reduction, and the Sandmeyer reaction, provides a reliable and scalable method for producing this valuable chemical intermediate. The rationale behind each step is grounded in fundamental principles of organic chemistry, offering researchers a clear and logical framework for practical application in the laboratory and beyond.
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physicochemical properties of 2-Bromo-3-fluorobenzotrifluoride
An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-3-fluorobenzotrifluoride
Introduction
This compound is a halogenated aromatic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group on the benzene ring, provides a versatile scaffold for the synthesis of complex molecules. The presence of the trifluoromethyl group can enhance properties such as metabolic stability and lipophilicity in drug candidates, while the bromo and fluoro substituents offer multiple reaction sites for synthetic elaboration.[2] This guide provides a comprehensive overview of the known , outlines protocols for its analysis, and discusses its chemical reactivity, serving as a vital resource for researchers and development scientists.
Core Physicochemical Properties
The fundamental physical and chemical identifiers for this compound are summarized below. This data is essential for its correct identification, handling, and use in quantitative experiments.
Identifiers and Molecular Structure
| Identifier | Value | Source |
| CAS Number | 104540-42-3 | [3][4] |
| Molecular Formula | C₇H₃BrF₄ | [3] |
| Molecular Weight | 243.00 g/mol | [3][5] |
| IUPAC Name | 2-bromo-1-fluoro-3-(trifluoromethyl)benzene | [3] |
| InChI | 1S/C7H3BrF4/c8-6-4(7(10,11)12)2-1-3-5(6)9/h1-3H | [3][4] |
| InChIKey | UERAGXKMOXUWPC-UHFFFAOYSA-N | [3][4] |
| SMILES | C1=CC(=C(C(=C1)F)Br)C(F)(F)F | [3] |
Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | 167-168 °C (lit.) | [4][7] |
| Density | 1.741 g/mL at 25 °C (lit.) | [4][7] |
| Refractive Index (n₂₀/D) | 1.47 (lit.) | [4][7] |
| Flash Point | 87.8 °C (190.0 °F) - closed cup | [4] |
| XLogP3-AA | 3.6 | [3] |
Analytical Characterization and Spectral Data
Accurate structural confirmation and purity assessment are critical in research and development. This section details the available spectral data for this compound and provides standardized protocols for acquiring such data.
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.
-
Available Data: Electron ionization mass spectrometry data is available in the NIST database, accessible via PubChem.[3]
-
m/z Top Peak: 242
-
m/z 2nd Highest: 244
-
m/z 3rd Highest: 163
-
-
Interpretation: The peaks at m/z 242 and 244 correspond to the molecular ions containing the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The peak at m/z 163 likely corresponds to the loss of the bromine atom from the molecular ion.
Experimental Protocol: Acquiring an Electron Ionization Mass Spectrum
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane.
-
Instrument Setup:
-
Set the ion source to electron ionization (EI) mode.
-
Set the electron energy to a standard value, typically 70 eV.
-
Calibrate the mass analyzer using a known standard (e.g., perfluorotributylamine, PFTBA).
-
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-350).
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peaks (M⁺ and M+2⁺) and major fragment ions. Compare the isotopic pattern of bromine-containing fragments to theoretical values.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
-
Available Data: An ATR-IR spectrum is available on PubChem, provided by Bio-Rad Laboratories from a Sigma-Aldrich sample.[3]
-
Expected Absorptions: Based on the structure, the IR spectrum is expected to show characteristic absorption bands for:
-
C-F stretching (aromatic): Typically in the 1300-1100 cm⁻¹ region.
-
C-F stretching (-CF₃): Strong absorptions, often multiple bands, in the 1350-1120 cm⁻¹ region.
-
C-Br stretching: Usually found in the 680-515 cm⁻¹ region.
-
C=C stretching (aromatic): Peaks in the 1600-1450 cm⁻¹ region.
-
=C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.
-
Experimental Protocol: Acquiring an ATR-IR Spectrum
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide definitive structural information.
-
Expected ¹H NMR Spectrum: The ¹H NMR spectrum is expected to show three signals in the aromatic region (typically 6.5-8.0 ppm), corresponding to the three protons on the benzene ring. These signals would likely appear as complex multiplets due to proton-proton and proton-fluorine couplings.
-
Expected ¹⁹F NMR Spectrum: The ¹⁹F NMR spectrum is expected to show two distinct signals: one for the aromatic fluorine and one for the trifluoromethyl group.[8] The aromatic fluorine signal will be coupled to the neighboring protons. The trifluoromethyl group will likely appear as a singlet or a narrow multiplet, potentially showing long-range coupling to the aromatic fluorine or protons.
-
Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum will show seven distinct signals for the seven carbon atoms. The signals for the carbons bonded to fluorine will appear as doublets (or more complex multiplets for the CF₃ carbon) due to carbon-fluorine coupling.
Experimental Protocol: Acquiring ¹H, ¹³C, and ¹⁹F NMR Spectra
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Tuning: Place the sample in the NMR spectrometer and lock onto the deuterium signal of the solvent. Tune and match the ¹H, ¹³C, and ¹⁹F probes.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the signals and analyze the multiplicities and coupling constants.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Reference the spectrum using an external or internal standard (e.g., CFCl₃ at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ pulse sequence to determine the number of attached protons for each carbon).
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Caption: Workflow for the physicochemical and spectral analysis of this compound.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the presence of the aryl bromide moiety, which is amenable to a wide range of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine and trifluoromethyl groups activates the aromatic ring, influencing its reactivity.
Cross-Coupling Reactions
The carbon-bromine bond is a key site for forming new carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form biaryl compounds or to introduce alkyl or vinyl substituents.[9]
-
Heck Reaction: Palladium-catalyzed reaction with alkenes to form substituted styrenes.[10]
-
Sonogashira Coupling: Coupling with terminal alkynes using a palladium catalyst and a copper(I) co-catalyst to synthesize aryl alkynes.[11]
Nucleophilic Aromatic Substitution (SₙAr)
While aryl bromides are generally less reactive than aryl fluorides in SₙAr reactions, the presence of strong electron-withdrawing groups (like -CF₃) ortho or para to the halogen can facilitate the substitution of the bromine atom by strong nucleophiles under certain conditions.[12] However, the fluorine atom at the 3-position is also activated and could potentially undergo substitution.
Caption: Key synthetic transformations of this compound.
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. It is classified as a hazardous substance.
GHS Hazard Classification
| Hazard Statement | Code | Description | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [3] |
-
Signal Word: Warning[3]
-
Pictograms: GHS07 (Exclamation Mark)
Safe Handling and Storage
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and use a multi-purpose combination respirator cartridge (US) or equivalent.[4]
-
Handling: Use only in a well-ventilated area or in a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. It is classified under storage class 10 for combustible liquids.[4]
Conclusion
This compound is a valuable building block in synthetic chemistry, offering a combination of physical and chemical properties that make it suitable for a range of applications, particularly in the development of new pharmaceuticals and agrochemicals. While key physicochemical properties have been reported, a comprehensive public dataset of its NMR and detailed IR spectra is currently lacking. The protocols and information provided in this guide are intended to equip researchers with the necessary knowledge to safely handle, characterize, and strategically employ this compound in their synthetic endeavors.
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Introduction: The Strategic Importance of a Trifunctionalized Building Block
An In-Depth Technical Guide to 2-Bromo-3-fluorobenzotrifluoride (CAS 104540-42-3)
In the landscape of modern medicinal chemistry and materials science, fluorinated aromatic compounds are indispensable tools. The strategic incorporation of fluorine and trifluoromethyl (CF₃) groups can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This compound stands out as a particularly valuable intermediate, offering a trifecta of reactive sites: a bromine atom poised for cross-coupling or metallation, a fluorine atom, and an electron-withdrawing trifluoromethyl group that modulates the reactivity of the aromatic ring.
This guide provides an in-depth technical overview of this compound, moving beyond catalog data to explore its synthesis, core reactivity principles, and demonstrated applications. The insights herein are tailored for researchers, chemists, and drug development professionals who utilize complex building blocks to construct novel molecular architectures, such as the next generation of dopamine receptor agonists and kinase inhibitors.[1][2][3]
Section 1: Core Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a reagent is the bedrock of its effective application. This compound is a dense, colorless to pale yellow liquid with a high boiling point, indicative of its significant molecular weight and polarity.[1]
Physicochemical Data Table
| Property | Value | Source(s) |
| CAS Number | 104540-42-3 | [4] |
| Molecular Formula | C₇H₃BrF₄ | |
| Molecular Weight | 243.00 g/mol | [5] |
| IUPAC Name | 2-bromo-1-fluoro-3-(trifluoromethyl)benzene | |
| Appearance | Colorless to light yellow clear liquid | [4] |
| Boiling Point | 167-168 °C (lit.) | |
| Density | 1.741 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.47 (lit.) | |
| Flash Point | 87.8 °C (190.0 °F) - closed cup |
Spectroscopic Analysis: An Expert's Perspective
While raw spectra for commercial intermediates are not always published, a seasoned chemist can predict the key features based on the molecule's structure. Analysis of derivatives of this compound is routinely performed using high-resolution instrumentation.[1][6]
-
¹H NMR (400 MHz, CDCl₃): The spectrum would be complex, showing three protons in the aromatic region (approx. 7.0-7.8 ppm). Due to coupling with each other and with the ¹⁹F nucleus, the signals would appear as complex multiplets (e.g., doublet of doublets, or triplet of doublets). Precise assignment requires advanced 2D NMR techniques.
-
¹³C NMR (101 MHz, CDCl₃): Expect seven distinct signals. The carbon bearing the CF₃ group will appear as a quartet due to C-F coupling. The carbons bonded to fluorine and bromine will also exhibit characteristic splitting and chemical shifts. The remaining aromatic carbons will appear in the typical 120-140 ppm range.
-
¹⁹F NMR (376 MHz, CDCl₃): Two signals would be expected. One for the single fluorine atom on the ring, and a second, more intense signal for the CF₃ group.
-
Mass Spectrometry (EI/ESI): The molecular ion peak (M⁺) would show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z 242 and 244 (for ⁷⁹Br and ⁸¹Br). Common fragmentation patterns would involve the loss of Br (M-79/81) and CF₃ (M-69). High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of its derivatives.[3]
Section 2: Synthesis and Purification Protocol
The synthesis of this compound can be achieved through a multi-step pathway starting from m-fluorobenzotrifluoride, as outlined in the patent literature.[7] This process is designed for regioselective introduction of the required functional groups.
Synthetic Workflow Diagram
Caption: Multi-step synthesis of this compound.
Step-by-Step Synthesis Protocol (Conceptual)
This protocol is based on established chemical transformations described in patent WO2014071545A1.[7]
-
Nitration: Charge a reactor with m-fluorobenzotrifluoride and sulfuric acid. Cool the mixture and slowly add a nitrating mixture (HNO₃/H₂SO₄) while maintaining a low temperature to control the exothermic reaction and ensure regioselectivity, yielding 4-fluoro-2-(trifluoromethyl)nitrobenzene.
-
Bromination: To the nitrated intermediate, introduce a Lewis acid catalyst (e.g., iron powder) and add elemental bromine portion-wise. The electron-withdrawing nitro and CF₃ groups direct the bromine to the desired position.
-
Reduction: Reduce the nitro group of the brominated intermediate to an amine. A common and scalable method is the use of iron powder in the presence of an acid like HCl or acetic acid.
-
Deamination: Convert the resulting aniline to a diazonium salt using sodium nitrite in a strong acid at low temperature (0-5 °C). Subsequently, remove the diazonium group (e.g., through hypophosphorous acid treatment) to yield the crude product.
-
Purification: The final, crucial step is the purification of the crude product by distillation under reduced pressure to obtain this compound of high purity.[7]
Section 3: Chemical Reactivity and Synthetic Utility
The utility of this compound stems from its capacity to undergo a diverse set of transformations, allowing for its incorporation into larger, more complex molecules.
Key Reactivity Pathways
Caption: Major reaction pathways for synthetic derivatization.
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond is a prime site for transformations like Suzuki, Stille, and Buchwald-Hartwig amination reactions. In one study, it was successfully used as an aryl halide in a Pd(0)-catalyzed amination with oxadiamines, demonstrating its suitability for constructing complex C-N linkages.[6][8] The choice of palladium precursor (e.g., Pd(dba)₂) and ligand (e.g., BINAP) is critical for achieving good yields, especially given the steric hindrance around the bromine atom.[8]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing CF₃ group activates the aromatic ring towards nucleophilic attack. This pathway is leveraged in the synthesis of Tavapadon analogs, where the compound reacts with a phenol to form a diaryl ether via C-O bond formation.[1][3] This reaction typically requires a strong base to deprotonate the nucleophile.
-
Lithium-Halogen Exchange: The bromine atom can be readily swapped for lithium by treatment with an organolithium reagent like n-butyllithium at low temperatures (-78 °C). This generates a potent aryllithium nucleophile. A documented protocol involves this exact step, followed by quenching with an electrophile like dimethylformamide (DMF) to synthesize the corresponding benzaldehyde, a versatile intermediate for further elaboration.[2]
-
Experimental Protocol (Lithiation-Formylation): [2]
-
Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, inert-atmosphere flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.0-1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour.
-
Add anhydrous DMF (1.2 eq) dropwise.
-
After 30 minutes, quench the reaction by adding acetic acid, followed by water.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash, dry, and purify.
-
-
Section 4: Applications in Research and Development
The true value of a building block is defined by its successful application. This compound is not a theoretical curiosity; it is a validated intermediate in cutting-edge drug discovery programs.
-
Dopamine Receptor Agonists: The compound is a key starting material for synthesizing analogs of Tavapadon, a partial agonist for the dopamine D1 and D5 receptors.[1][3] These receptors are significant targets for treating neurological disorders like Parkinson's disease. The building block is used to construct the diaryl ether core of these complex molecules.[3]
-
Kinase Inhibitors: In a separate line of research, it serves as a precursor for phthalazine-based compounds designed as p38 kinase inhibitors.[2] Chronic inflammation is mediated by p38 kinase, making its inhibitors potential treatments for conditions like rheumatoid arthritis.[2]
Section 5: Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. This compound is a hazardous chemical that requires careful handling to mitigate risks.
GHS Hazard Summary
| Hazard Class | Code | Statement |
| Flammable Liquids | H227 | Combustible liquid |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| STOT - Single Exposure | H335 | May cause respiratory irritation |
Laboratory Handling and Storage Protocol
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors. Ensure an eyewash station and safety shower are immediately accessible.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.
-
Dispensing: As a liquid, transfer using a glass syringe or pipette in the fume hood. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area designated for combustible liquids. Keep away from heat, sparks, open flames, and strong oxidizing agents.
-
Spill Response: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand), collect into a sealed container, and dispose of as hazardous chemical waste.
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Safety Workflow Decision Diagram
Caption: Decision workflow for safe laboratory handling.
Conclusion
This compound is more than a collection of atoms; it is a carefully designed synthetic tool. Its trifunctional nature provides chemists with a versatile platform for generating molecular complexity through a variety of orthogonal reaction pathways, including palladium catalysis, lithium-halogen exchange, and nucleophilic substitution. Its validated role in the synthesis of advanced pharmaceutical candidates underscores its importance and solidifies its position as a key building block for innovation in research and development.
References
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- 2. US7759337B2 - Phthalazine compounds and methods of use - Google Patents [patents.google.com]
- 3. thieme-connect.de [thieme-connect.de]
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- 5. primaryamine.com [primaryamine.com]
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- 8. Cu(I)- and Pd(0)-Catalyzed Arylation of Oxadiamines with Fluorinated Halogenobenzenes: Comparison of Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-3-fluorobenzotrifluoride
Introduction: The Structural Imperative
In the landscape of drug discovery and materials science, halogenated benzotrifluorides serve as pivotal building blocks. Their unique electronic properties, conferred by the strongly electron-withdrawing trifluoromethyl group and the site-specific influence of halogen atoms, make them invaluable scaffolds for creating novel chemical entities with tailored biological activity and material characteristics. 2-Bromo-3-fluorobenzotrifluoride (CAS No. 104540-42-3) is one such compound, presenting a distinct substitution pattern that demands rigorous structural verification.[1][2]
This technical guide provides a comprehensive, multi-technique spectroscopic analysis of this compound. As a Senior Application Scientist, my objective extends beyond the mere presentation of data. This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of why specific spectroscopic signatures arise and how to methodically acquire and interpret this data. We will delve into Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering both established data and predictive analyses to construct a complete and validated structural profile.
Molecular Identity and Physicochemical Properties
A precise understanding of a molecule's fundamental properties is the bedrock of any analytical endeavor. These data are crucial for selecting appropriate solvents, interpreting mass spectra, and ensuring sample integrity.
| Property | Value | Source |
| IUPAC Name | 2-bromo-1-fluoro-3-(trifluoromethyl)benzene | PubChem[3] |
| CAS Number | 104540-42-3 | Santa Cruz Biotechnology[1] |
| Molecular Formula | C₇H₃BrF₄ | PubChem[3] |
| Molecular Weight | 243.00 g/mol | PubChem[3] |
| Boiling Point | 167-168 °C | Sigma-Aldrich[2] |
| Density | 1.741 g/mL at 25 °C | Sigma-Aldrich[2] |
| Refractive Index | n20/D 1.47 | Sigma-Aldrich[2] |
Part 1: Mass Spectrometry - Confirming Molecular Weight and Isotopic Pattern
Mass spectrometry is the definitive technique for determining the molecular weight of a compound and confirming its elemental composition through isotopic patterns. For a molecule containing bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, the isotopic signature is particularly revealing.
Causality in Experimental Choices
A Gas Chromatography-Mass Spectrometry (GC-MS) approach is selected for its ability to separate the analyte from potential impurities before ionization, ensuring the resulting mass spectrum is of the pure compound. Electron Impact (EI) is the chosen ionization method due to its efficacy in generating a clear molecular ion peak and a reproducible fragmentation pattern for small, relatively stable aromatic molecules.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (approx. 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Injector: Set to 250 °C with a splitless injection of 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[4]
-
Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is ideal for separating aromatic compounds.[4]
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 10 °C/min to 300 °C and hold for 2 minutes.[4]
-
-
MS Detection:
Data Interpretation
The EI mass spectrum of this compound is expected to show a characteristic molecular ion cluster.
| m/z | Interpretation | Expected Relative Abundance | Source |
| 242 | [M]⁺ peak corresponding to the ⁷⁹Br isotope | ~100% | PubChem[3] |
| 244 | [M+2]⁺ peak corresponding to the ⁸¹Br isotope | ~98% | PubChem[3] |
| 163 | [M-Br]⁺ fragment, loss of the bromine atom | Variable | PubChem[3] |
The presence of two peaks at m/z 242 and 244 with nearly equal intensity is the definitive signature of a monobrominated compound, thus validating the elemental composition. The peak at m/z 163 corresponds to the C₇H₃F₄⁺ fragment, a common fragmentation pathway for halogenated aromatics.
Part 2: Infrared Spectroscopy - Probing Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Causality in Experimental Choices
Attenuated Total Reflectance (ATR) is the preferred sampling technique for a liquid sample like this compound. It requires minimal sample preparation—just a single drop—and provides high-quality, reproducible spectra without the need for solvents or pellet pressing.[6][7] A diamond ATR crystal is chosen for its durability and broad spectral range.[8]
Experimental Protocol: ATR-IR Spectroscopy
-
Instrument Setup: Ensure the ATR crystal (e.g., diamond) is clean by wiping it with isopropanol and allowing it to dry.
-
Background Collection: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the absorbance of the crystal and the ambient atmosphere (CO₂, H₂O).
-
Sample Application: Place one drop of neat this compound directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Lower the press to ensure good contact between the sample and the crystal.[6] Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Cleaning: Clean the crystal surface thoroughly with a suitable solvent after the measurement.
Data Interpretation
The IR spectrum provides a molecular fingerprint. The key absorption bands for this compound are interpreted below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100-3000 | Aromatic C-H Stretch | Medium to Weak |
| 1600-1450 | Aromatic C=C In-ring Stretch | Medium to Strong |
| ~1320 | C-F Stretch (Trifluoromethyl, symmetric) | Strong |
| 1180-1140 | C-F Stretch (Trifluoromethyl, asymmetric) | Very Strong, often multiple bands |
| ~1050 | Aromatic C-F Stretch | Strong |
| 900-675 | Aromatic C-H Out-of-plane Bend | Strong |
| 690-515 | C-Br Stretch | Medium to Strong |
The most prominent features will be the exceptionally strong and broad absorptions in the 1350-1100 cm⁻¹ region, which are characteristic of the C-F stretching modes of the CF₃ group. The positions of the C-H out-of-plane bending bands can also provide clues about the substitution pattern on the benzene ring.
Part 3: Nuclear Magnetic Resonance Spectroscopy - The Definitive Structural Map
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential.
Workflow for Spectroscopic Analysis
Caption: General workflow for NMR-based structure elucidation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a 5 mm NMR tube.[2][9] CDCl₃ is chosen for its good solubilizing power and relatively clean spectral window. The sample must be free of particulate matter.[10]
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock the field on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. A pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds is typical.
-
¹⁹F NMR Acquisition: Acquire a 1D fluorine spectrum. ¹⁹F NMR is highly sensitive and can be acquired quickly. Proton decoupling is often applied to simplify the spectra.
-
¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. Due to the low natural abundance of ¹³C, more scans are required (typically several hundred to thousands), and acquisition can take from minutes to hours depending on the sample concentration.[9]
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The aromatic region (δ 7.0-8.0 ppm) will show signals for the three protons on the benzene ring. The chemical shifts are influenced by the electronic effects of the substituents (-Br, -F, -CF₃), all of which are electron-withdrawing.[11]
-
H-4: This proton is para to the -F and meta to both -Br and -CF₃. It is expected to be the most upfield of the three. It will be split by H-5 (ortho coupling, J ≈ 8 Hz) and H-6 (meta coupling, J ≈ 2 Hz). Prediction: ~δ 7.35 ppm (ddd, J ≈ 8.0, 2.0, 1.0 Hz) . The small doublet splitting may come from a ⁴JHF coupling to the ortho -F.
-
H-5: This proton is ortho to H-4 and H-6 and meta to the -F. It will experience strong ortho couplings to both neighbors. Prediction: ~δ 7.50 ppm (t, J ≈ 8.0 Hz) . The signal will appear as a triplet due to coupling to two adjacent protons with similar coupling constants.
-
H-6: This proton is ortho to the bromine atom, which has a significant deshielding effect. It is also ortho to H-5. This proton is expected to be the most downfield. Prediction: ~δ 7.70 ppm (ddd, J ≈ 8.0, 2.0, 0.5 Hz) . The splitting pattern arises from coupling to H-5 (ortho), H-4 (meta), and potentially a long-range coupling to the CF₃ group.
Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃)
¹⁹F NMR provides a wide chemical shift range, making spectral interpretation straightforward.[12]
-
Ar-F: The fluorine atom attached directly to the aromatic ring will appear in the typical aromatic fluorine region. It will be coupled to the adjacent protons. Prediction: ~δ -110 to -130 ppm (m) .
-
-CF₃: The trifluoromethyl group attached to an aromatic ring typically appears as a singlet (if proton-decoupled) in a distinct region.[12] Prediction: ~δ -60 to -65 ppm (s) . The chemical shift is sensitive to the electronic environment and solvent.[13][14]
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
A proton-decoupled ¹³C spectrum will show seven distinct signals, as all carbon atoms are in unique chemical environments. Aromatic carbons typically resonate between δ 110-160 ppm.[11][15]
-
CF₃: The carbon of the trifluoromethyl group will appear as a quartet due to the strong one-bond coupling to the three fluorine atoms (¹JCF ≈ 270-280 Hz). Prediction: ~δ 122 ppm (q, ¹JCF ≈ 275 Hz) .
-
C-Br (C-2): The carbon directly bonded to bromine will be shifted downfield. It will also exhibit coupling to the adjacent fluorine atoms. Prediction: ~δ 115 ppm (d, ²JCF ≈ 20 Hz) .
-
C-F (C-3): The carbon bonded to fluorine will show a large one-bond C-F coupling. Prediction: ~δ 160 ppm (d, ¹JCF ≈ 250 Hz) .
-
C-CF₃ (C-1): This quaternary carbon will be split by the fluorine of the CF₃ group and the ortho fluorine atom. Prediction: ~δ 130 ppm (dq, ...) . The exact multiplicity will be complex.
-
Aromatic CH Carbons (C-4, C-5, C-6): These carbons will appear in the aromatic region, with their chemical shifts influenced by the substituents. They will also show smaller C-F couplings. Prediction: δ 125-140 ppm .
Structural Elucidation through NMR Coupling
The connectivity of the molecule is unequivocally confirmed by the spin-spin coupling patterns observed in the spectra.
Caption: Key proton-proton and proton-fluorine coupling relationships.
The observation of these specific couplings—particularly the ortho, meta, and long-range fluorine couplings—provides a self-validating system that locks in the 2-Bromo-3-fluoro substitution pattern and distinguishes it from all other possible isomers.
Conclusion
The structural elucidation of this compound is a multi-faceted process that relies on the synergistic interpretation of data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance. Mass spectrometry confirms the molecular weight and the presence of bromine. Infrared spectroscopy identifies the key functional groups, notably the aromatic ring and the powerful C-F vibrations of the trifluoromethyl group. Finally, a detailed analysis of predicted ¹H, ¹³C, and ¹⁹F NMR spectra, grounded in established principles, provides an unambiguous map of the molecular connectivity. The protocols and interpretive frameworks presented in this guide offer a robust and reliable system for researchers to validate the structure of this and similar fluorinated aromatic compounds, ensuring the integrity of their scientific endeavors.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
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Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. Retrieved from [Link]
-
Specac Ltd. (n.d.). Attenuated Total Reflectance (ATR) - FT-IR Spectroscopy. Retrieved from [Link]
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TDI-Brooks. (n.d.). Quantitative Determination of Aromatic Hydrocarbons Using Selected Ion Monitoring Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
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Gomez-Coca, R. B., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8279. Retrieved from [Link]
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Georgia Tech NMR Center. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]
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University of Southern California. (n.d.). Standard Operating Procedure (SOP): High field Nuclear Magnetic Resonance (Oxford NMR AS400 MHz). Retrieved from [Link]
-
AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
Dove Medical Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]
-
ResearchGate. (2021, August). Changes in 19 F chemical shift (Δδ) of various CF 3 tags as a function of solvent polarity. Retrieved from [Link]
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]
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Unlocking the Synthetic Potential of Benzotrifluorides: A Guide to the Reactivity of the Trifluoromethyl Group
An In-Depth Technical Guide:
Introduction: The Trifluoromethyl Group's Rise to Prominence
In the landscape of modern medicinal and materials chemistry, few functional groups have had an impact as profound as the trifluoromethyl (CF₃) group. Its incorporation into molecular scaffolds has become a cornerstone strategy for fine-tuning physicochemical and biological properties.[1] Benzotrifluorides, aromatic rings substituted with a CF₃ group, are pivotal building blocks in this domain, appearing in numerous pharmaceuticals, agrochemicals, and advanced materials.[2][3] Notable drugs such as Fluoxetine (Prozac), Celecoxib (Celebrex), and Selinexor contain this moiety, a testament to its utility.[4][5]
This guide provides an in-depth exploration of the reactivity of the trifluoromethyl group in the context of benzotrifluorides. We will move beyond simple definitions to explain the causality behind its electronic effects, the inherent stability of its C-F bonds, and the diverse reaction pathways it enables and directs. This content is designed for researchers, scientists, and drug development professionals seeking to harness the unique chemistry of benzotrifluorides in their synthetic endeavors.
Chapter 1: The Electronic Signature of the Trifluoromethyl Group
The reactivity of benzotrifluoride is fundamentally governed by the powerful electronic influence of the CF₃ group. This influence is a direct consequence of fluorine's position as the most electronegative element.
1.1 A Dominant Inductive Effect
The three fluorine atoms exert a potent electron-withdrawing inductive effect (-I) on the aromatic ring.[6][7] This effect is significantly stronger than that of other halogens like chlorine and creates a substantial dipole moment, polarizing the C-CF₃ bond and, by extension, the entire aromatic system.[4] This electron deficiency is a defining characteristic of benzotrifluorides and is the primary driver for much of its reactivity.
1.2 The Absence of Resonance Donation
Unlike substituents with lone pairs, such as methoxy (-OCH₃) or amino (-NH₂) groups, the trifluoromethyl group has no available electron pairs or orbitals to participate in resonance donation (+M effect) with the aromatic π-system.[8] This combination of a strong -I effect without a competing +M effect makes the CF₃ group one of the most powerfully deactivating substituents in the context of electrophilic aromatic substitution.
This unique electronic profile significantly alters the molecule's interaction with its biological targets, often leading to increased binding affinity and potency.[9] It also profoundly impacts its chemical reactivity, as we will explore in subsequent chapters.
Chapter 2: The Fortress of Stability: C-F Bonds and Metabolic Resistance
A hallmark of the trifluoromethyl group is its exceptional stability, which is primarily attributed to the strength of the carbon-fluorine bond.
2.1 Bond Strength and Chemical Inertness
The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a C-H bond (approx. 485 kJ/mol vs. 414 kJ/mol).[9][10] This inherent strength renders the CF₃ group highly resistant to chemical, thermal, and photochemical degradation.[11] Consequently, transforming the CF₃ group itself is a significant synthetic challenge, often requiring harsh conditions or specialized catalytic systems.[2][12]
2.2 Implications for Drug Development: Metabolic Stability
In a biological context, this stability translates to high resistance against metabolic degradation, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes.[13] Strategically replacing a metabolically labile methyl group with a CF₃ group is a well-established tactic to block a metabolic hotspot, thereby increasing the drug's half-life, improving its pharmacokinetic profile, and reducing the required dosage.[10][11][13]
Data Presentation: Impact of CF₃ Group on Metabolic Stability
The following table summarizes the typical outcomes observed when a metabolically vulnerable methyl group in a drug candidate is replaced by a trifluoromethyl group.
| Parameter | Molecule with -CH₃ Group | Molecule with -CF₃ Group | Rationale |
| Metabolic Pathway | Oxidative metabolism | Pathway is blocked | The C-F bonds are resistant to enzymatic cleavage by CYPs.[13] |
| Number of Metabolites | Generally higher | Significantly reduced | Blocking a primary metabolic site limits the formation of downstream metabolites.[13] |
| Half-life (t₁/₂) in vitro | Shorter | Longer | A reduced rate of metabolism leads to slower clearance of the parent drug.[9][13] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance measures the metabolic capacity of the liver; blocking metabolism reduces this value.[13] |
Chapter 3: Reactivity of the Aromatic Ring
The potent electron-withdrawing nature of the CF₃ group renders the attached aromatic ring electron-poor, fundamentally altering its reactivity compared to benzene or toluene.
3.1 Electrophilic Aromatic Substitution (SₑAr)
The electron-deficient nature of the benzotrifluoride ring deactivates it towards attack by electrophiles.[6] SₑAr reactions, such as nitration or Friedel-Crafts alkylation, are consequently much slower and require more forcing conditions than for benzene.[14]
The inductive effect of the CF₃ group destabilizes the cationic Wheland intermediate formed during the reaction. This destabilization is most pronounced when the positive charge is on the carbon bearing the CF₃ group or at the ortho/para positions. The meta-position intermediate is the "least destabilized," making the CF₃ group a meta-director .[6][15]
Caption: SₑAr on Benzotrifluoride: Meta-Directing Effect.
3.2 Nucleophilic Aromatic Substitution (SₙAr)
Conversely, the CF₃ group is a powerful activator for nucleophilic aromatic substitution, provided a suitable leaving group (e.g., a halide) is present on the ring.[16][17] The reaction proceeds readily when the CF₃ group is positioned ortho or para to the leaving group.
The reaction mechanism involves the initial attack of a nucleophile to form a resonance-stabilized negative intermediate known as a Meisenheimer complex.[18][19] The electron-withdrawing CF₃ group effectively delocalizes the negative charge of this intermediate, lowering the activation energy for its formation, which is the rate-determining step.[17] This stabilization is most effective when the charge can be delocalized onto the CF₃ group, which occurs in the ortho and para cases.
Caption: SₙAr Workflow on a Benzotrifluoride Derivative.
Experimental Protocol: SₙAr of 4-Chlorobenzotrifluoride with Sodium Methoxide
This protocol describes a typical SₙAr reaction, demonstrating the activation provided by the para-CF₃ group.
-
Objective: To synthesize 4-methoxybenzotrifluoride from 4-chlorobenzotrifluoride.
-
Reagents & Equipment:
-
4-Chlorobenzotrifluoride (1 eq.)
-
Sodium methoxide (1.2 eq.)
-
Anhydrous Methanol (as solvent)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Step 1: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous methanol followed by the careful, portion-wise addition of sodium methoxide. Stir until fully dissolved.
-
Step 2: Add 4-chlorobenzotrifluoride to the solution via syringe.
-
Step 3: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS. Causality Note: Refluxing provides the necessary activation energy for the initial nucleophilic attack, which is the rate-determining step.
-
Step 4: Upon completion, cool the reaction to room temperature. Quench the reaction by slowly adding water.
-
Step 5: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Step 6: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Step 7: Purify the crude product by column chromatography or distillation to yield pure 4-methoxybenzotrifluoride.
-
-
Self-Validation:
-
Control: Running the reaction at room temperature should result in a significantly lower conversion rate, confirming the need for thermal energy.
-
Expected Outcome: A high yield (>90%) of the desired product. The identity and purity should be confirmed by ¹H NMR, ¹⁹F NMR, and GC-MS analysis.
-
Chapter 4: Direct Functionalization of the Trifluoromethyl Group
While historically considered inert, recent advances in synthetic methodology have enabled the selective transformation of the CF₃ group itself. This is a frontier area of research, as breaking the strong C-F bonds in a controlled manner is exceptionally challenging.[2]
4.1 C-F Bond Activation Strategies
The primary challenge in functionalizing the CF₃ group is that the C-F bond strength decreases with successive defluorination, meaning that initial products (Ar-CF₂X) are often more reactive than the starting material (Ar-CF₃), leading to over-reaction.[12][20] Successful strategies often rely on clever substrate design or specific catalytic systems.
One notable approach involves the use of an ortho-hydrosilyl group. This group can participate in an intramolecular reaction, facilitating the abstraction of a single fluoride ion to form a silyl cation intermediate, which can then be trapped by various nucleophiles.[2][21] This allows for the selective conversion of a C-F bond to C-C, C-S, or C-N bonds.[12][21]
Caption: Workflow for ortho-Silyl Assisted C-F Activation.
4.2 Hydrolysis to Carboxylic Acids
Under harsh acidic or basic conditions, the trifluoromethyl group can be hydrolyzed to a carboxylic acid group (-COOH).[22] This transformation, while requiring forcing conditions, provides a synthetic route from benzotrifluorides to benzoic acids.
Chapter 5: Benzotrifluorides in Transition-Metal-Catalyzed Cross-Coupling
Benzotrifluoride derivatives, particularly halo-substituted benzotrifluorides, are excellent substrates in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. The CF₃ group's role here is primarily as a powerful electronic modifier that influences the reactivity of the C-X bond (where X is Cl, Br, I, or OTf) involved in the catalytic cycle.
The electron-withdrawing nature of the CF₃ group generally accelerates the oxidative addition step, which is often rate-limiting, by making the carbon atom of the C-X bond more electrophilic. Furthermore, its presence can influence the stability of the organometallic intermediates and the rate of reductive elimination.[23]
Conclusion
The trifluoromethyl group is far from a passive spectator on an aromatic ring. It is a powerful control element that profoundly dictates reactivity through its unique electronic signature and exceptional stability. In benzotrifluorides, it deactivates the ring towards electrophilic attack while strongly activating it for nucleophilic substitution. This dichotomous behavior, coupled with its ability to confer metabolic stability, makes it an invaluable tool for medicinal chemists. While the direct functionalization of the CF₃ group remains a challenge, emerging strategies in C-F activation are unlocking new synthetic pathways, promising to further expand the utility of this remarkable functional group in science and technology.
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synthesis of substituted benzotrifluorides
An In-Depth Technical Guide to the Synthesis of Substituted Benzotrifluorides
Abstract
The introduction of the trifluoromethyl (CF₃) group into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties—strong electron-withdrawing character, high lipophilicity, and metabolic stability—confer significant advantages upon parent molecules, often enhancing their efficacy and bioavailability.[1][2] This guide provides a comprehensive overview of the principal synthetic strategies for accessing substituted benzotrifluorides. We will explore a range of methodologies, from classical transition-metal-catalyzed cross-coupling reactions to modern direct C-H functionalization approaches. For each method, we will delve into the underlying mechanisms, discuss the rationale behind experimental design, and provide field-proven protocols. This document is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this critical class of chemical transformations.
Introduction: The Privileged Role of the Trifluoromethyl Group
The trifluoromethyl group is a bioisostere for several common functionalities, yet its profound impact on molecular properties is unique. In drug design, replacing a methyl or chloro group with a CF₃ moiety can dramatically alter a compound's pharmacokinetic and pharmacodynamic profile.[1] Specifically, the CF₃ group can:
-
Enhance Metabolic Stability: The strength of the C-F bond makes the CF₃ group highly resistant to oxidative metabolism by enzymes like cytochrome P450, prolonging the in vivo lifetime of a drug.[3]
-
Increase Lipophilicity: This property can improve a molecule's ability to cross cellular membranes, a critical factor for bioavailability.
-
Modulate Acidity/Basicity: As a potent electron-withdrawing group, it can significantly lower the pKa of nearby acidic or basic centers, influencing receptor binding interactions.
Despite these benefits, the direct and selective introduction of a CF₃ group onto an aromatic ring is not trivial. Early methods, such as the Swarts reaction, required harsh conditions and offered limited functional group tolerance.[4] The last few decades, however, have seen a surge in the development of sophisticated and milder synthetic routes, which form the core of this guide.
Strategic Pathways to Substituted Benzotrifluorides
The choice of synthetic strategy depends heavily on the starting material's availability, the desired substitution pattern, and the tolerance of other functional groups present in the molecule. Below is a logical framework for navigating the primary synthetic routes.
Caption: A decision-making workflow for selecting a synthetic route to substituted benzotrifluorides based on precursor availability.
From Aryl Halides: Transition-Metal Catalysis
Cross-coupling reactions of aryl halides (and pseudohalides like triflates) are among the most robust and widely used methods for forming C-CF₃ bonds.
A. Copper-Mediated Trifluoromethylation (Ullmann-Type Reaction)
Historically, copper-mediated reactions were the workhorse for this transformation. The active reagent is typically a pre-formed copper(I) trifluoromethyl complex, [CuCF₃].[5] This approach is particularly effective for electron-deficient aryl iodides.
-
Mechanism Insight: The reaction is believed to proceed through an oxidative addition of the aryl halide to the Cu(I) center, followed by reductive elimination to form the Ar-CF₃ bond. The choice of solvent (e.g., DMF, NMP) is critical as it must stabilize the copper complexes.
-
Causality in Protocol: The use of stoichiometric copper and high temperatures (often >140 °C) was a significant limitation of early protocols. Modern advancements have introduced ligand-assisted catalytic systems that operate under milder conditions, though they are often still best suited for aryl iodides and activated bromides.[5][6] The reactivity order is generally I > Br >> Cl.[7]
B. Palladium-Catalyzed Trifluoromethylation
Palladium catalysis has significantly broadened the scope of aryl halide trifluoromethylation, most notably by enabling the use of more abundant and less expensive aryl chlorides.[1][8]
-
Mechanism Insight: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a trifluoromethyl source, and concludes with reductive elimination. A key challenge was the slow reductive elimination of Ar-CF₃ from the Pd(II) intermediate.[1]
-
Expertise in Ligand Choice: The breakthrough in this area came from the development of specialized phosphine ligands, such as dialkylbiaryl phosphines (e.g., RuPhos, BrettPhos).[9] These bulky and electron-rich ligands accelerate the rate-limiting reductive elimination step, preventing catalyst decomposition and side reactions. The choice of ligand is therefore the most critical parameter for success.
Caption: Simplified catalytic cycle for Palladium-catalyzed trifluoromethylation of aryl halides.
From Anilines: Sandmeyer-Type Trifluoromethylation
The Sandmeyer reaction, a classic transformation of anilines via diazonium salts, has been adapted for trifluoromethylation.[10][11] This method is powerful because anilines are widely available and offer different substitution patterns compared to aryl halides.
-
Mechanism Insight: The aniline is first converted to its corresponding diazonium salt using a nitrite source (e.g., t-BuONO, NaNO₂). This salt then reacts with a copper-CF₃ species in a process believed to involve single-electron transfer (SET), generating an aryl radical that combines with the [CuCF₃] complex.[6][12]
-
Trustworthy Protocols: Two main protocols exist: a two-step process where the diazonium salt is pre-formed and isolated, and a more convenient one-pot procedure.[4][11] The two-step approach is often preferred for substrates that form unstable diazonium salts. The choice of trifluoromethylating agent is key; while early methods used expensive reagents, the use of Ruppert-Prakash reagent (TMSCF₃) with a copper catalyst has made this a cost-effective option.[4][11]
From Benzoic Acids: Decarboxylative Pathways
Using readily available benzoic acids as precursors is an attractive strategy. This can be achieved via a decarboxylative trifluoromethylation.
-
Mechanism Insight: This reaction typically proceeds via a radical pathway. The benzoic acid is converted into a reactive intermediate (e.g., a carboxylate salt) which, upon oxidation (often photochemically or with a strong oxidant like Na₂S₂O₈), undergoes decarboxylation to form an aryl radical.[13] This radical is then trapped by a CF₃ source.
-
Advantages: This method avoids the need for pre-functionalized aryl halides or anilines. Recent developments have even demonstrated catalyst-free versions under mild conditions, making it an environmentally friendly option.[13][14]
From Unactivated Arenes: Direct C-H Trifluoromethylation
The "holy grail" of synthesis is the direct functionalization of C-H bonds, as it is the most atom-economical approach. Significant progress has been made in the direct trifluoromethylation of arenes.
-
Mechanism Insight: These reactions almost exclusively operate through a radical mechanism. A trifluoromethyl radical (•CF₃) is generated from a suitable precursor (e.g., CF₃I, Togni's reagent, or even trifluoroacetic acid) via photoredox catalysis, metal catalysis, or electrochemical means.[3][15][16][17] This highly electrophilic radical then adds to the electron-rich aromatic ring.
-
Regioselectivity as a Challenge: A primary challenge is controlling the position of trifluoromethylation on the aromatic ring, as multiple C-H bonds are available for reaction. The regioselectivity is often governed by the electronic properties of the arene and any existing substituents.
-
Photoredox Catalysis: This has emerged as a particularly powerful tool, using visible light to generate the •CF₃ radical under exceptionally mild conditions.[3][15] This method displays broad functional group tolerance and has been successfully applied to the late-stage functionalization of complex molecules like pharmaceuticals.[3]
Comparative Analysis of Key Synthetic Methods
| Method | Precursor | Key Reagents/Catalyst | Temp. (°C) | Pros | Cons |
| Cu-Mediated Coupling | Aryl Iodide/Bromide | Stoichiometric or catalytic Cu(I), TMSCF₃ | 80-160 | Well-established, good for electron-poor substrates. | High temperatures, limited to I/Br, catalyst loading can be high.[5][6] |
| Pd-Catalyzed Coupling | Aryl Chloride/Bromide | Pd(0) catalyst, specialized phosphine ligand (e.g., RuPhos), TESCF₃/KF | 80-120 | Broad scope including aryl chlorides, high functional group tolerance. | Ligand cost, sensitivity to air/moisture.[1][8] |
| Sandmeyer-Type | Aniline | t-BuONO, Cu(I), TMSCF₃ | 25-60 | Uses cheap/abundant anilines, mild conditions, orthogonal to Pd-coupling.[4][11] | Diazonium salts can be unstable, not suitable for all heterocycles. |
| Decarboxylative | Benzoic Acid | Oxidant (e.g., Na₂S₂O₈), CF₃SO₂Na | 30-80 | Uses abundant precursors, can be metal-free, mild conditions.[13][14] | Substrate scope can be limited, potential for side reactions. |
| Photoredox C-H | Arene/Heteroarene | Photocatalyst (e.g., Ru/Ir complex), CF₃SO₂Cl or Togni's reagent, visible light | 25-40 | Atom economical, exceptionally mild, excellent for late-stage functionalization.[3][15] | Regioselectivity issues, often requires excess arene. |
Selected Experimental Protocols
Protocol 1: Palladium-Catalyzed Trifluoromethylation of an Aryl Chloride
(Adapted from Cho, E. J. et al., Science 2010)[1]
This protocol describes a general procedure for the trifluoromethylation of functionalized aryl chlorides using a palladium catalyst with a specialized dialkylbiaryl phosphine ligand.
-
Self-Validation: The success of this reaction hinges on the rigorous exclusion of air and moisture, as the Pd(0) catalyst and the phosphine ligand are oxygen-sensitive. The use of a glovebox and anhydrous solvents is critical. The reaction progress can be monitored by GC-MS or ¹⁹F NMR.
-
Methodology:
-
Setup: In a nitrogen-filled glovebox, a vial is charged with Pd₂(dba)₃ (palladium source), the phosphine ligand (e.g., RuPhos), the aryl chloride (1.0 mmol), and potassium fluoride (KF, 3.0 mmol).
-
Reagent Addition: Anhydrous solvent (e.g., toluene/THF mixture) is added, followed by triethylsilyl-trifluoromethylsilane (TESCF₃, 2.0 mmol).
-
Reaction: The vial is sealed, removed from the glovebox, and heated in an oil bath at 100 °C for 12-24 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of celite, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired benzotrifluoride.
-
Protocol 2: One-Pot Sandmeyer-Type Trifluoromethylation of an Aniline
(Adapted from Danoun, G. et al., Synthesis 2014)[4][11]
This protocol outlines a convenient one-pot procedure for converting anilines directly to benzotrifluorides.
-
Self-Validation: The diazotization step is crucial. The reaction is typically run at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate. The slow addition of the nitrite source is key to preventing side reactions. A successful reaction is often indicated by the evolution of N₂ gas upon addition of the copper-CF₃ mixture.
-
Methodology:
-
Diazotization: To a cooled (0 °C) solution of the aniline (1.0 mmol) in an organic solvent (e.g., acetonitrile), tert-butyl nitrite (t-BuONO, 1.2 mmol) is added dropwise. The mixture is stirred at 0 °C for 30 minutes.
-
Preparation of Cu-CF₃: In a separate flask, copper(I) thiocyanate (CuSCN, 1.5 mmol) and TMSCF₃ (1.5 mmol) are stirred in DMF at room temperature for 10 minutes to generate the active trifluoromethylating species.
-
Coupling: The pre-formed diazonium salt solution from step 1 is added slowly to the Cu-CF₃ mixture.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for 2-4 hours until gas evolution ceases.
-
Work-up and Purification: The reaction is quenched with aqueous HCl, extracted with diethyl ether, and the combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
-
Future Perspectives and Challenges
While the chemist's toolbox for synthesizing benzotrifluorides is now extensive, challenges remain. The primary frontier is the development of highly regioselective C-H trifluoromethylation methods that do not require directing groups. Achieving predictable control over which C-H bond reacts on a complex molecule would be a transformative advance for late-stage functionalization. Furthermore, developing catalytic cycles that utilize fluoroform (HCF₃) —a cheap, abundant, but highly stable C1 feedstock—as the trifluoromethyl source is a major goal for sustainable chemistry.[18][19] Success in these areas will continue to drive innovation in drug discovery and materials science for years to come.
Conclusion
The has evolved from a field reliant on harsh, limited-scope reactions to one characterized by a diverse array of mild, highly functional-group-tolerant, and sophisticated catalytic methods. From the workhorse cross-coupling reactions of aryl halides to the elegant and atom-economical direct C-H functionalizations, chemists now have multiple strategic options to access these valuable compounds. Understanding the mechanistic underpinnings and practical considerations of each method, as outlined in this guide, is essential for selecting the optimal route and successfully applying it to the synthesis of novel molecules that will shape the future of science and medicine.
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A Senior Application Scientist's Guide to the Halogenation of Benzene: Strategic Introduction of Bromine and Fluorine
Abstract
The strategic incorporation of bromine and fluorine atoms into benzene rings is a cornerstone of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development. The distinct electronic properties and steric profiles of these halogens offer medicinal chemists a powerful toolkit to modulate a molecule's metabolic stability, binding affinity, and bioavailability. This in-depth technical guide provides a comprehensive overview of the principal methodologies for the bromination and fluorination of benzene, grounded in mechanistic understanding and practical application. We will explore canonical electrophilic aromatic substitution, delve into the nuances of diazonium salt chemistry, and survey the cutting-edge landscape of modern catalytic and photochemical approaches. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their expertise in aromatic functionalization.
Introduction: The Strategic Value of Bromine and Fluorine in Aromatic Systems
The benzene ring, a ubiquitous scaffold in organic chemistry, provides a robust framework for the construction of complex molecular architectures. The ability to selectively functionalize this ring with bromine and fluorine atoms is of paramount importance.
-
Bromine serves as a versatile synthetic handle. Its presence on an aromatic ring opens a gateway to a multitude of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the facile formation of carbon-carbon and carbon-heteroatom bonds. Furthermore, the bromo-substituent itself can impart desirable lipophilic characteristics to a molecule.
-
Fluorine , the most electronegative element, possesses a unique combination of properties. Its small van der Waals radius allows it to act as a bioisostere for hydrogen, while its strong electron-withdrawing nature can profoundly alter the pKa of nearby functional groups, enhance metabolic stability by blocking sites of oxidative metabolism, and improve binding affinity through favorable electrostatic interactions.
This guide will systematically elucidate the key methods for introducing these two critical halogens onto a benzene ring, with a focus on the underlying chemical principles that govern each transformation.
Introducing Bromine: From Classical Methods to Modern Catalysis
The introduction of a bromine atom onto a benzene ring is a well-established yet continually evolving field. The choice of method is often dictated by the desired regioselectivity and the functional group tolerance of the substrate.
Electrophilic Aromatic Bromination: The Workhorse Reaction
The direct bromination of benzene is a classic example of electrophilic aromatic substitution (EAS).[1][2] Due to the stability of the aromatic system, benzene does not react with molecular bromine (Br₂) alone. A Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum bromide (AlBr₃), is required to polarize the Br-Br bond, thereby generating a potent electrophile.[3][4]
Mechanism of Action:
The reaction proceeds through a two-step mechanism:
-
Generation of the Electrophile: The Lewis acid catalyst reacts with molecular bromine to form a highly electrophilic complex, which can be thought of as a source of the bromonium ion (Br⁺).[1][3]
-
Nucleophilic Attack and Rearomatization: The π-electron system of the benzene ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1] In a subsequent fast step, a base (often FeBr₄⁻) removes a proton from the carbon bearing the bromine atom, restoring the aromaticity of the ring and regenerating the catalyst.[1]
Experimental Workflow: Electrophilic Aromatic Bromination
Caption: Workflow for a typical electrophilic aromatic bromination.
Protocol 1: Synthesis of Bromobenzene via Electrophilic Aromatic Substitution
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr), add benzene (1.0 eq) and anhydrous ferric bromide (0.05 eq).
-
Reaction: Cool the flask in an ice bath. Slowly add molecular bromine (1.05 eq) from the dropping funnel over 30 minutes with constant stirring.
-
Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the disappearance of benzene by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing ice water and a solution of sodium bisulfite to quench any unreacted bromine.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude bromobenzene can be purified by distillation.
The Sandmeyer Reaction: A Versatile Route from Anilines
The Sandmeyer reaction provides an indispensable indirect method for introducing bromine onto an aromatic ring, starting from an aryl amine.[5][6] This two-step process involves the conversion of the amine to a diazonium salt, which is then displaced by a bromide nucleophile, typically using a copper(I) bromide catalyst.[7][8] This method is particularly valuable for synthesizing aryl bromides with substitution patterns that are not easily accessible through direct electrophilic bromination.[6]
Mechanism of Action:
The Sandmeyer reaction is believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[5][6]
-
Diazotization: The primary aryl amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HBr), at low temperatures (0-5 °C) to form a stable aryl diazonium salt.[7]
-
Single-Electron Transfer (SET): The copper(I) catalyst donates a single electron to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas (N₂), a thermodynamically favorable process.[9]
-
Halogen Transfer: The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final aryl bromide product and regenerating the copper(I) catalyst.[9]
The Sandmeyer Reaction Mechanism
Caption: Simplified mechanism of the Sandmeyer bromination.
Protocol 2: Synthesis of p-Bromotoluene via the Sandmeyer Reaction
-
Diazotization: Dissolve p-toluidine (1.0 eq) in a mixture of 48% hydrobromic acid and water at room temperature. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature.
-
Copper(I) Bromide Solution: In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% hydrobromic acid.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (N₂ evolution) will be observed.
-
Reaction Completion: After the addition is complete, warm the mixture to room temperature and then heat to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Work-up and Purification: Cool the reaction mixture and extract with diethyl ether. Wash the organic layer with aqueous NaOH and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The resulting crude p-bromotoluene can be purified by distillation.
Introducing Fluorine: Overcoming the Challenge of Reactivity
The introduction of fluorine onto a benzene ring presents a unique set of challenges. Direct fluorination with elemental fluorine (F₂) is extremely exothermic and difficult to control, often leading to a mixture of polyfluorinated products and degradation.[10][11] Consequently, a range of more controlled and selective methods have been developed.
The Balz-Schiemann Reaction: The Classic Approach
For many years, the Balz-Schiemann reaction was the primary method for the synthesis of aryl fluorides.[12][13] Similar to the Sandmeyer reaction, it begins with the diazotization of an aniline. However, instead of a copper catalyst, the diazonium salt is isolated as a tetrafluoroborate salt, which is then subjected to thermal decomposition.[14][15]
Mechanism of Action:
The reaction is generally believed to proceed through an SN1-type mechanism.[16]
-
Diazotization and Salt Formation: The aromatic amine is diazotized with nitrous acid in the presence of fluoroboric acid (HBF₄) or by treating the pre-formed diazonium chloride with HBF₄.[13][14] This precipitates the aryl diazonium tetrafluoroborate salt.
-
Thermal Decomposition: The isolated and dried diazonium tetrafluoroborate salt is heated, leading to the loss of nitrogen gas and the formation of a highly reactive aryl cation.[10][12]
-
Fluoride Capture: The aryl cation is then rapidly trapped by a fluoride ion from the tetrafluoroborate anion (BF₄⁻) to yield the aryl fluoride. Boron trifluoride (BF₃) is formed as a byproduct.[12]
The Balz-Schiemann Reaction Workflow
Caption: Key steps in the Balz-Schiemann reaction.
Protocol 3: Synthesis of Fluorobenzene via the Balz-Schiemann Reaction
-
Diazotization: In a beaker, dissolve aniline (1.0 eq) in concentrated hydrochloric acid. Cool the solution to 0 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite (1.05 eq), keeping the temperature below 5 °C.
-
Salt Formation: To the cold diazonium solution, add a 50% aqueous solution of fluoroboric acid (HBF₄) (1.1 eq) with stirring. The benzenediazonium tetrafluoroborate will precipitate as a white solid.
-
Isolation: Collect the precipitate by vacuum filtration and wash it with cold water, followed by cold methanol, and finally with diethyl ether. Air-dry the solid.
-
Decomposition: Caution: Perform behind a blast shield. Thermal decomposition can be explosive. Gently heat the dry benzenediazonium tetrafluoroborate salt in a flask. The solid will decompose, evolving nitrogen and boron trifluoride gas, and the liquid fluorobenzene will distill over.
-
Purification: Collect the distillate and purify by redistillation.
| Reaction | Starting Material | Key Reagents | Typical Yields | Key Considerations |
| Electrophilic Bromination | Benzene | Br₂, FeBr₃ | Good to Excellent | Requires anhydrous conditions; catalyst handling. |
| Sandmeyer Bromination | Aniline | 1. NaNO₂, HBr2. CuBr | Good | Low temperature control for diazotization is critical. |
| Balz-Schiemann Fluorination | Aniline | 1. NaNO₂, HCl2. HBF₄3. Heat | Moderate to Good | Isolation of potentially explosive diazonium salt. |
| Electrophilic Fluorination | Activated Arenes | Selectfluor® | Variable to Good | Reagent cost; substrate must be sufficiently nucleophilic. |
| Nucleophilic Fluorination | Activated Aryl Halide | KF, Phase-Transfer Catalyst | Good to Excellent | Requires electron-withdrawing groups on the ring. |
Table 1: Comparison of Key Bromination and Fluorination Methods.
Modern Electrophilic Fluorination: The Rise of N-F Reagents
To circumvent the hazards of elemental fluorine, a variety of electrophilic fluorinating reagents have been developed. These reagents feature a fluorine atom attached to a highly electron-withdrawing group, typically a nitrogen atom, rendering the fluorine electrophilic. The most prominent of these is Selectfluor®, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate).[17]
These reagents are stable, easy-to-handle solids that can fluorinate a wide range of nucleophiles, including electron-rich aromatic and heteroaromatic compounds. The mechanism of fluorination with N-F reagents is complex and can be substrate-dependent, with evidence for both SN2-type and single-electron transfer (SET) pathways.
Protocol 4: Electrophilic Fluorination of 1,3,5-Trimethoxybenzene
-
Setup: In a flask, dissolve 1,3,5-trimethoxybenzene (1.0 eq) in acetonitrile.
-
Reaction: Add Selectfluor® (1.1 eq) in one portion. Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAr) for Fluorination
Nucleophilic aromatic substitution (SNAr) offers a powerful alternative for introducing fluorine, particularly when the aromatic ring is electron-deficient. This reaction involves the displacement of a leaving group (often a halide like chlorine or a nitro group) by a nucleophilic fluoride source, such as potassium fluoride (KF).
Key Requirements for SNAr:
-
Activated Ring: The aromatic ring must be activated by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group.
-
Good Leaving Group: A suitable leaving group that can depart with the electron pair from the C-X bond is necessary.
-
Strong Nucleophile: A potent nucleophile, in this case, a source of fluoride ions.
Mechanism of Action:
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing group.
-
Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.
Interestingly, for SNAr reactions, fluoride can also serve as an excellent leaving group, and the rate-determining step is often the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.
Emerging Frontiers: Catalytic and Photochemical C-H Fluorination
Recent years have witnessed the emergence of transformative methods for the direct fluorination of C-H bonds, bypassing the need for pre-functionalized substrates. These include:
-
Palladium-Catalyzed C-H Fluorination: These methods utilize a palladium catalyst to facilitate the reaction between an aromatic C-H bond and an electrophilic fluorinating reagent.[3] The reaction can proceed without a directing group, offering a new paradigm for aromatic fluorination.[3]
-
Photocatalytic Fluorination: Visible-light photoredox catalysis has enabled the fluorination of benzene derivatives under mild conditions.[6][12] These reactions often involve the generation of an arene radical cation via photoinduced electron transfer, which then reacts with a fluoride source.[5][6]
These advanced methods represent the cutting edge of fluorination chemistry and hold immense promise for streamlining the synthesis of complex fluorinated molecules.
Conclusion and Future Outlook
The ability to precisely install bromine and fluorine atoms onto a benzene ring is a fundamental prerequisite for modern drug discovery and materials science. While classical methods like electrophilic aromatic substitution and the Sandmeyer and Balz-Schiemann reactions remain mainstays of the synthetic chemist's arsenal, the field is rapidly advancing. The development of safer, more selective electrophilic fluorinating reagents and the advent of catalytic C-H functionalization strategies are revolutionizing how we approach the synthesis of halogenated aromatics. For the practicing scientist, a deep understanding of the mechanistic underpinnings of each method is crucial for rational substrate selection, reaction optimization, and the strategic design of novel molecular entities with enhanced properties. The continued evolution of these methodologies will undoubtedly accelerate innovation across the chemical sciences.
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A Senior Application Scientist's Guide to the Characterization of Novel Fluorinated Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules has become a paramount tool in modern chemistry, profoundly influencing the physical, chemical, and biological properties of compounds.[1] From enhancing metabolic stability in pharmaceuticals to tuning the electronic characteristics of materials, the unique effects of fluorine are undeniable. However, the very properties that make these compounds valuable also present distinct challenges in their characterization. This guide provides an in-depth, experience-driven approach to the comprehensive analysis of novel fluorinated organic compounds, emphasizing the "why" behind the "how" to ensure robust and reliable results.
Section 1: The Organofluorine Distinction: Foundational Principles
The journey into characterizing a novel fluorinated compound begins with an appreciation for its unique chemical nature. The high electronegativity and small size of the fluorine atom impart significant local electronic effects, influencing bond strengths, molecular conformations, and intermolecular interactions. Unlike their hydrocarbon counterparts, fluorinated molecules often exhibit altered polarity, lipophilicity, and metabolic pathways.[2] Consequently, a multi-faceted analytical approach is not just recommended; it is imperative for unambiguous structural elucidation and purity assessment.
A typical characterization workflow is a systematic process of gathering orthogonal data points to build a cohesive and verifiable structural picture. Each technique provides a unique piece of the puzzle, and their collective interpretation is the cornerstone of sound scientific practice.
Caption: Overall workflow for the characterization of novel fluorinated compounds.
Section 2: The Unrivaled Power of ¹⁹F NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular characterization, and for fluorinated compounds, ¹⁹F NMR is an exceptionally powerful tool. The ¹⁹F nucleus possesses a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity comparable to ¹H NMR.[3][4]
Why ¹⁹F NMR is Essential:
-
Expansive Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a range of approximately 800 ppm, offering exquisite resolution and sensitivity to subtle changes in the electronic environment.[3] This wide dispersion minimizes signal overlap, a common challenge in ¹H NMR, making spectral interpretation more straightforward.[5]
-
A Sensitive Probe of Molecular Environment: The ¹⁹F chemical shift is highly sensitive to factors such as solvent, temperature, and binding events. This sensitivity makes it an invaluable tool for studying intermolecular interactions, conformational changes, and reaction kinetics.[6]
Experimental Protocol: Acquiring a High-Quality ¹⁹F NMR Spectrum
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.6-0.7 mL in a clean NMR tube. The choice of solvent is critical as it can influence the chemical shifts.
-
Add a small amount of an internal standard. While trifluorotoluene was common, non-volatile standards like hexafluorobenzene (HFB) are often preferred for quantitative work.[7][8]
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband or fluorine-specific probe.
-
Tune and match the probe to the ¹⁹F frequency.
-
-
Data Acquisition:
-
Acquire a standard one-pulse ¹⁹F spectrum. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio, which is often quickly achieved due to the high sensitivity of the ¹⁹F nucleus.[7]
-
If proton coupling is present and complicates the spectrum, a proton-decoupled ¹⁹F spectrum should be acquired.
-
Data Interpretation: A Case Study
Consider a hypothetical molecule, 2-fluoro-4-nitroanisole. The ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom. The chemical shift of this resonance will be influenced by the electron-donating methoxy group and the electron-withdrawing nitro group. The multiplicity of the signal will be determined by coupling to neighboring protons. By analyzing the chemical shift, coupling constants, and integration, the position of the fluorine atom on the aromatic ring can be unequivocally confirmed.
| Parameter | Typical Range for Organofluorine Compounds | Information Gained |
| Chemical Shift (δ) | -50 to -220 ppm (relative to CFCl₃) | Electronic environment of the fluorine atom.[3] |
| Coupling Constant (J) | 2-350 Hz (e.g., ²JHF, ³JHF, JFF) | Through-bond connectivity and dihedral angles. |
| Integration | Proportional to the number of fluorine nuclei | Stoichiometry of different fluorine environments. |
Section 3: Unveiling the Molecular Mass: Mass Spectrometry
Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of a novel compound. For fluorinated molecules, certain considerations are necessary due to their unique fragmentation patterns.
Causality in Fragmentation:
The strong carbon-fluorine bond influences how fluorinated molecules fragment in the mass spectrometer. Perfluorinated compounds, for instance, often exhibit a prominent CF₃⁺ ion (m/z 69).[9] The presence of hydrogen atoms in the molecule can lead to the loss of HF. Understanding these tendencies is crucial for interpreting the mass spectrum correctly.
High-Resolution Mass Spectrometry (HRMS): The Key to Unambiguous Formula Determination
HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. This is particularly important for distinguishing between isobaric species (molecules with the same nominal mass but different elemental formulas).
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for many polar organic molecules. For more volatile or less polar compounds, techniques like field ionization (FI) can be advantageous as they often produce a prominent molecular ion, which can be weak or absent in electron ionization (EI).[10]
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis: Use the accurate mass of the molecular ion to calculate the elemental formula using software that considers the isotopic abundances of the constituent elements.
Section 4: Assessing Purity: The Role of Chromatography
Chromatographic techniques are essential for assessing the purity of a novel fluorinated compound and for isolating it from reaction mixtures. The choice of chromatographic method depends on the volatility and polarity of the compound.
-
High-Performance Liquid Chromatography (HPLC): For non-volatile compounds, reversed-phase HPLC is a common choice. The unique properties of fluorinated compounds can sometimes lead to unusual retention behavior on standard C18 columns. In some cases, specialized fluorous columns may offer better separation from non-fluorinated impurities.[11]
-
Gas Chromatography (GC): For volatile fluorinated compounds, GC is a powerful separation technique. It is often coupled with mass spectrometry (GC-MS) for simultaneous separation and identification of components in a mixture.
Experimental Protocol: Purity Assessment by HPLC
-
Column Selection: Start with a standard C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an additive like trifluoroacetic acid (TFA), is typically used.
-
Detection: A UV detector is commonly employed, set to a wavelength where the compound has significant absorbance.
-
Analysis: Inject a solution of the compound and analyze the resulting chromatogram. A pure compound should ideally show a single, sharp peak. The area percentage of the main peak provides a quantitative measure of purity.
Section 5: The Definitive Structure: X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration of chiral centers.[12] The presence of fluorine can influence the crystal packing due to its ability to participate in non-covalent interactions.
Workflow for X-ray Crystallography
Caption: Step-by-step workflow for X-ray crystallography.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques.[12]
-
Crystal Mounting: Mount a suitable crystal on the goniometer of the diffractometer.[12]
-
Data Collection: Irradiate the crystal with X-rays and collect the diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.[13]
Section 6: Elemental Composition and Thermal Properties
Elemental Analysis
Combustion analysis provides the percentage composition of carbon, hydrogen, and nitrogen. The determination of fluorine content often requires specialized methods like combustion ion chromatography (CIC) or other techniques involving combustion in the presence of specific reagents to capture the resulting fluoride ions.[14][15][16]
Thermal Analysis
Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine thermal properties such as melting point, decomposition temperature, and thermal stability.[17][18] These properties are crucial for understanding the material's behavior under different temperature conditions.[19][20]
Section 7: Safety Considerations
Working with fluorinated compounds requires a stringent adherence to safety protocols. Many fluorinating agents are highly reactive and toxic.[1] The final fluorinated products may also have unknown toxicological profiles.
Core Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[1][21]
-
Ventilation: Handle all fluorinated compounds in a well-ventilated fume hood.[21]
-
Emergency Preparedness: Be aware of the potential hazards and have appropriate emergency procedures in place. For compounds that can release hydrofluoric acid (HF), calcium gluconate gel should be readily available.[22]
-
Waste Disposal: Dispose of all fluorinated waste according to institutional and regulatory guidelines.[1]
Conclusion
The characterization of novel fluorinated organic compounds is a meticulous process that relies on the synergistic application of multiple analytical techniques. By understanding the underlying principles of each method and the unique chemical nature of organofluorine compounds, researchers can confidently and accurately elucidate the structure and purity of these important molecules. This comprehensive approach not only ensures the integrity of the scientific data but also paves the way for the successful development of new pharmaceuticals, agrochemicals, and advanced materials.
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Introduction: The Significance of Structural Verification
An In-Depth Technical Guide to the Structural Analysis of 2-Bromo-3-fluorobenzotrifluoride
This guide provides a comprehensive framework for the structural elucidation of this compound, a key fluorinated intermediate in the pharmaceutical and agrochemical industries.[1][2] As a Senior Application Scientist, my objective is not merely to present data but to illuminate the scientific rationale behind the analytical workflow. We will explore how a multi-technique approach, integrating spectroscopic and computational methods, provides a self-validating system for confirming the molecule's precise structure, ensuring the integrity of research and development programs that rely on this critical building block.
This compound (CAS No. 104540-42-3) is a substituted aromatic compound whose utility is defined by the specific arrangement of its functional groups.[3] The bromine atom serves as a versatile handle for cross-coupling reactions, while the trifluoromethyl and fluorine substituents modulate the electronic properties, lipophilicity, and metabolic stability of target molecules.[4][5] An incorrect isomeric starting material can lead to the synthesis of the wrong final compound, wasting significant resources and potentially creating inactive or toxic molecules. Therefore, rigorous, unambiguous structural verification is the foundational first step in its application.
This guide details the logical workflow for this verification, moving from basic physical properties to complex spectroscopic and computational analyses.
Physicochemical Properties Summary
A foundational step in any analysis is the confirmation of basic physical properties against known literature values. These properties provide the first-pass check of sample identity and purity.
| Property | Value | Source |
| CAS Number | 104540-42-3 | [6] |
| Molecular Formula | C₇H₃BrF₄ | [6] |
| Molecular Weight | 243.00 g/mol | [6] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 167-168 °C (lit.) | [3] |
| Density | 1.741 g/mL at 25 °C (lit.) | [3] |
| Refractive Index | n20/D 1.47 (lit.) | [7] |
| IUPAC Name | 2-bromo-1-fluoro-3-(trifluoromethyl)benzene | [6] |
The Analytical Workflow: An Integrated Approach
Caption: Integrated workflow for structural elucidation.
Mass Spectrometry: Confirming Mass and Halogen Presence
Expertise & Causality: Mass spectrometry (MS) is the first spectroscopic technique employed because it provides two fundamental and non-negotiable data points: the molecular weight and the elemental composition, specifically confirming the presence of a single bromine atom. The choice of Electron Ionization (EI) is standard for small, relatively stable organic molecules as it provides reproducible fragmentation patterns that can aid in structural confirmation.
The most critical diagnostic feature for a compound containing bromine is its isotopic signature. Bromine exists naturally as two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[8][9] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal abundance, separated by 2 m/z units.[8][9] For C₇H₃BrF₄, we expect to see this pattern at m/z 242 and m/z 244 (for ⁷⁹Br and ⁸¹Br isotopes, respectively). The absence of this pattern would immediately invalidate the sample's identity.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a standard Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
-
GC Method:
-
Injector: 250°C, Split mode (e.g., 50:1).
-
Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
-
Data Analysis:
-
Verify the retention time of the main peak for purity assessment.
-
Analyze the mass spectrum of the main peak. Confirm the presence of molecular ion peaks at m/z ≈242 and ≈244 with a relative abundance of approximately 1:1.
-
Infrared Spectroscopy: Identifying Key Functional Groups
Expertise & Causality: Attenuated Total Reflectance (ATR) Infrared (IR) spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. While it does not provide the detailed connectivity map of NMR, it serves as a crucial validation step. For this molecule, we are specifically looking for vibrations characteristic of the trifluoromethyl group, the carbon-fluorine bond, and the aromatic ring.
Based on extensive studies of trifluoromethyl benzene derivatives, the C-CF₃ stretching mode presents as a very strong and broad band in the region of 1300-1330 cm⁻¹.[10] The C-F stretch of the fluorine atom directly on the aromatic ring will typically appear in the 1200-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C stretching vibrations within the ring appear in the 1450-1600 cm⁻¹ range.
Experimental Protocol: ATR-IR Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental interference.
-
Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Analysis: Process the spectrum (baseline correction, ATR correction if necessary) and identify the key vibrational bands, comparing them to expected frequencies for C-CF₃, aromatic C-F, and aromatic C=C bonds. The spectrum can be compared against reference spectra from databases like the NIST Chemistry WebBook or SpectraBase.[6][11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Causality: NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential. The complex spin-spin coupling between ¹H, ¹³C, and ¹⁹F nuclei provides a rich dataset that, when correctly interpreted, allows for the unambiguous assignment of the substitution pattern.
Caption: Key NMR J-coupling relationships in the molecule.
¹H NMR Analysis
We expect three distinct signals in the aromatic region (typically 7.0-8.0 ppm) for the three aromatic protons. The signal for H6 will be the most downfield due to the deshielding effects of the adjacent bromine and fluorine atoms. The key to assignment is the coupling pattern:
-
H6: Will be coupled to H5 (³JHH, ortho, ~7-9 Hz) and the ring fluorine (³JHF, ortho, ~8-10 Hz), appearing as a doublet of doublets.
-
H5: Will be coupled to H6 (³JHH) and H4 (³JHH), appearing as a triplet or doublet of doublets.
-
H4: Will be coupled to H5 (³JHH) and potentially show smaller long-range couplings to the ring fluorine (⁴JHF, meta, ~4-6 Hz) and the CF₃ group (⁵JHF, para, ~1-2 Hz), likely appearing as a complex multiplet.
¹⁹F NMR Analysis
Two signals are expected: one for the ring fluorine and one for the CF₃ group.
-
CF₃: Will appear as a singlet in a proton-decoupled spectrum. In a coupled spectrum, it may show a small long-range coupling to H4.
-
Ring Fluorine (F): Will be coupled to H6 (³JHF) and H4 (⁴JHF), appearing as a doublet of doublets.
¹³C NMR Analysis
Seven distinct signals are expected. The carbons directly bonded to fluorine (C2, C3, and the CF₃ carbon) will exhibit large one-bond C-F couplings (¹JCF), appearing as a doublet (for C-F) or a quartet (for C-F₃). The other aromatic carbons will show smaller multi-bond C-F couplings. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are crucial to distinguish between quaternary carbons (C1, C2, C3) and protonated carbons (C4, C5, C6).
Experimental Protocol: Multinuclear NMR
-
Sample Preparation: Dissolve ~20-30 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
Acquisition:
-
¹H NMR: Acquire a standard one-pulse proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Run DEPT-135 and DEPT-90 experiments to differentiate CH, CH₂, and CH₃ groups.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.
-
(Optional but Recommended) 2D NMR: Acquire a ¹H-¹H COSY spectrum to confirm proton-proton correlations and a ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon.
-
-
Data Analysis:
-
Reference the ¹H and ¹³C spectra to TMS at 0 ppm.
-
Integrate the ¹H signals to confirm the 1:1:1 ratio of the three protons.
-
Measure the chemical shifts and coupling constants (in Hz) for all signals.
-
Use the coupling patterns and 2D correlation data to assemble the fragments and confirm the 1,2,3-substitution pattern.
-
Computational Chemistry: A Predictive Validation
Expertise & Causality: When experimental data is complex, or for ultimate confirmation, computational modeling provides a powerful predictive tool. Using Density Functional Theory (DFT), we can calculate the molecule's lowest energy geometry and predict its NMR and IR spectra.[13] Comparing these ab initio predicted spectra to the experimental data serves as a high-level validation of the structural assignment. Discrepancies between the calculated and experimental data can highlight subtle structural features or suggest a misinterpretation of the experimental results.
Protocol: DFT Calculation
-
Software: Use a standard computational chemistry package (e.g., Gaussian, ORCA).
-
Method:
-
Build the 3D structure of this compound.
-
Perform a geometry optimization and frequency calculation using a suitable functional and basis set (e.g., B3LYP/6-311G++(d,p)).[13] This will yield the optimized structure and the predicted IR spectrum.
-
Perform an NMR shielding calculation on the optimized geometry using the GIAO method with the same or a larger basis set.
-
-
Analysis:
-
Compare the calculated vibrational frequencies (often scaled by a factor of ~0.96-0.98) with the experimental IR spectrum.
-
Compare the calculated ¹H and ¹³C chemical shifts (referenced against calculated TMS values) with the experimental NMR data.
-
The strong correlation between the predicted and experimental data provides the final, authoritative confirmation of the structure.
-
Conclusion
The structural analysis of this compound is a case study in modern analytical chemistry, requiring a synergistic application of multiple techniques. Mass spectrometry confirms the elemental formula, IR spectroscopy verifies the presence of key functional groups, and a suite of multinuclear NMR experiments provides the definitive connectivity map. This entire experimental dataset is then validated against first-principles computational models. This rigorous, self-validating workflow ensures the absolute structural integrity of this important chemical intermediate, providing the necessary confidence for its use in high-value applications such as drug discovery and materials science.
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Yadav, R. A., & Singh, I. S. (1987). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes . Pramana - Journal of Physics. Available at: [Link]
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McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds . Analytical Chemistry. Available at: [Link]
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This compound . PubChem, National Center for Biotechnology Information. Available at: [Link]
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Singh, N. P., & Yadav, R. A. (2001). Vibrational studies of trifluoromethyl benzene derivatives 1 : 2-amino, 5-chloro and 2-amino, 5-bromo benzotrifluorides . Indian Journal of Physics. Available at: [Link]
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Mass Spectrometric Analysis. Aromatic Halogenated Compounds . Analytical Chemistry. Available at: [Link]
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Organic Compounds Containing Halogen Atoms . Chemistry LibreTexts. Available at: [Link]
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Benzene, (trifluoromethyl)- . NIST Chemistry WebBook. Available at: [Link]
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1,3-Bis(trifluoromethyl)benzene . SpectraBase. Available at: [Link]
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mass spectra - the M+2 peak . Chemguide. Available at: [Link]
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The Chemistry Behind the Performance: Applications of 3-Bromo-2-fluorobenzotrifluoride . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Unlocking Innovation: The Role of 3-Bromo-2-fluorobenzotrifluoride in Specialty Chemical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Jayaprakash, C., et al. (2017). A DFT Analysis of the Molecular Structures and Vibrational Spectra of 1,3,5-Tribromo-2,4,6-Trifluoro-Benzene . ResearchGate. Available at: [Link]
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An In-depth Technical Guide to the Safe Handling and Application of 2-Bromo-3-fluorobenzotrifluoride
Introduction: A Versatile Fluorinated Building Block
2-Bromo-3-fluorobenzotrifluoride is a fluorinated aromatic compound with significant applications in the synthesis of complex organic molecules.[1] Its utility is most pronounced in the pharmaceutical and agrochemical industries, where the unique electronic properties imparted by the trifluoromethyl, bromo, and fluoro substituents are leveraged to enhance the biological activity and stability of target molecules.[1][2][3] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed protocols for its safe handling and storage, and insights into its application in synthetic chemistry, designed for researchers, scientists, and drug development professionals.
Physicochemical Properties: Understanding the Foundation
A thorough understanding of a compound's physical and chemical properties is the cornerstone of its safe and effective use. This compound is a colorless to light yellow or orange liquid under standard conditions.[1] Its key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 104540-42-3 | [4][5][6] |
| Molecular Formula | C₇H₃BrF₄ | [6][7] |
| Molecular Weight | 243.00 g/mol | [6][7] |
| Appearance | Colorless to light yellow/orange clear liquid | [1][5] |
| Density | 1.741 - 1.76 g/mL at 25 °C | [4][7] |
| Boiling Point | 167-168 °C | [4] |
| Refractive Index | n20/D 1.47 | [4][7] |
| Flash Point | 87.8 °C (190.0 °F) - closed cup | |
| Purity | ≥ 96-98% (GC) | [1][7] |
The presence of the trifluoromethyl group significantly influences the compound's electronic nature and stability, making it a valuable synthon for introducing this moiety into larger molecules.[2][3]
Hazard Identification and Risk Mitigation
This compound is classified as a hazardous substance, and a thorough risk assessment must be conducted before any handling or use. The primary hazards are outlined below, with corresponding mitigation strategies.
GHS Hazard Statements:
The following DOT script visualizes a logical workflow for risk assessment prior to handling this compound.
Caption: Risk Assessment Workflow.
Personal Protective Equipment (PPE)
The causality behind PPE selection is directly linked to the identified hazards.
-
Eye Protection: Due to the risk of serious eye irritation (H319), chemical safety goggles are mandatory.[5] A face shield should be considered when handling larger quantities or when there is a significant splash risk.
-
Skin Protection: To prevent skin irritation (H315), chemically resistant gloves (e.g., nitrile) must be worn.[5] A lab coat is also required to protect against accidental splashes.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling vapors which may cause respiratory irritation (H335).[5][8] For situations where ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9][10]
Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical for maintaining the integrity of the compound and ensuring the safety of laboratory personnel.
Safe Handling
-
Ventilation: Always handle this compound in a well-ventilated area or a certified chemical fume hood to minimize inhalation exposure.[5][8]
-
Ignition Sources: As a combustible liquid, keep it away from heat, sparks, open flames, and other ignition sources.[5] "No smoking" policies should be strictly enforced in the handling area.
-
Personal Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory.[8]
-
Grounding: For transfers of larger quantities, take precautionary measures against static discharge.
Storage
-
Container: Store in the original, tightly sealed container.[5]
-
Location: Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][9]
-
Temperature: Store at room temperature.[11]
Experimental Protocol: A General Cross-Coupling Reaction
This compound is an excellent substrate for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, which are fundamental in drug discovery. The following is a generalized, illustrative protocol for a Suzuki coupling, highlighting the safety considerations at each step.
Objective: To couple this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
Methodology:
-
Inert Atmosphere: The reaction vessel is charged with the arylboronic acid, palladium catalyst, and base under an inert atmosphere (e.g., nitrogen or argon). This is crucial as palladium catalysts can be sensitive to air.
-
Solvent Addition: The degassed solvent system is added via cannula or syringe.
-
Reagent Addition: this compound is added dropwise via syringe. This step must be performed in a fume hood, wearing appropriate PPE, due to the compound's irritant properties.
-
Heating: The reaction mixture is heated to the desired temperature. The combustible nature of the reagent and solvent necessitates heating via a controlled heating mantle and ensuring no ignition sources are nearby.
-
Work-up: Upon completion, the reaction is cooled to room temperature. The organic layer is separated, washed, dried, and concentrated under reduced pressure. All waste materials should be disposed of according to institutional and local regulations.[5]
The following DOT script illustrates the experimental workflow.
Caption: Experimental Workflow.
Emergency Procedures
In the event of an emergency, prompt and correct action is vital.
First Aid Measures
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[5] If symptoms persist, seek medical attention.[12]
-
Skin Contact: If on skin, wash with plenty of soap and water.[5] Remove contaminated clothing and wash it before reuse.[5] If skin irritation occurs, get medical advice.[8]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[5]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[5] Do not induce vomiting. Seek medical attention.[13]
Spill Response
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb with an inert material such as sand, earth, or vermiculite.[8]
-
Collect: Place the absorbed material into a suitable, labeled container for waste disposal.[8]
-
Decontaminate: Clean the spill area thoroughly.
The following DOT script outlines the spill response procedure.
Caption: Spill Response Workflow.
Conclusion
This compound is a valuable reagent in modern synthetic chemistry, particularly in the development of new pharmaceuticals and agrochemicals. Its utility, however, is matched by its potential hazards. By understanding its properties, conducting thorough risk assessments, and adhering to strict safety and handling protocols, researchers can safely harness the synthetic potential of this important building block.
References
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This compound | C7H3BrF4 | CID 517847. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
-
Exploring 2-Bromo-5-Fluorobenzotrifluoride: A Key Pharmaceutical Intermediate. (n.d.). Retrieved January 3, 2026, from [Link]
-
SAFETY DATA SHEET - Bromotrifluoromethane (CBrF3) and Methanol. (2017, May 16). Retrieved January 3, 2026, from [Link]
-
The Chemistry Behind the Performance: Applications of 3-Bromo-2-fluorobenzotrifluoride. (2025, December 24). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 3, 2026, from [Link]
-
The Strategic Role of 3-Bromo-2-fluorobenzotrifluoride in Chemical Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 3, 2026, from [Link]
- CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride. (n.d.). Google Patents.
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Methodological & Application
Application Notes and Protocols: Heck Reaction Protocol for 2-Bromo-3-fluorobenzotrifluoride
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Mizoroki-Heck reaction using 2-Bromo-3-fluorobenzotrifluoride as the aryl halide substrate. The protocol details a robust methodology for the palladium-catalyzed coupling of this electron-deficient aryl bromide with various alkenes, a crucial transformation for synthesizing complex fluorinated molecules relevant to pharmaceutical and materials science. This guide emphasizes the rationale behind experimental choices, provides detailed step-by-step procedures, and offers insights into reaction optimization and troubleshooting.
Introduction: The Significance of the Mizoroki-Heck Reaction and Fluorinated Aromatics
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes in the presence of a palladium catalyst and a base.[1][2][3] This Nobel Prize-winning reaction has become indispensable for constructing substituted alkenes, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][4]
The substrate of focus, this compound, is a highly functionalized aromatic compound. The presence of both a trifluoromethyl group and a fluorine atom imparts unique electronic properties and metabolic stability to molecules containing this moiety, making it a valuable building block in drug discovery. The electron-withdrawing nature of these substituents can influence the reactivity of the aryl bromide in the Heck coupling.[5] This guide provides a detailed protocol to effectively utilize this substrate in Heck reactions.
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Heck reaction is crucial for rational troubleshooting and optimization. The reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates.[1][2][6]
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) complex.[1][2][6]
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the Pd(II) center, followed by insertion of the alkene into the palladium-aryl bond.[1][2][7]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a palladium-hydride species.[1][2][7]
-
Reductive Elimination/Base Regeneration: A base is required to regenerate the active Pd(0) catalyst from the palladium-hydride species, completing the catalytic cycle.[2][8]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocol
This protocol provides a general procedure for the Heck coupling of this compound with a generic alkene, such as styrene or an acrylate. Optimization may be required for different alkene coupling partners.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | --- |
| Alkene (e.g., Styrene, Butyl Acrylate) | ≥99% | Commercially Available | Inhibitors may need to be removed. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | A common and effective precatalyst.[1][2] |
| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available | A standard phosphine ligand.[1][9] |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Commercially Available | Common organic base.[1][9] |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | A versatile polar aprotic solvent.[9][10] |
| Diethyl Ether | Anhydrous | Commercially Available | For extraction. |
| Saturated Sodium Bicarbonate Solution | --- | Prepared in-house | For workup. |
| Brine | --- | Prepared in-house | For workup. |
| Anhydrous Magnesium Sulfate | --- | Commercially Available | For drying. |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
Caption: A generalized workflow for the Heck reaction.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the alkene (1.2-1.5 eq), and triethylamine (2.0-3.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a suitable concentration (typically 0.1-0.5 M with respect to the aryl halide).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.[11]
-
Catalyst and Ligand Addition: Add palladium(II) acetate (1-5 mol%) and triphenylphosphine (2-10 mol%). The PPh₃:Pd ratio is typically 2:1 to 4:1.
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. The optimal temperature may vary depending on the alkene.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with diethyl ether and water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
Reaction Stoichiometry and Conditions
| Parameter | Recommended Range | Rationale |
| This compound | 1.0 eq | Limiting reagent. |
| Alkene | 1.2 - 1.5 eq | A slight excess is used to drive the reaction to completion. |
| Pd(OAc)₂ | 1 - 5 mol% | Lower catalyst loading is desirable for cost-effectiveness.[9] |
| PPh₃ | 2 - 10 mol% | Stabilizes the Pd(0) catalyst and influences reactivity.[11][12] |
| Base (Et₃N) | 2.0 - 3.0 eq | Neutralizes the HBr generated during the reaction.[1][8] |
| Solvent (DMF) | 0.1 - 0.5 M | A polar aprotic solvent is generally effective.[9][10] |
| Temperature | 100 - 120 °C | Sufficient thermal energy is needed to drive the reaction.[13] |
Key Considerations and Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient temperature, or catalyst poisoning. | Ensure an inert atmosphere, use fresh reagents, and consider increasing the temperature or catalyst loading. The purity of the aryl halide is crucial.[11][14] |
| Formation of Palladium Black | Catalyst decomposition. | Use a stabilizing ligand like triphenylphosphine. Avoid excessively high temperatures. Ensure the reaction is under an inert atmosphere.[11][15] |
| Side Product Formation | Alkene isomerization or dimerization. | Adjusting the ligand, base, or temperature may help. Silver or thallium salts can sometimes suppress isomerization.[16] |
| Poor Reproducibility | Presence of oxygen or moisture. | Ensure all glassware is dry and the reaction is performed under a consistently inert atmosphere. Use anhydrous solvents.[11] |
Conclusion
The Mizoroki-Heck reaction is a powerful tool for the synthesis of complex molecules. The protocol outlined in this document provides a solid foundation for the successful coupling of this compound with a variety of alkenes. By understanding the underlying mechanism and paying careful attention to experimental details, researchers can effectively utilize this reaction to access novel fluorinated compounds for applications in drug discovery and materials science.
References
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Heck reaction. In: Wikipedia. Accessed January 3, 2026. [Link]
- Heck Coupling. In: Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry; 2016.
-
Heck Reaction Mechanism. BYJU'S. Accessed January 3, 2026. [Link]
- Amatore C, Jutand A. Mechanisms of the Mizoroki–Heck Reaction. In: Oestreich M, ed. The Mizoroki-Heck Reaction. John Wiley & Sons, Ltd; 2009:1-27.
-
Heck reaction. Chemistry LibreTexts. Published January 22, 2023. Accessed January 3, 2026. [Link]
- A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. ChemInform. 2005;36(32).
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. 2023;13(33):22849-22874.
- A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics. 2007;26(18):4563-4571.
-
Troubleshooting a difficult Heck reaction. Reddit. Published online June 14, 2024. Accessed January 3, 2026. [Link]
-
Heck Reaction. Chemistry LibreTexts. Published June 30, 2023. Accessed January 3, 2026. [Link]
-
Heck Reaction. Organic Chemistry Portal. Accessed January 3, 2026. [Link]
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. 2012;17(5):5593-5604.
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Published March 20, 2021. Accessed January 3, 2026. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Accessed January 3, 2026. [Link]
- Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.
- Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. International Journal of Scientific & Engineering Research. 2017;8(7):1084-1090.
-
Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Wipf Group. Published January 30, 2007. Accessed January 3, 2026. [Link]
- Zubir NN. Effects of phosphine ligands on heck reaction. Published online 2007.
-
Effect of Salt and Phosphine Additives on the Composition of Active Palladium Complexes in the Mizoroki–Heck Reaction with Aromatic Carboxylic Anhydrides. ResearchGate. Accessed January 3, 2026. [Link]
-
Mizoroki-Heck Reaction. Chem-Station Int. Ed. Published March 11, 2014. Accessed January 3, 2026. [Link]
- Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. Chemistry – An Asian Journal. 2020;15(16):2446-2450.
-
Control of Pd leaching in Heck reactions of bromoarenes catalyzed by Pd supported on activated carbon. ResearchGate. Accessed January 3, 2026. [Link]
-
Supported Palladium Catalysts in Heck Coupling Reactions - Problems, Potential and Recent Advances. AMiner. Accessed January 3, 2026. [Link]
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. 2017;13:1016-1025.
-
5 questions with answers in HECK REACTION. ResearchGate. Accessed January 3, 2026. [Link]
- Heck Reaction—State of the Art.
-
Practical Heck Reaction problems! Reddit. Published online January 31, 2021. Accessed January 3, 2026. [Link]
-
Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran with styrene catalyzed by palladium(II) complex with N,N-bidentate ligand. ResearchGate. Accessed January 3, 2026. [Link]
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
-
The Intramolecular Heck Reaction. Macmillan Group. Published July 14, 2004. Accessed January 3, 2026. [Link]
-
Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes of the formula H2C[double bond, length as m-dash]CH(CF2)n-1CF3 (n = 8, 10). ResearchGate. Accessed January 3, 2026. [Link]
- CHAPTER 11: Heck Reactions. In: Catalysis in Process Chemistry. Royal Society of Chemistry; 2022:335-373.
- A general synthesis of fluoroalkylated alkenes by palladium-catalyzed Heck-type reaction of fluoroalkyl bromides.
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. 2023;13(33):22849-22874.
-
Synthesis of 3-trifluoromethylated 1,3-butadienes via a Pd(0)-catalyzed fluorinated Heck reaction. ResearchGate. Accessed January 3, 2026. [Link]
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Application Notes: Buchwald-Hartwig Amination of 2-Bromo-3-fluorobenzotrifluoride
Introduction: Navigating a Challenging C-N Coupling
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering a versatile and powerful method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its widespread adoption in pharmaceutical and materials science is a testament to its broad substrate scope and functional group tolerance, often supplanting harsher, classical methods.[1][3]
This document provides a detailed technical guide for the Buchwald-Hartwig amination of a particularly challenging substrate: 2-Bromo-3-fluorobenzotrifluoride . This substrate presents a unique combination of electronic and steric challenges:
-
Strong Electron-Deficiency: The cumulative electron-withdrawing effects of the trifluoromethyl (-CF3) and fluoro (-F) groups significantly alter the electronic nature of the aromatic ring.
-
Steric Hindrance: The ortho-position of the bromine atom relative to the bulky -CF3 group can impede the approach of the catalyst and the amine coupling partner.
Successfully coupling such a substrate requires a carefully considered and optimized protocol. These notes are designed for researchers, scientists, and drug development professionals, providing not just a step-by-step procedure but also the underlying chemical logic to empower effective troubleshooting and adaptation.
The Engine of the Reaction: The Catalytic Cycle
Understanding the mechanism is paramount to rational optimization. The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[1][4][5] The generally accepted mechanism involves three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: A low-valent Palladium(0) complex, bearing phosphine ligands (L), inserts into the aryl-bromide bond of the substrate. This is often the rate-determining step and is heavily influenced by the electron density of the aryl halide and the ligand's properties.[6] For electron-deficient substrates like this compound, this step is generally facilitated.
-
Amine Coordination & Deprotonation: The amine displaces a halide from the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired arylamine product is expelled from the coordination sphere, regenerating the catalytically active Pd(0) species.[1][5]
Experimental Protocol: A Validated Starting Point
This section provides a robust, general protocol for the amination of this compound with a generic secondary amine (e.g., morpholine). This procedure should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Reagent and Condition Selection
The success of this coupling hinges on the judicious selection of the catalyst system and reaction conditions. For this challenging substrate, a combination of a bulky, electron-rich phosphine ligand and a strong, non-nucleophilic base is critical.
| Component | Recommended Reagent | Loading/Equivalents | Rationale & Justification |
| Aryl Halide | This compound | 1.0 equiv | The substrate of interest. Ensure high purity. |
| Amine | e.g., Morpholine | 1.2 equiv | A slight excess ensures complete consumption of the aryl halide. |
| Pd Precatalyst | Pd₂(dba)₃ | 1-2 mol% | A reliable and common Pd(0) source.[7] Pre-catalysts like G3/G4 palladacycles can also be highly effective.[8] |
| Ligand | SPhos or RuPhos | 2.4-4.8 mol% | Bulky dialkylbiaryl phosphines are essential.[9][10] They promote the formation of the active monoligated Pd(0) species and facilitate the crucial reductive elimination step.[10] |
| Base | Sodium tert-butoxide (NaOtBu) | 1.4-2.0 equiv | A strong base is required to deprotonate the amine-Pd complex. NaOtBu is highly effective but incompatible with base-sensitive functional groups.[2] |
| Solvent | Toluene or Dioxane | ~0.1 M concentration | These are standard, relatively non-polar solvents for this reaction.[11] Toluene can be preferable for aryl iodides to prevent catalyst inhibition.[8] |
| Temperature | 90 - 110 °C | - | Higher temperatures are often needed to overcome activation barriers, especially with challenging substrates. |
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2.4-4.8 mol%).
-
Inert Atmosphere: Seal the vessel with a septum, and then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (NaOtBu, 1.4-2.0 equiv), followed by the aryl halide (this compound, 1.0 equiv), and the anhydrous solvent (Toluene).
-
Amine Addition: Finally, add the amine (e.g., Morpholine, 1.2 equiv) via syringe.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C). Stir vigorously for the recommended reaction time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., Ethyl Acetate) and quench carefully with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired N-arylated product.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Below is a guide to diagnosing and resolving common problems encountered during the Buchwald-Hartwig amination.[12][13]
| Observation | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive Catalyst: Poor generation of Pd(0) or catalyst decomposition. 2. Insufficiently Strong Base. 3. Reaction temperature too low. | 1. Use a pre-catalyst (e.g., G3/G4 palladacycle).[8] Ensure reagents and solvent are anhydrous and O₂-free. 2. Switch to a stronger base like LHMDS or KHMDS. 3. Increase the reaction temperature in 10 °C increments. |
| Side Product Formation (Hydrodehalogenation) | The competing β-hydride elimination pathway is favored.[1] This can occur if reductive elimination is slow. | Use a more sterically hindered, electron-rich ligand (e.g., BrettPhos) to accelerate reductive elimination.[5] |
| Decomposition of Starting Material | Base-sensitive functional groups on the substrate or amine are not tolerated by NaOtBu. | Switch to a weaker, but still effective, base such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄).[4] This may require higher catalyst loading or longer reaction times.[2] |
| Difficulty with Purification | Co-elution of product with residual ligand or byproducts. | Oxidize the residual phosphine ligand (e.g., with aqueous H₂O₂) during work-up to its more polar phosphine oxide, which is often easier to separate via chromatography. |
Conclusion
The Buchwald-Hartwig amination of this compound is a challenging yet achievable transformation. Success relies on a rational approach to reaction design, centered on the selection of a highly active catalyst system composed of a palladium source and a bulky, electron-donating biaryl phosphine ligand. The use of a strong base and anhydrous, oxygen-free conditions are critical for achieving high yields. The protocols and insights provided in this document serve as a comprehensive guide for researchers to successfully implement this powerful C-N bond-forming reaction, enabling the synthesis of valuable fluorinated aniline derivatives for discovery and development programs.[14][15]
References
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 3, 2026, from [Link]
-
Kjell, D. P., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium‐Catalyzed Amination. Angewandte Chemie International Edition. [Link]
-
Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters. [Link]
-
Surry, D. S., & Buchwald, S. L. (2010). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science. [Link]
-
Ahrens, T., et al. (2019). Unraveling the High Activity of Ylide-Functionalized Phosphines in Palladium-Catalyzed Amination Reactions: A Comparative Study with CyJohnPhos and PtBu3. ACS Catalysis. [Link]
-
Wagaw, S., et al. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. [Link]
-
Diao, T., et al. (2018). Nickel-catalyzed amination of aryl fluorides with primary amines. Chemical Communications. [Link]
-
Mondal, M., & Bora, U. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. [Link]
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Buchwald-Hartwig coupling troubleshooting. (2022, May 22). Chemistry Stack Exchange. [Link]
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Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). American Chemical Society. Retrieved January 3, 2026, from [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]
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Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Billard, T. (2022). Synthesis of Fluorinated Amines: A Personal Account. The Journal of Organic Chemistry. [Link]
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Singh, R. P., et al. (2004). The first application of Selectfluor (TM) in electrophilic fluorination of amines: a new route to -NF2, -NHF, and > NF compounds. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Qiu, F., & Qing, F. (2014). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Beilstein Journal of Organic Chemistry. [Link]
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Shibata, N., et al. (2010). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry. [Link]
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Application Note: Synthesis of (3-Fluoro-2-(trifluoromethyl)phenyl)magnesium bromide
A Guide to the Safe and Efficient Formation of a Key Fluorinated Building Block
Abstract The (3-Fluoro-2-(trifluoromethyl)phenyl)magnesium bromide is a critical organometallic intermediate in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries. Its preparation is complicated by the electronic properties of the starting material, 2-Bromo-3-fluorobenzotrifluoride, which features a highly electron-deficient aromatic ring. This, coupled with the known thermal instability of trifluoromethyl-substituted Grignard reagents, necessitates carefully controlled and optimized protocols. This document provides two robust methods for the synthesis of this reagent: a lithium chloride-mediated direct magnesium insertion and a low-temperature halogen-magnesium exchange. It offers detailed, step-by-step protocols, discusses the underlying mechanistic principles, and provides critical safety and handling guidelines tailored for researchers and process chemists.
Mechanistic Considerations & Inherent Challenges
The formation of a Grignard reagent proceeds via an oxidative addition mechanism, where magnesium metal (in the Mg(0) oxidation state) inserts into a carbon-halogen bond, resulting in an organomagnesium(II) species.[1] However, the specific substitution pattern of this compound presents significant hurdles to this transformation.
1.1. Electronic Effects of Fluoro and Trifluoromethyl Substituents The trifluoromethyl (-CF3) group is one of the most powerfully electron-withdrawing groups used in organic chemistry, primarily through a strong negative inductive effect (-I). The ortho-fluoro substituent further deactivates the ring. This severe reduction in electron density on the aromatic ring disfavors the oxidative addition of magnesium, often leading to difficult reaction initiation and sluggish conversion rates. The carbon-bromine bond is the target for insertion, as the carbon-fluorine bond is significantly stronger and kinetically less reactive toward magnesium.[2][3]
1.2. Safety Profile: The Thermal Instability of Trifluoromethylaryl Grignard Reagents A paramount concern in the synthesis and handling of trifluoromethyl-substituted aryl Grignard reagents is their potential for violent, exothermic decomposition.[4][5] Several industrial and laboratory accidents have been attributed to this instability.[4] The decomposition pathway is believed to involve the destruction of the trifluoromethyl group, leading to the formation of highly stable magnesium fluoride salts, a process that releases substantial energy.[4] Research has demonstrated that the risk of thermal runaway is significantly influenced by the reagent's concentration.[6] Therefore, maintaining dilute conditions (e.g., ≤0.5 M) and strict temperature control are not merely best practices but essential safety imperatives.
Protocol I: LiCl-Mediated Direct Magnesium Insertion
This protocol leverages the beneficial effects of lithium chloride to facilitate the direct insertion of magnesium. LiCl is known to enhance Grignard reagent formation by breaking down the passivating magnesium oxide layer on the metal surface and by increasing the reactivity of the organomagnesium species through the formation of a more reactive "ate" complex.[7][8] This allows the reaction to proceed under milder conditions than traditionally required.
2.1. Principle Magnesium turnings are activated in a THF solution containing a stoichiometric amount of anhydrous LiCl. The slow addition of the aryl bromide to this slurry at a controlled temperature initiates the Grignard formation. The presence of LiCl helps to ensure a smooth and reliable initiation and reaction progress.
2.2. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Magnesium Turnings | >99.5% | Standard Vendor | Must be fresh and not heavily oxidized. |
| Lithium Chloride | Anhydrous, >99% | Standard Vendor | Dry in a vacuum oven at >130 °C for 12h before use. |
| This compound | >98% | Standard Vendor | --- |
| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | Standard Vendor | Use from a freshly opened bottle or passed through a solvent purification system. |
| 1,2-Dibromoethane | Reagent Grade | Standard Vendor | Used as a chemical activator. Handle with care.[9] |
| Iodine | Crystal, ACS Grade | Standard Vendor | Alternative activator.[10][11] |
| Three-neck round-bottom flask | --- | --- | Flame-dried under vacuum and backfilled with Argon/Nitrogen. |
| Condenser & Addition Funnel | --- | --- | Flame-dried and assembled hot under inert gas flow. |
2.3. Step-by-Step Protocol
-
Apparatus Setup: Assemble a flame-dried three-neck flask equipped with a magnetic stir bar, reflux condenser with an argon/nitrogen inlet, a thermocouple for internal temperature monitoring, and a pressure-equalizing dropping funnel fitted with a septum. Maintain a positive pressure of inert gas throughout the procedure.
-
Reagent Preparation: In the flask, combine magnesium turnings (1.2 eq.) and anhydrous lithium chloride (1.1 eq.).
-
Magnesium Activation: Add enough anhydrous THF to cover the solids. To this slurry, add a small amount of an activator, such as 1,2-dibromoethane (approx. 2-3 mol%). Gentle warming with a heat gun or placing the flask in an ultrasonic bath may be necessary to initiate activation, which is visually confirmed by the evolution of ethylene gas.[9][12]
-
Initiation: Prepare a solution of this compound (1.0 eq.) in anhydrous THF in the dropping funnel. Add a small portion (approx. 5-10%) of this solution to the activated magnesium slurry. The reaction is initiated when a gentle exotherm is observed and the solution begins to turn a cloudy grey-brown color.
-
Reagent Formation: Once initiation is confirmed, cool the reaction flask in an ice-water bath to maintain an internal temperature of 10-15 °C. Add the remaining aryl bromide solution dropwise over 1-2 hours, ensuring the internal temperature does not exceed 20 °C. A sustained exotherm indicates a healthy reaction progression.[13]
-
Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours until most of the magnesium has been consumed. The resulting dark grey-brown solution is the Grignard reagent.
-
Storage and Use: The reagent should be used immediately for the best results. If brief storage is necessary, keep it under a strict inert atmosphere. Before use in a subsequent reaction, the concentration must be determined by titration (see Section 4).
2.4. Workflow Diagram: Direct Insertion Protocol
Caption: Workflow for Halogen-Magnesium Exchange Protocol.
Characterization and Titration
It is imperative to determine the exact molarity of the prepared Grignard reagent before its use, as yields can vary and the reagent can degrade over time.
4.1. Protocol: Titration with Iodine (I₂) This method is reliable and straightforward. A known volume of the Grignard solution is added to an excess of a standard I₂ solution. The unreacted I₂ is then back-titrated with a standard solution of sodium thiosulfate. The stoichiometry is 1:1 between the Grignard reagent and I₂.
-
Preparation: Prepare a standard 1.0 M solution of I₂ in anhydrous THF.
-
Reaction: In a dry flask under argon, place a precise volume (e.g., 5.0 mL) of the I₂ solution. Cool to 0 °C.
-
Quenching: Slowly add a precise volume (e.g., 1.0 mL) of the Grignard reagent solution. The dark iodine color will fade. Allow to warm to room temperature.
-
Workup: Quench the mixture with 1 M HCl (aq.). Transfer to a flask for titration.
-
Titration: Titrate the excess I₂ with a standardized solution of sodium thiosulfate (e.g., 0.1 M) using a starch solution as an indicator (disappearance of the blue color marks the endpoint).
-
Calculation: The concentration of the Grignard reagent is calculated based on the amount of I₂ consumed.
Troubleshooting and Key Insights
| Problem | Potential Cause(s) | Solution(s) |
| Reaction Fails to Initiate (Protocol I) | 1. Wet glassware or solvent.<[14][15]br>2. Passivated magnesium surface.<[9][16]br>3. Insufficiently potent activator. | 1. Ensure all glassware is rigorously flame-dried and solvent is anhydrous.2. Crush a few pieces of Mg with a glass rod in situ or use sonication.<[12]br>3. Add a small crystal of iodine or a few more drops of 1,2-dibromoethane. [11] |
| Reaction Stalls or is Sluggish | 1. Poor quality magnesium.2. Temperature is too low for direct insertion.3. Deactivated aryl bromide. | 1. Use fresh, high-purity magnesium turnings.2. Allow the reaction to warm slightly (but do not exceed 25-30 °C for safety).3. Switch to the Halogen-Magnesium Exchange protocol (Protocol II). |
| Solution Turns Very Dark/Black | Formation of finely divided magnesium or side reactions (e.g., Wurtz coupling). [17] | This is often normal for aryl Grignard preparations but can indicate overly vigorous conditions. Ensure controlled addition and efficient stirring. |
| Low Yield of Grignard Reagent | 1. Wurtz coupling side reaction.2. Reaction with atmospheric moisture or CO₂.3. Degradation upon prolonged heating or storage. | 1. Maintain dilute conditions and slow addition rate.<[17]br>2. Ensure a robust inert atmosphere throughout the procedure.3. Use the reagent promptly after preparation. Avoid heating trifluoromethyl-substituted Grignards. |
References
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Tilstam, U., & Weinmann, H. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. [Link]
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Chemistry Stack Exchange. (2021). Activation of Grignard reagent. Chemistry Stack Exchange. [Link]
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Rieke, R. D. (1977). Preparation of highly reactive magnesium and its application to organic syntheses. UNL Digital Commons. [Link]
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ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent?. ResearchGate. [Link]
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PraxiLabs. (n.d.). Grignard Reagent Reaction: Synthesis & Mechanism. PraxiLabs. [Link]
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Tang, W., et al. (2009). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange. Organic Process Research & Development. [Link]
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ResearchGate. (2009). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. ResearchGate. [Link]
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YouTube. (2019). making Grignard reagents. YouTube. [Link]
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Chemistry Stack Exchange. (2023). Why don't Alkyl Fluorides form Grignard Reagents. Chemistry Stack Exchange. [Link]
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ResearchGate. (2012). Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones. ResearchGate. [Link]
-
Science of Synthesis. (n.d.). The conventional preparation of aryl Grignard reagents from aryl halides and magnesium metal still remains the most important. Science of Synthesis. [Link]
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Chemistry Stack Exchange. (2018). Preparation of an aromatic Grignard reagent. Chemistry Stack Exchange. [Link]
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Ursinus Digital Commons. (1934). The Grignard Reagents: Their Preparation. Ursinus Digital Commons. [Link]
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Quora. (2021). Why isn't fluorine used in a Grignard reagent?. Quora. [Link]
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Grignard Reaction Handout. (n.d.). Grignard Reaction. University Handout. [Link]
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Scribd. (n.d.). Turbo Grignard Synthesis of α-Aryl-α-Trifluoromethyl Alcohols. Scribd. [Link]
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Organic Syntheses. (n.d.). Preparation of 1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone. Organic Syntheses. [Link]
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Schnyder, A. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task!. Schnyderchemsafety. [Link]
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Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
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Application Notes & Protocols: Leveraging 2-Bromo-3-fluorobenzotrifluoride in the Synthesis of Pharmaceutical Intermediates
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic applications of 2-Bromo-3-fluorobenzotrifluoride. We delve into the unique physicochemical properties conferred by its trifluoromethyl and fluoro-moieties, which are highly sought after in modern drug design. Detailed, field-proven protocols for key synthetic transformations, including palladium-catalyzed cross-coupling reactions and lithiation-borylation, are presented. The causality behind experimental choices, safety protocols, and data interpretation are explained to ensure reproducible and efficient synthesis of complex pharmaceutical intermediates.
Introduction: The Strategic Value of Fluorinated Building Blocks
In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms and trifluoromethyl (-CF₃) groups is a cornerstone strategy for optimizing the pharmacological profile of drug candidates.[1][2][3] The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate bioavailability and binding selectivity.[1][3][4][5] The strong carbon-fluorine bond resists metabolic degradation, often leading to an improved pharmacokinetic profile and a longer in-vivo half-life.[1][4]
This compound is a trifunctionalized aromatic building block of significant interest. Its structure offers a confluence of desirable features for synthetic chemists:
-
A Trifluoromethyl (-CF₃) Group: A potent electron-withdrawing group that also serves as a lipophilic and metabolically stable bioisostere for other chemical groups.[1][6]
-
A Fluoro (-F) Group: Modulates the electronic properties of the aromatic ring and can participate in specific drug-receptor interactions.[2][6]
-
A Bromo (-Br) Group: A versatile synthetic handle, ideally suited for a wide array of palladium-catalyzed cross-coupling reactions, Grignard reagent formation, and lithiation, making it a primary site for molecular elaboration.[7]
This guide will explore the most impactful synthetic transformations utilizing this compound, providing both the mechanistic rationale and detailed experimental protocols.
Safety and Handling of this compound
As with any active chemical reagent, proper handling is paramount to ensure laboratory safety. The following is a summary of critical safety information. Users must consult the full Safety Data Sheet (SDS) before use.[8]
| Hazard Category | Description & Precautionary Measures |
| Physical Hazards | Combustible liquid. Keep away from heat, sparks, open flames, and hot surfaces.[8] |
| Health Hazards | Causes skin and serious eye irritation. May cause respiratory irritation.[8] |
| Personal Protective Equipment (PPE) | Wear protective gloves, flame-retardant protective clothing, and eye/face protection (safety glasses with side-shields or goggles).[8][9] |
| Handling & Storage | Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing vapors or mist.[8][10] Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[8] Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[8] Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[8] |
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound is the primary reactive site for palladium-catalyzed reactions, which are fundamental for constructing the complex carbon-carbon and carbon-nitrogen bonds ubiquitous in pharmaceuticals.[7]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for creating biaryl structures.[11][12] It involves the coupling of an organohalide with an organoboron species, such as a boronic acid or boronic ester.[13][14]
Causality & Rationale: This reaction is favored for its operational simplicity, the commercial availability of a vast library of boronic acids, and the low toxicity of the boron-containing byproducts.[15] For this compound, the reaction proceeds via an oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with the activated boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[13] The electron-withdrawing nature of the -CF₃ and -F groups can influence the rate of oxidative addition.
Caption: Workflow for Suzuki-Miyaura Coupling.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Inert Atmosphere Setup: To an oven-dried reaction flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).
-
Degassing: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent and Catalyst Addition: Add the degassed solvent system (e.g., a mixture of toluene and water, or 1,4-dioxane and water) via cannula or syringe. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) under a positive pressure of inert gas.
-
Reaction: Heat the mixture to the target temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours), monitoring progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
| Parameter | Typical Reagents & Conditions |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligand |
| Ligand (if needed) | PPh₃, SPhos, XPhos |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene/H₂O, 1,4-Dioxane/H₂O, DME |
| Temperature | 80-110 °C |
| Typical Yield | 75-95% |
Buchwald-Hartwig Amination for C-N Bond Formation
The formation of an aryl-amine bond is a critical transformation in pharmaceutical synthesis. The Buchwald-Hartwig amination provides a direct, palladium-catalyzed route to couple aryl halides with a wide range of primary and secondary amines.[16][17][18][19]
Causality & Rationale: This reaction has largely replaced harsher classical methods (e.g., nucleophilic aromatic substitution under high pressure) due to its broad substrate scope and milder conditions.[16] The catalytic cycle is similar to the Suzuki reaction, but involves the formation of a palladium-amido intermediate. The choice of phosphine ligand is crucial and is often a sterically hindered, electron-rich biarylphosphine (e.g., XPhos, RuPhos) which facilitates both the oxidative addition and the final reductive elimination step.[17][19]
Caption: Workflow for Buchwald-Hartwig Amination.
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Inert Atmosphere Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-5 mol%) to an oven-dried reaction vessel.
-
Reagent Addition: Add the strong base (e.g., sodium tert-butoxide, 1.4-2.0 eq.), followed by this compound (1.0 eq.), and a magnetic stir bar.
-
Solvent and Amine: Seal the vessel. Add the anhydrous, degassed solvent (e.g., toluene or dioxane), followed by the amine coupling partner (1.1-1.3 eq.).
-
Reaction: Heat the mixture to the required temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by LC-MS until the starting bromide is consumed (4-24 hours).
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
| Parameter | Typical Reagents & Conditions |
| Palladium Pre-catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | XPhos, RuPhos, BINAP, DavePhos |
| Base | NaOtBu, KOtBu, LiHMDS, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, 1,4-Dioxane, THF |
| Temperature | 80-110 °C |
| Typical Yield | 70-90% |
Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling is the premier method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[20][21] This reaction is invaluable for introducing rigid alkynyl linkers into molecular scaffolds.
Causality & Rationale: The reaction mechanism involves two interconnected catalytic cycles. A palladium cycle, similar to that in Suzuki and Buchwald-Hartwig reactions, and a copper(I) co-catalyst cycle.[20] The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step with the arylpalladium(II) complex.[20] An amine is used as both the base and often as the solvent.
Protocol: General Procedure for Sonogashira Coupling
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Degassing: Evacuate and backfill the flask with inert gas (Ar or N₂) three times.
-
Solvent and Reagents: Add an anhydrous amine solvent (e.g., triethylamine or diisopropylamine) and the terminal alkyne (1.1-1.5 eq.).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete as indicated by TLC or LC-MS.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl to remove copper salts, followed by water and brine.
-
Purification: Dry the organic phase (Na₂SO₄), filter, and concentrate. Purify by flash column chromatography.
| Parameter | Typical Reagents & Conditions |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Copper(I) Co-catalyst | CuI |
| Base/Solvent | Triethylamine (TEA), Diisopropylamine (DIPA) |
| Temperature | 25-60 °C |
| Typical Yield | 70-95% |
Advanced Application: Lithiation-Borylation for Intermediate Synthesis
For creating more complex or novel intermediates, direct functionalization of the aromatic ring is a powerful strategy. Lithiation followed by borylation transforms the aryl bromide into a valuable arylboronic ester, which can then be used in subsequent Suzuki-Miyaura couplings.[22][23]
Causality & Rationale: This two-step sequence involves a halogen-metal exchange. At cryogenic temperatures (typically -78 °C), an organolithium reagent (like n-butyllithium) rapidly exchanges with the bromine atom to form an aryllithium species.[24] This highly reactive intermediate is immediately "quenched" by trapping it with a boronic ester (e.g., isopropoxyboronic acid pinacol ester) to form a stable boronate complex, which upon workup yields the desired arylboronic ester. The low temperature is critical to prevent side reactions and decomposition of the aryllithium intermediate.[24]
Caption: Lithiation-Borylation Reaction Sequence.
Protocol: General Procedure for Lithiation-Borylation
-
Inert Atmosphere & Cooling: Add this compound (1.0 eq.) to an oven-dried, multi-neck flask under an inert atmosphere. Add anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 eq., solution in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C. Stir at -78 °C for 30-60 minutes.
-
Borylation: In a separate flask, prepare a solution of isopropoxyboronic acid pinacol ester (1.2 eq.) in anhydrous THF. Add this solution dropwise to the aryllithium species at -78 °C.
-
Warming and Quench: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm slowly to room temperature overnight. Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Workup & Purification: Perform a standard aqueous workup with ethyl acetate. Dry, filter, and concentrate the organic phase. The resulting boronic ester can often be used crude in the next step or purified by column chromatography.
Conclusion
This compound is a remarkably versatile and valuable building block for the synthesis of pharmaceutical intermediates. Its trifunctionalized nature allows for selective and high-yielding transformations at the C-Br bond through robust and well-established palladium-catalyzed cross-coupling reactions. Furthermore, advanced techniques like lithiation-borylation expand its utility, enabling the creation of novel, highly functionalized intermediates. The strategic incorporation of the fluorinated benzotrifluoride motif via these methods provides medicinal chemists with a powerful tool to enhance the drug-like properties of their target molecules, ultimately accelerating the drug discovery and development pipeline.
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Tressler, C. M., & Zondlo, N. J. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals, 17(3), 281. Retrieved from [Link]
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Mejia, E. B., & Tago, D. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(7), 920. Retrieved from [Link]
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Lum, C., & Zondlo, N. J. (2024). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 17(1), 126. Retrieved from [Link]
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ResearchGate. (2010, August 10). Pd(PhCN)₂Cl₂/P(t-Bu)₃: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Retrieved from [Link]
- Google Patents. (2014). WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Wechem. (2024, May 29). Design and biological activity of trifluoromethyl containing drugs. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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F2 Chemicals Ltd. (2017, May 16). SAFETY DATA SHEET. Retrieved from [Link]
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Aggarwal, V. K., et al. (2015, April 8). Enantioselective Installation of Adjacent Tertiary Benzylic Stereocentres Using Lithiation–Borylation–Protodeboronation. Angewandte Chemie. Retrieved from [Link]
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YouTube. (2024, February 16). Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Role of 3-Bromo-2-fluorobenzotrifluoride in Chemical Innovation. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fluorinated Intermediates: The Role of 3-Bromo-5-fluorobenzotrifluoride in Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating Organic Synthesis with 4-Bromo-3-fluorobenzotrifluoride: A Chemist's Guide. Retrieved from [Link]
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Chemistry LibreTexts. (2022, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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University of Bristol. (2015). Lithiation- Borylation in Synthesis. Retrieved from [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Zhang, W. (2007). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 12(7), 1504-1511. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2023, October 12). Unlocking Innovation: The Role of 3-Bromo-2-fluorobenzotrifluoride in Specialty Chemical Synthesis. Retrieved from [Link]
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University of Bristol Research Portal. (2019, May 7). Lithiation—Borylation Methodology. Retrieved from [Link]
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Chemistry LibreTexts. (2023, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174-3183. Retrieved from [Link]
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ScienceDirect. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Retrieved from [Link]
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Khan Academy. (n.d.). Nucleophilic aromatic substitution I (video). Retrieved from [Link]
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Leonori, D., & Aggarwal, V. K. (2017). Standard Lithiation–Borylation A user's guide. Retrieved from [Link]
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Chemistry LibreTexts. (2022, August 5). Sonogashira Coupling. Retrieved from [Link]
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Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. Retrieved from [Link]
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The Strategic Utility of 2-Bromo-3-fluorobenzotrifluoride in Agrochemical Synthesis: Application Notes and Protocols
Introduction: The Fluorine Advantage in Modern Crop Protection
The strategic incorporation of fluorine atoms and trifluoromethyl groups into molecular scaffolds has revolutionized the agrochemical industry. These modifications can dramatically enhance a compound's metabolic stability, binding affinity to target enzymes, and overall efficacy.[1][2] 2-Bromo-3-fluorobenzotrifluoride has emerged as a key building block in this arena, offering a versatile platform for the synthesis of a new generation of herbicides, fungicides, and insecticides. Its unique substitution pattern—a reactive bromine atom for cross-coupling, a fluorine atom for electronic modulation, and a trifluoromethyl group for increased lipophilicity and stability—makes it an invaluable synthon for agrochemical research and development.[3][4]
This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for key synthetic transformations. The methodologies presented herein are designed to provide researchers, scientists, and drug development professionals with the practical knowledge to leverage this powerful building block in their own synthetic endeavors.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe use in synthesis.
| Property | Value | Reference |
| CAS Number | 104540-42-3 | [5] |
| Molecular Formula | C₇H₃BrF₄ | [5] |
| Molecular Weight | 243.00 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 167-168 °C | |
| Density | 1.741 g/mL at 25 °C | |
| Refractive Index | n20/D 1.47 | |
| Flash Point | 87.8 °C (190.0 °F) - closed cup |
Safety and Handling: this compound is a combustible liquid and causes skin and serious eye irritation. It may also cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).
Key Synthetic Transformations and Protocols
The synthetic utility of this compound is primarily centered on the reactivity of its carbon-bromine bond, which readily participates in a variety of palladium- and copper-catalyzed cross-coupling reactions. These transformations allow for the efficient construction of carbon-carbon and carbon-heteroatom bonds, which are crucial for the assembly of complex agrochemical active ingredients.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is instrumental in the synthesis of various agrochemicals, where the resulting aryl alkyne moiety can be a key pharmacophore or a versatile intermediate for further functionalization.
Application Example: Synthesis of a Phenylacetylene Derivative
This protocol is adapted from a procedure for the synthesis of 3-[(2-Fluoro-5-(trifluoromethyl)phenyl]ethynyl]aniline, a close structural analog, demonstrating the utility of Sonogashira coupling with related fluorinated building blocks.[6]
Caption: Sonogashira coupling of this compound.
Detailed Protocol:
Materials:
-
This compound
-
3-Aminophenylacetylene
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N), dried and degassed
-
Diethyl ether (Et₂O)
-
Inert gas (Argon or Nitrogen)
-
Multi-necked round-bottom flask
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a multi-necked round-bottom flask, add this compound (1.0 eq.), 3-aminophenylacetylene (1.0 eq.), bis(triphenylphosphine)palladium(II) chloride (0.04 eq.), triphenylphosphine (0.225 eq.), and copper(I) iodide (0.155 eq.).
-
Seal the flask and purge with an inert gas for 15 minutes.
-
Add dried and degassed triethylamine via syringe to achieve a suitable concentration (e.g., 0.2-0.3 M).
-
Heat the reaction mixture to 70 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 24-48 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether.
-
Filter the resulting suspension to remove the insoluble hydrobromide salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure to yield the desired aryl alkyne.
Causality and Experimental Choices:
-
Catalyst System: The combination of a palladium catalyst (PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI) is standard for the Sonogashira reaction. The palladium facilitates the oxidative addition to the aryl bromide, while the copper assists in the activation of the alkyne.
-
Ligand: Triphenylphosphine is added to stabilize the palladium catalyst and prevent its decomposition.
-
Base: Triethylamine acts as a base to neutralize the hydrogen bromide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to catalyst deactivation and undesired side reactions. Therefore, maintaining an inert atmosphere is crucial for optimal results.
Suzuki-Miyaura Coupling: Formation of Biaryl Structures
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In agrochemical synthesis, this reaction is frequently employed to construct biaryl scaffolds, which are prevalent in many modern fungicides and herbicides.
Caption: Suzuki-Miyaura coupling of this compound.
Generalized Protocol:
Materials:
-
This compound
-
Arylboronic acid or arylboronic ester (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-boronic acid pinacol ester)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or dimethoxyethane (DME))
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq.).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the anhydrous organic solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Causality and Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for the success of the Suzuki-Miyaura coupling. For electron-deficient aryl bromides like this compound, catalysts with electron-rich and bulky phosphine ligands often provide the best results.
-
Base and Solvent: The base is required to activate the boronic acid, and the choice of base and solvent system can significantly impact the reaction rate and yield. A biphasic solvent system, such as dioxane/water, is often used to dissolve both the organic and inorganic reagents.
Buchwald-Hartwig Amination: Construction of C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a powerful tool for the synthesis of arylamines. This reaction is of great importance in the agrochemical industry for the preparation of herbicides and fungicides containing an arylamine moiety.
Caption: Buchwald-Hartwig amination of this compound.
Generalized Protocol:
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline or morpholine)
-
Palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] or a G3-precatalyst)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)
-
Strong base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS))
-
Anhydrous, aprotic solvent (e.g., toluene or 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware for workup and purification
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Add the base (1.4-2.0 eq.) and this compound (1.0 eq.).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the amine (1.2-1.5 eq.) followed by the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality and Experimental Choices:
-
Catalyst and Ligand: The Buchwald-Hartwig amination of electron-deficient aryl bromides often requires the use of specialized, bulky, and electron-rich phosphine ligands to promote the reductive elimination step and prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base is essential for the deprotonation of the amine and the formation of the palladium-amido intermediate.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to catalyst deactivation and competing hydrolysis reactions. Therefore, the use of anhydrous solvents and reagents is critical.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of modern agrochemicals. Its unique combination of functional groups allows for a wide range of synthetic transformations, particularly palladium- and copper-catalyzed cross-coupling reactions. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key intermediate in the development of novel and more effective crop protection solutions. The continued exploration of the reactivity of such fluorinated building blocks will undoubtedly lead to the discovery of the next generation of agrochemical active ingredients.
References
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Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 2022. [Link]
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This compound. PubChem. [Link]
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Preparation of 3-[(2-Fluoro-5-(trifluoromethyl)phenyl]ethynyl]aniline. PrepChem. [Link]
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. ACS Catalysis, 2017. [Link]
-
Boosting Agrochemical Performance with 2,3-Difluorobenzotrifluoride. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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This compound. PubChem. [Link]
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- 6. prepchem.com [prepchem.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Bromo-3-fluorobenzotrifluoride
Introduction: The Strategic Importance of 2-Bromo-3-fluorobenzotrifluoride in Modern Synthesis
This compound (CAS 104540-42-3) is a highly functionalized aromatic building block that has garnered significant interest among researchers in medicinal chemistry and materials science.[1][2] Its unique substitution pattern—a trifluoromethyl group, a fluorine atom, and a bromine atom on the benzene ring—imparts a distinct electronic and steric profile, making it a valuable precursor for the synthesis of complex heterocyclic compounds. The trifluoromethyl group, in particular, is a well-regarded bioisostere for various functional groups and is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[3][4] The bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, while the fluorine atom can modulate the electronic properties of the ring and participate in hydrogen bonding interactions. This document provides a detailed guide for the application of this compound in the synthesis of diverse heterocyclic scaffolds, with a focus on palladium-catalyzed cross-coupling reactions and the preparation of substituted benzofurans.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the starting material is crucial for successful reaction setup and execution.
| Property | Value | Reference(s) |
| CAS Number | 104540-42-3 | |
| Molecular Formula | C₇H₃BrF₄ | |
| Molecular Weight | 243.00 g/mol | |
| Boiling Point | 167-168 °C | [5] |
| Density | 1.741 g/mL at 25 °C | [5] |
| Refractive Index (n²⁰/D) | 1.47 | [5] |
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the construction of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations due to the reactive C-Br bond.
Suzuki-Miyaura Coupling for the Synthesis of Aryl-Substituted Heterocycles
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron compound.[6] This reaction is particularly useful for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.[7][8]
Reaction Principle:
The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid or ester and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Figure 1: Generalized workflow for the Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of a 2-(Heteroaryl)-3-fluorobenzotrifluoride Derivative (Representative Protocol)
This protocol is based on established methodologies for Suzuki-Miyaura couplings of aryl bromides and should be optimized for specific substrates.[6]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 243 mg), the desired heterocyclic boronic acid or pinacol ester (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 58 mg) or PdCl₂(dppf) (0.05 mmol, 41 mg), and a base such as K₂CO₃ (2.0 mmol, 276 mg) or Cs₂CO₃ (2.0 mmol, 652 mg).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 75-90 |
| PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 100 | 80-95 |
| Pd(OAc)₂/SPhos | K₃PO₄ | t-BuOH/H₂O | 80 | 85-98 |
Buchwald-Hartwig Amination for the Synthesis of N-Aryl Heterocycles
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of aryl halides with a wide range of amines, including heterocyclic amines.[9] This reaction is invaluable for the synthesis of N-aryl heterocycles, which are prevalent in many biologically active compounds, including kinase inhibitors.[10][11]
Reaction Principle:
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, coordination of the amine, deprotonation by a base to form an amido complex, and reductive elimination to furnish the N-arylated product.
Figure 2: Generalized workflow for the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of an N-(2-fluoro-6-(trifluoromethyl)phenyl)heterocycle (Representative Protocol)
This protocol is based on established methodologies for Buchwald-Hartwig aminations and should be optimized for specific substrates.[9]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 18 mg) and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 19 mg). Add this compound (1.0 mmol, 243 mg), the heterocyclic amine (1.2 mmol), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg).
-
Solvent Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane (5 mL).
-
Reaction Execution: Seal the tube and heat the mixture to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the desired N-aryl heterocycle.
| Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 70-90 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | 65-85 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 90 | 60-80 |
Multi-Step Synthesis: Preparation of Substituted Benzofurans
Benzofurans are a prominent class of heterocyclic compounds found in numerous natural products and pharmaceuticals.[12][13] A multi-step approach, beginning with the conversion of this compound to a phenolic intermediate, followed by a palladium-catalyzed coupling and cyclization, can provide access to highly substituted benzofuran derivatives. This strategy is adapted from methodologies reported for the kilogram-scale synthesis of related benzofuran structures.[14][15]
Synthetic Strategy Overview:
The proposed synthesis involves an initial nucleophilic aromatic substitution or a more complex transformation to introduce a hydroxyl group ortho to the trifluoromethyl group, followed by a palladium-catalyzed Sonogashira coupling with an alkyne and subsequent intramolecular cyclization.
Figure 3: Proposed multi-step synthesis of substituted benzofurans.
Experimental Protocol: Synthesis of a Substituted Benzofuran (Proposed Protocol)
This protocol is a proposed adaptation based on a patent for the synthesis of related benzofurans and requires experimental validation.[14]
Step 1: Synthesis of 2-Bromo-3-fluoro-6-(trifluoromethyl)phenol (Hypothetical Intermediate)
This step would likely require a multi-step sequence, for example, via nitration, reduction, diazotization, and hydrolysis, as direct hydroxylation is challenging. A detailed protocol for this transformation is beyond the scope of this document but would follow established organic chemistry principles.[16]
Step 2: Palladium-Catalyzed Coupling and Cyclization
-
Reaction Setup: A dry, three-neck round-bottom flask is purged with nitrogen. The 2-Bromo-3-fluoro-6-(trifluoromethyl)phenol intermediate (1.0 mmol), a palladium catalyst such as bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂, 0.05 mmol, 35 mg), and anhydrous THF (10 mL) are added under a nitrogen atmosphere.
-
Alkyne Addition: The mixture is cooled in a water bath, and a solution of an alkyne Grignard reagent, such as 1-propynylmagnesium bromide (2.2 mmol in THF), is added while maintaining the internal temperature below 30 °C.
-
Reaction Execution: The solution is heated to reflux for 5-10 hours under a nitrogen atmosphere. The reaction progress is monitored by LC-MS.
-
Workup and Cyclization: Upon completion of the coupling, the reaction is cooled, and an acid (e.g., aqueous HCl) is added to facilitate the intramolecular cyclization to the benzofuran. The mixture is then extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to yield the substituted benzofuran.
Safety and Handling Precautions
This compound is a chemical irritant. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Palladium catalysts and phosphine ligands are often air- and moisture-sensitive, and appropriate inert atmosphere techniques should be employed. Always consult the Safety Data Sheet (SDS) for detailed safety information before handling any chemicals.
Conclusion
This compound is a versatile and valuable building block for the synthesis of a wide array of heterocyclic compounds. Its unique electronic and steric properties, combined with the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions, provide access to novel molecular architectures of interest to the pharmaceutical and agrochemical industries.[1][17] The protocols and strategies outlined in this document serve as a guide for researchers to explore the full potential of this important synthetic intermediate.
References
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- 5. Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. scienceopen.com [scienceopen.com]
- 12. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2012006686A1 - Chemical processes for the manufacture of substituted benzofurans - Google Patents [patents.google.com]
- 15. EP2593445B1 - Chemical processes for the manufacture of substituted benzofurans - Google Patents [patents.google.com]
- 16. WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Cross-Coupling of Fluorinated Aromatic Compounds
For: Researchers, scientists, and drug development professionals.
Introduction: The Indispensable Role of Fluorine in Modern Chemistry
Organofluorine compounds have become cornerstones in pharmaceutical and agrochemical research and development. The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and modulated bioavailability.[1][2] Consequently, the development of robust and versatile methods for the synthesis of fluorinated aromatic compounds is of paramount importance.
This guide provides an in-depth exploration of modern cross-coupling protocols tailored for the synthesis of functionalized fluorinated aromatics. We will delve into the mechanistic nuances, practical considerations, and detailed experimental procedures for key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings. Our focus will be on providing not just a set of instructions, but a framework for understanding and troubleshooting these powerful reactions in the context of fluorine-containing substrates.
General Workflow for Cross-Coupling Reactions
A successful cross-coupling reaction hinges on the careful execution of several key steps, from preparation to purification. The following workflow provides a general blueprint for setting up a typical reaction.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling of a fluorinated aryl halide.
Application Protocol: Synthesis of 4-Fluoro-4'-methoxybiphenyl
This protocol details the coupling of 1-bromo-4-fluorobenzene with 4-methoxyphenylboronic acid.
Materials:
-
1-Bromo-4-fluorobenzene (1.0 mmol, 175 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 21 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-fluorobenzene, 4-methoxyphenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Comparative Data for Suzuki-Miyaura Couplings
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Dioxane/H₂O | 90 | 95 | [1] |
| 1-Iodo-2,3,4,5,6-pentafluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ | Dioxane | 90 | 88 | [3] |
| 2-Bromobenzotrifluoride | 4-Methylphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene | 100 | 92 | [4] |
Troubleshooting & Field Insights
-
Low Conversion: For electron-deficient fluorinated aryl halides, oxidative addition is generally facile. If low conversion is observed, consider issues with the boronic acid (e.g., decomposition) or catalyst activity. Increasing the temperature or switching to a more robust ligand like SPhos or XPhos can be beneficial. [5]* Homocoupling of Boronic Acid: This side reaction can be minimized by ensuring an oxygen-free environment and using a slight excess of the aryl halide.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid can be problematic, especially with prolonged reaction times or in the presence of excess water. Using anhydrous conditions or potassium trifluoroborate salts can mitigate this issue. [6]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient method for C-N bond formation. [7][8]For fluorinated aromatic compounds, this reaction provides a direct route to an important class of molecules in medicinal chemistry. The electron-withdrawing nature of fluorine can make the aryl halide more susceptible to oxidative addition, but can also increase the acidity of N-H bonds in the product, potentially leading to catalyst inhibition.
Mechanistic Rationale
The catalytic cycle involves the oxidative addition of a Pd(0) species to the aryl halide, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine and regenerate the Pd(0) catalyst. [7]The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the reductive elimination step. [9]
Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination of a fluorinated aryl halide.
Application Protocol: Synthesis of N-(4-Fluorophenyl)morpholine
This protocol describes the coupling of 1-bromo-4-fluorobenzene with morpholine.
Materials:
-
1-Bromo-4-fluorobenzene (1.0 mmol, 175 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 9.2 mg)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 14.3 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried vial equipped with a stir bar.
-
Add toluene, followed by 1-bromo-4-fluorobenzene and morpholine.
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Heat the reaction mixture in an oil bath at 100 °C for 16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate) to obtain the product.
Comparative Data for Buchwald-Hartwig Aminations
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1-Chloro-4-fluorobenzene | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | t-BuOH | 110 | 85 | [10] |
| 1-Bromo-2,4-difluorobenzene | Piperidine | Pd₂(dba)₃ (1) | XPhos (3) | NaOtBu | Toluene | 100 | 92 | [9] |
| 4-Fluoro-3-nitrobenzonitrile | Morpholine | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF | 65 | 78 | [11] |
Troubleshooting & Field Insights
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to air and moisture. Using pre-catalysts (e.g., XPhos Pd G3) can lead to more reproducible results. [10]* Base Selection: Strong, non-nucleophilic bases like sodium or lithium alkoxides are commonly used. For base-sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ can be employed, though this may require higher temperatures or more active catalyst systems. [12]* Challenging Substrates: Aryl chlorides are less reactive than bromides or iodides and often require more electron-rich and bulky ligands like XPhos or BrettPhos to achieve good yields. [9][13]* Side Reactions: A common side reaction is hydrodehalogenation of the aryl halide. This can be minimized by ensuring an inert atmosphere and using the appropriate ligand-to-metal ratio.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly reliable method for the formation of C(sp²)-C(sp) bonds, providing access to arylalkynes, which are valuable intermediates in organic synthesis and materials science. [14][15]The reaction typically employs a palladium catalyst and a copper(I) co-catalyst. [16]
Mechanistic Rationale
The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation with a copper(I) acetylide, which is generated in the copper cycle. Reductive elimination then yields the final product. [14]Copper-free protocols have also been developed, which often require a stronger base to facilitate the deprotonation of the terminal alkyne. [17]
Figure 4: Interconnected catalytic cycles of the copper-co-catalyzed Sonogashira coupling.
Application Protocol: Synthesis of 1-Fluoro-4-(phenylethynyl)benzene
This protocol details the coupling of 1-iodo-4-fluorobenzene with phenylacetylene.
Materials:
-
1-Iodo-4-fluorobenzene (1.0 mmol, 222 mg)
-
Phenylacetylene (1.1 mmol, 121 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.015 mmol, 10.5 mg)
-
Copper(I) iodide (CuI) (0.03 mmol, 5.7 mg)
-
Triethylamine (Et₃N) (3.0 mmol, 418 µL)
-
Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a Schlenk flask, add Pd(PPh₃)₂Cl₂ and CuI. Evacuate and backfill with argon three times.
-
Add degassed THF, followed by triethylamine, 1-iodo-4-fluorobenzene, and phenylacetylene.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with diethyl ether and filter through a short pad of silica gel.
-
Concentrate the filtrate and purify the residue by column chromatography (eluent: hexane) to give the desired product.
Comparative Data for Sonogashira Couplings
| Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1-Iodo-4-fluorobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (1.5) | CuI (3) | Et₃N | THF | RT | 94 | [18] |
| 1-Bromo-4-fluorobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Diisopropylamine | Toluene | 80 | 88 | [15] |
| Pentafluorobenzene | Phenylacetylene | Pd(OAc)₂ (5) | - | LiHMDS | Dioxane | 100 | 85 | [15] |
Troubleshooting & Field Insights
-
Homocoupling of Alkyne (Glaser Coupling): This is a common side reaction promoted by the copper catalyst in the presence of oxygen. Maintaining strictly anaerobic conditions is crucial. Copper-free protocols can also circumvent this issue. [17]* Catalyst Poisoning: Certain functional groups can coordinate to the palladium or copper center and inhibit catalysis.
-
Reactivity of Aryl Halides: The reactivity follows the order I > Br > Cl. Aryl chlorides are generally unreactive under standard Sonogashira conditions and require specialized catalyst systems. [14]
Stille Coupling: Versatility with Organostannanes
The Stille coupling offers a broad substrate scope due to the stability and functional group tolerance of the organostannane reagents. [19][20]However, the toxicity of tin compounds and the difficulty in removing tin byproducts are significant drawbacks. [21][22]
Mechanistic Rationale
The mechanism of the Stille coupling is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. [20]The transmetalation step is often the rate-determining step and can be accelerated by the use of additives like copper(I) salts or fluoride ions. [21]
Figure 5: Simplified catalytic cycle for the Stille cross-coupling of a fluorinated aryl halide.
Application Protocol: Synthesis of 1-Bromo-4-(thiophen-2-yl)tetrafluorobenzene
This protocol details the coupling of 1,4-dibromotetrafluorobenzene with 2-(tributylstannyl)thiophene.
Materials:
-
1,4-Dibromotetrafluorobenzene (1.0 mmol, 308 mg)
-
2-(Tributylstannyl)thiophene (1.05 mmol, 392 mg)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 58 mg)
-
Toluene (10 mL)
Procedure:
-
To a flame-dried round-bottom flask, add 1,4-dibromotetrafluorobenzene and 2-(tributylstannyl)thiophene.
-
Add toluene and purge the mixture with argon for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the flask, and equip it with a reflux condenser under an argon atmosphere.
-
Heat the reaction mixture to 110 °C and stir for 8 hours.
-
Cool the reaction to room temperature.
-
Concentrate the mixture and purify by column chromatography.
-
To remove tin byproducts, wash the organic fractions with a saturated aqueous solution of potassium fluoride (KF). A precipitate of Bu₃SnF will form and can be removed by filtration through Celite. [22][23]
Comparative Data for Stille Couplings
| Aryl Halide | Organostannane | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1-Iodo-4-fluorobenzene | Vinyltributyltin | Pd(PPh₃)₄ (2) | - | THF | 65 | 91 | [20]| | 4-Fluoro-3-nitrobenzonitrile | (4-Methoxyphenyl)tributyltin | Pd(PPh₃)₄ (5) | - | DMF | 65 | 86 | [11]| | 1-Chloro-4-(trifluoromethyl)benzene | Tributyl(phenyl)stannane | Pd₂(dba)₃ (1.5) | CsF | Dioxane | 110 | 85 | [21]|
Troubleshooting & Field Insights
-
Removal of Tin Byproducts: This is the primary challenge of the Stille reaction. A post-reaction wash with aqueous KF is standard practice. [22][23]Alternatively, filtering the crude product through a plug of silica gel treated with triethylamine can be effective. [23]* Sluggish Reactions: For less reactive substrates, the addition of stoichiometric copper(I) iodide can significantly accelerate the transmetalation step.
-
Homocoupling of Organostannane: This side reaction can be minimized by using a 1:1 stoichiometry of the coupling partners and ensuring the catalyst is active.
Conclusion
The cross-coupling reactions discussed herein represent a powerful toolkit for the synthesis of diverse fluorinated aromatic compounds. A thorough understanding of the underlying mechanisms, careful selection of catalysts, ligands, and reaction conditions, and a systematic approach to troubleshooting are essential for success. As the demand for complex organofluorine molecules continues to grow, the continued development and optimization of these protocols will remain a critical endeavor in the fields of chemical synthesis and drug discovery.
References
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The Stille Reaction - Myers, A. G. Chem 115 Course Notes, Harvard University. [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - Lin, W. et al. Molecules, 2007. [Link]
-
Workup for Removing Tin Byproducts - Merlic, C. A. UCLA Department of Chemistry and Biochemistry. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - Sather, A. C. et al. Angewandte Chemie, 2015. [Link]
-
Sonogashira coupling - Wikipedia. [Link]
-
A highly efficient microwave-assisted suzuki coupling reaction of aryl perfluorooctylsulfonates with boronic acids - Zhang, W. et al. Organic Letters, 2002. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - Amii, H. et al. Molecules, 2010. [Link]
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Help troubleshooting a Buchwald-Hartwig amination? - Reddit. [Link]
-
Stille Couplings Catalytic in Tin: The “Sn-O” Approach - Maleczka, R. E. et al. Journal of the American Chemical Society, 2003. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - ResearchGate. [Link]
-
Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. [Link]
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Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - Borah, B. J. et al. RSC Advances, 2024. [Link]
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(a) Hanley's synthesis of biaryls 18; (b) Ni-catalyzed Suzuki reaction using aryl fluorosulfates 16 - ResearchGate. [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - Wu, Y. et al. Catalysts, 2018. [Link]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. [Link]
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Stille couplings catalytic in tin: the "Sn-O" approach - Gallagher, W. P. et al. Journal of the American Chemical Society, 2003. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
The Buchwald–Hartwig Amination After 25 Years - Dorel, R. & Grugel, C. P. Angewandte Chemie International Edition, 2019. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - Cano, R. et al. Catalysts, 2017. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - ResearchGate. [Link]
-
Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates - ResearchGate. [Link]
-
Stille Coupling - Organic Chemistry Portal. [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls - University of San Diego. [Link]
-
Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity - ACS Publications. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Rueda-Espinosa, J. et al. Scholarship @ Claremont, 2022. [Link]
-
Stille cross-coupling of secondary and tertiary α-(trifluoromethyl)-benzyl chlorides with allylstannanes - ResearchGate. [Link]
-
7.4. Sonogashira Coupling Reaction of Aryl Derivatives: A Versatile Method for Acetylide Building Blocks - Royal Society of Chemistry. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination - ACS Green Chemistry Institute. [Link]
-
Sonogashira coupling - YouTube. [Link]
-
Palladium(0)-Catalyzed Amination, Stille Coupling, and Suzuki Coupling of Electron-Deficient Aryl Fluorides - ResearchGate. [Link]
-
Palladium(0)-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides - Kim, Y. M. & Yu, S. Journal of the American Chemical Society, 2003. [Link]
-
Stille Coupling - Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]
-
Sonogashira Coupling Reaction Mechanism - YouTube. [Link]
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Application Notes and Protocols for 2-Bromo-3-fluorobenzotrifluoride in Materials Science
Introduction: The Strategic Advantage of Fluorination in Advanced Materials
In the pursuit of novel materials with enhanced performance characteristics, the strategic incorporation of fluorine atoms into organic molecules has emerged as a paramount design principle. The unique electronic properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, impart a range of desirable attributes to materials, such as enhanced thermal stability, chemical resistance, and tailored optoelectronic properties. 2-Bromo-3-fluorobenzotrifluoride is a versatile building block that offers a unique combination of reactive handles and fluorine substitution, making it a valuable precursor for a variety of advanced materials. This guide provides an in-depth exploration of its applications in materials science, complete with detailed experimental protocols for its utilization in the synthesis of conjugated polymers and liquid crystals.
The presence of both a bromine atom and a trifluoromethyl group on the benzene ring of this compound provides orthogonal reactivity. The bromo substituent serves as a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, enabling the facile formation of carbon-carbon bonds. The trifluoromethyl group, a potent electron-withdrawing moiety, significantly influences the electronic nature of the aromatic ring, which can be leveraged to tune the band gap and charge transport properties of resulting polymers. Furthermore, the fluorine atom at the 3-position introduces additional electronic perturbation and can influence intermolecular interactions, impacting the morphology and performance of materials in devices.
I. Synthesis of Conjugated Polymers for Optoelectronic Applications
The unique electronic and steric properties of this compound make it an excellent monomer for the synthesis of conjugated polymers with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPV), and organic field-effect transistors (OFETs). The electron-withdrawing nature of the trifluoromethyl and fluoro groups can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting polymer, facilitating electron injection and transport.
A. Suzuki-Miyaura Polycondensation: A Versatile Route to Poly(arylene)s
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of conjugated polymers, offering mild reaction conditions and tolerance to a wide range of functional groups.[1] In a typical polycondensation, this compound can be copolymerized with a diboronic acid or diboronic ester comonomer to yield a well-defined polymer structure.
This protocol describes the synthesis of an alternating copolymer of 9,9-dioctylfluorene and this compound. The fluorene unit is a common electron-donating moiety in conjugated polymers, and its copolymerization with the electron-accepting benzotrifluoride unit can lead to a material with a desirable donor-acceptor architecture.
Materials:
-
This compound (1.0 eq)
-
9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (4.0 eq)
-
Aliquat 336 (phase-transfer catalyst)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester, Pd₂(dba)₃, and P(o-tol)₃.
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Add anhydrous toluene to the flask, followed by a degassed aqueous solution of K₂CO₃ and a few drops of Aliquat 336.
-
Polymerization: Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under a positive pressure of argon.
-
Workup: After cooling to room temperature, pour the reaction mixture into a vigorously stirring solution of methanol.
-
Purification: Collect the precipitated polymer by filtration. Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform. The chloroform fraction contains the desired polymer.
-
Characterization: Concentrate the chloroform solution and precipitate the polymer into methanol. Dry the final product under vacuum. The polymer can be characterized by gel permeation chromatography (GPC) for molecular weight determination, NMR spectroscopy for structural confirmation, and UV-Vis spectroscopy and cyclic voltammetry to evaluate its optoelectronic properties.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like P(o-tol)₃ is effective for the Suzuki coupling of aryl bromides, promoting efficient oxidative addition and reductive elimination steps.
-
Base and Phase-Transfer Catalyst: Potassium carbonate is a common and effective base for Suzuki couplings. The use of a phase-transfer catalyst like Aliquat 336 is crucial for transferring the aqueous base into the organic phase where the reaction occurs.
-
Solvent System: Toluene is a common solvent for Suzuki polymerizations due to its high boiling point and ability to dissolve the growing polymer chains. The addition of water is necessary to dissolve the inorganic base.
Diagram: Suzuki-Miyaura Polycondensation Workflow
Caption: Workflow for Suzuki-Miyaura polycondensation.
B. Stille Polycondensation: An Alternative for Robust Polymer Synthesis
The Stille coupling reaction provides another robust method for synthesizing conjugated polymers, particularly when one of the comonomers is available as an organotin derivative.[2][3][4] This method is often tolerant of a wider variety of functional groups than Suzuki coupling and does not require a base.
This protocol outlines the synthesis of an alternating copolymer of 2,5-bis(tributylstannyl)thiophene and this compound. Thiophene-based polymers are known for their excellent charge-transport properties.
Materials:
-
This compound (1.0 eq)
-
2,5-bis(tributylstannyl)thiophene (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Anhydrous N,N-dimethylformamide (DMF) or Toluene
Procedure:
-
Reaction Setup: In a glovebox, charge a Schlenk flask with this compound, 2,5-bis(tributylstannyl)thiophene, and Pd(PPh₃)₄.
-
Solvent Addition: Add anhydrous DMF or toluene to the flask.
-
Polymerization: Heat the reaction mixture to 100 °C and stir for 24-48 hours under an inert atmosphere.
-
Workup: After cooling, precipitate the polymer by pouring the reaction mixture into methanol.
-
Purification: Collect the polymer by filtration and wash extensively with methanol and hexane to remove residual tin compounds. Further purification can be achieved by Soxhlet extraction as described in the Suzuki protocol.
-
Characterization: Dry the purified polymer under vacuum and characterize its molecular weight, structure, and optoelectronic properties.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Stille coupling reactions.
-
Solvent: DMF and toluene are suitable solvents for Stille polymerization due to their ability to dissolve the reactants and the resulting polymer, as well as their relatively high boiling points.
-
Purification: Thorough removal of toxic organotin byproducts is critical. Washing with hexane and Soxhlet extraction are effective methods for this purpose.
Diagram: Stille Coupling Catalytic Cycle
Caption: Catalytic cycle of the Stille cross-coupling reaction.
| Property | Expected Influence of this compound Moiety |
| Solubility | The trifluoromethyl group can enhance solubility in organic solvents. |
| Thermal Stability | The strong C-F bonds contribute to high thermal stability. |
| Electron Affinity | The electron-withdrawing nature increases electron affinity. |
| Band Gap | Can be tuned by copolymerization with electron-donating monomers. |
| Morphology | The fluorine atom can influence intermolecular packing. |
II. Design and Synthesis of Fluorinated Liquid Crystals
The incorporation of fluorine and trifluoromethyl groups into liquid crystal molecules is a well-established strategy to tune their mesomorphic and electro-optical properties.[5][6][7][8] These groups can influence the melting point, clearing point, dielectric anisotropy, and viscosity of the liquid crystalline material. This compound can serve as a key building block for the synthesis of novel liquid crystals with potentially advantageous properties for display applications.
A. Synthesis of a Phenylpyrimidine-based Liquid Crystal
This exemplary protocol describes the synthesis of a liquid crystal molecule incorporating the 2-fluoro-3-(trifluoromethyl)phenyl moiety, which can be derived from this compound via a Suzuki coupling reaction.
Step 1: Synthesis of 2-(2-fluoro-3-(trifluoromethyl)phenyl)pyrimidine
Materials:
-
2-Bromopyrimidine (1.0 eq)
-
(2-Fluoro-3-(trifluoromethyl)phenyl)boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
Reaction Setup: In a Schlenk tube, combine 2-bromopyrimidine, (2-fluoro-3-(trifluoromethyl)phenyl)boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent Addition: Add anhydrous toluene and degassed water.
-
Reaction: Heat the mixture to 100 °C and stir for 12 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Further functionalization to introduce a mesogenic core and flexible tail.
The resulting 2-(2-fluoro-3-(trifluoromethyl)phenyl)pyrimidine can be further functionalized through standard organic transformations to introduce other aromatic rings and a terminal alkyl or alkoxy chain, which are common features of liquid crystal molecules.
Causality Behind Experimental Choices:
-
Catalyst System: The Pd(OAc)₂/SPhos system is highly active for the Suzuki coupling of heteroaryl halides and sterically hindered boronic acids.
-
Base: K₃PO₄ is a strong base that is effective in promoting the transmetalation step of the Suzuki catalytic cycle.
-
Solvent System: The toluene/water biphasic system is standard for many Suzuki couplings.
| Property | Influence of the 2-Fluoro-3-(trifluoromethyl)phenyl Moiety |
| Dielectric Anisotropy (Δε) | The strong dipole moment of the C-F and C-CF₃ bonds can lead to a high dielectric anisotropy. |
| Mesophase Stability | The steric bulk of the trifluoromethyl group can influence the packing of the molecules and the stability of the mesophase. |
| Viscosity | Fluorination can sometimes lead to a reduction in viscosity. |
| Clearing Point | The overall shape and polarity of the molecule will determine the clearing point. |
III. Conclusion and Future Outlook
This compound is a promising building block for the development of advanced materials with tailored properties. Its unique combination of a reactive bromine handle and electron-withdrawing fluorine and trifluoromethyl substituents allows for the synthesis of a diverse range of conjugated polymers and liquid crystals. The protocols provided in this guide offer a starting point for researchers to explore the potential of this versatile molecule in materials science. Further research into the synthesis of novel materials derived from this compound is warranted and is expected to lead to the development of next-generation organic electronic devices and displays with enhanced performance and stability.
IV. References
-
Stille Coupling | NROChemistry. (n.d.). Retrieved January 3, 2026, from [Link]
-
Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. (2021). Polymer Chemistry.
-
Strategies for the synthesis of fluorinated liquid crystal derivatives from perbromofluoroaromatic systems. (n.d.). Tetrahedron.
-
Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. (2021). Biointerface Research in Applied Chemistry.
-
Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. (2020). Beilstein Journal of Organic Chemistry.
-
Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. (n.d.). Polymer Chemistry.
-
Stille Coupling. (2023). Chemistry LibreTexts.
-
Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. (n.d.). MDPI.
-
Synthesis and Properties of Liquid Crystals with 3,3,3-Trifluoropropynyl Terminal Group. (2017).
-
Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings†. (n.d.). MSU Chemistry.
-
Crosslinked Fluorinated Poly(arylene ether)s with POSS: Synthesis and Conversion to High-Performance Polymers. (n.d.). MDPI.
-
The Stille Reaction. (n.d.). Organic Reactions.
-
Stille reaction. (n.d.). Wikipedia.
-
2-Bromo-3,5-difluorobenzotrifluoride. (n.d.). MySkinRecipes.
-
Polymer Chemistry. (n.d.). OSTI.GOV.
-
Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p‑phenylene). (n.d.). PMC.
-
Suzuki Coupling Reaction as Post-Polymerization Modification: A Promising Protocol for Construction of Cyclic-Brush Polymers and. (n.d.). The Royal Society of Chemistry.
-
High-quality conjugated polymers via one-pot Suzuki–Miyaura homopolymerization. (2017). Semantic Scholar.
-
X-ray and neutron reflectivity and electronic properties of PCBM-poly(bromo)styrene blends and bilayers with poly(3-hexylthiophene). (n.d.). Journal of Materials Chemistry.
-
Free Radical Copolymerization of 2,2,2-Trifluoroethyl a-Fluoroacrylate and tert-Butyl a-Trifluoromethylacrylate: Thermal and Optical Properties of the Copolymers. (n.d.). ResearchGate.
Sources
- 1. Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p‑phenylene) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]
- 7. Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System [mdpi.com]
- 8. Synthesis and Properties of Liquid Crystals with 3,3,3-Trifluoropropynyl Terminal Group [yyhx.ciac.jl.cn]
The Synthetic Chemist's Guide to Palladium-Catalyzed Reactions of 2-Bromo-3-fluorobenzotrifluoride: Application Notes and Protocols
Introduction: Unlocking the Potential of a Versatile Fluorinated Building Block
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms and trifluoromethyl groups into molecular scaffolds is a widely employed strategy to enhance metabolic stability, modulate electronic properties, and improve binding affinity.[1] 2-Bromo-3-fluorobenzotrifluoride (CAS No. 104540-42-3) emerges as a particularly valuable building block, presenting a unique combination of reactive sites and electronically influential substituents.[2][3][4] The presence of a bromine atom provides a versatile handle for a suite of palladium-catalyzed cross-coupling reactions, while the ortho-fluorine and meta-trifluoromethyl groups exert strong electron-withdrawing effects, significantly influencing the reactivity of the C-Br bond.
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the key palladium-catalyzed reactions of this compound. Moving beyond generic protocols, we will delve into the mechanistic nuances and practical considerations essential for successfully employing this substrate in Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and carbonylative coupling reactions.
Safety Precautions
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all other reagents.[5] This compound is a combustible liquid and can cause skin, eye, and respiratory irritation.[5] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of catalysts and reagents.
Core Principles: Understanding the Reactivity of this compound
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is governed by the interplay of its substituents. The strong inductive electron-withdrawing effects of the fluorine and trifluoromethyl groups render the aromatic ring electron-deficient. This electronic characteristic has several important consequences for the catalytic cycle:
-
Facilitated Oxidative Addition: The electron-deficient nature of the aryl bromide generally accelerates the rate-determining oxidative addition step, where the Pd(0) catalyst inserts into the C-Br bond.[6]
-
Ligand Selection is Critical: To further enhance the efficiency of the catalytic cycle, particularly for challenging couplings, the use of electron-rich and sterically bulky phosphine ligands is often beneficial. These ligands stabilize the palladium center and promote the reductive elimination step.[7]
-
Potential for Side Reactions: The electron-deficient nature of the aromatic ring can also increase the propensity for certain side reactions, such as hydrodehalogenation, especially if the reaction conditions are not carefully optimized.
The following sections will provide detailed protocols and application notes for key palladium-catalyzed reactions, keeping these core principles in mind.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures from aryl halides and boronic acids or their derivatives.[8] For a substrate like this compound, this reaction opens the door to a vast array of novel fluorinated biaryl compounds.
Causality Behind Experimental Choices
-
Catalyst System: A combination of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a bulky, electron-rich phosphine ligand like SPhos or XPhos is often employed for electron-deficient aryl bromides. These ligands facilitate both the oxidative addition and the subsequent reductive elimination steps.
-
Base: The choice of base is crucial for activating the boronic acid to facilitate transmetalation.[8] For substrates that may be sensitive to strong bases, inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over alkoxides. The use of aqueous solvent mixtures can also play a role in activating the boronic acid.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used. The aqueous phase is essential for dissolving the inorganic base and facilitating the activation of the boronic acid.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
SPhos (2-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
In a separate vial, weigh the palladium(II) acetate and SPhos, and add them to the Schlenk flask.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Representative Data for Suzuki-Miyaura Coupling of Related Aryl Bromides
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1-Bromo-3,4-difluorobenzene | 4-tert-Butylphenylboronic acid | Pd(PPh₃)₄ (1.5) | - | K₃PO₄ (1.5) | Dioxane/H₂O | 105 | >95 |
| 1-Bromo-3,4-difluorobenzene | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (1.5) | - | K₃PO₄ (1.5) | Dioxane/H₂O | 105 | >95 |
| 4-Bromobenzotrifluoride | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 98 |
Heck Reaction: Vinylation of the Aromatic Ring
The Heck reaction provides a powerful method for the formation of C-C bonds by coupling aryl halides with alkenes.[9] This reaction allows for the introduction of vinyl groups onto the 2-position of the 3-fluorobenzotrifluoride core, leading to valuable styrenic derivatives.
Causality Behind Experimental Choices
-
Catalyst System: For electron-deficient aryl bromides, phosphine-free catalyst systems or those with bulky, electron-rich phosphine ligands are often effective.[10] Palladium(II) acetate is a common precursor.
-
Base: An organic base such as triethylamine (Et₃N) or an inorganic base like sodium acetate (NaOAc) or potassium carbonate (K₂CO₃) is required to neutralize the HBr generated during the catalytic cycle.[11]
-
Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are typically used to facilitate the reaction.
Experimental Protocol: General Procedure for the Heck Reaction
Caption: General workflow for a Heck reaction.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate) (1.2-2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (2-10 mol%) (optional, but often beneficial)
-
Triethylamine (Et₃N) (1.5-2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a sealable reaction tube, add this compound, the alkene, palladium(II) acetate, and tri(o-tolyl)phosphine (if used).
-
Add the triethylamine and DMF.
-
Seal the tube and degas the mixture by bubbling with argon or nitrogen for 15 minutes.
-
Heat the reaction mixture to 100-140 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Data for Heck Reactions of Related Aryl Bromides
| Aryl Bromide | Alkene | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoacetophenone | n-Butyl acrylate | Pd(OAc)₂ (1) / L.HBr (1) | Cs₂CO₃ (2) | Dioxane | 120 | 95 |
| 4-Bromobenzonitrile | Styrene | Pd(OAc)₂ (1) | K₂CO₃ (2) | DMF | 140 | 91 |
| 4-Bromobenzotrifluoride | n-Butyl acrylate | Pd(OAc)₂ (0.1) | NaOAc (1.2) | NMP | 140 | 98 |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylethynes.[12] This reaction is particularly valuable for synthesizing precursors to conjugated materials and complex pharmaceutical intermediates.
Causality Behind Experimental Choices
-
Catalyst System: The classic Sonogashira coupling employs a dual catalyst system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[13] The copper co-catalyst is believed to facilitate the formation of a copper acetylide, which then undergoes transmetalation with the palladium center.
-
Base: An amine base, such as triethylamine or diisopropylamine, is typically used. It serves to deprotonate the terminal alkyne and to neutralize the HX formed during the reaction.
-
Solvent: Aprotic solvents like THF, DMF, or acetonitrile are commonly employed.
Experimental Protocol: General Procedure for Sonogashira Coupling
Caption: General workflow for a Sonogashira coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Triphenylphosphine (PPh₃) (2-6 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, CuI, and PPh₃.
-
Evacuate and backfill the flask with argon.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Once the reaction is complete, cool to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Representative Data for Sonogashira Coupling of Related Aryl Bromides
| Aryl Bromide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | 5 | Et₃N | DMF | 100 | 96 |
| 4-Iodoanisole | 1-Heptyne | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | RT | 95 |
| 1-Bromo-4-nitrobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (1) | 2 | Et₃N | THF | 50 | 97 |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling aryl halides with primary or secondary amines.[14] This reaction is of immense importance in the pharmaceutical industry for the synthesis of arylamines.
Causality Behind Experimental Choices
-
Catalyst System: The choice of ligand is paramount in Buchwald-Hartwig amination.[9] For electron-deficient aryl bromides, bulky, electron-rich biarylphosphine ligands such as Xantphos or Josiphos are often highly effective.[15] Pre-formed palladium catalysts incorporating these ligands are also commercially available and offer excellent reactivity.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine.[16] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. For base-sensitive substrates, a weaker base like cesium carbonate may be employed, often requiring higher reaction temperatures.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Caption: General workflow for a Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
Xantphos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
To a flame-dried Schlenk tube, add sodium tert-butoxide.
-
In a glovebox, add Pd₂(dba)₃ and Xantphos to the Schlenk tube.
-
Remove the tube from the glovebox, and add this compound and the amine under a counterflow of argon.
-
Add anhydrous toluene via syringe.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction to 80-110 °C.
-
Monitor the reaction's progress by LC-MS or GC-MS.
-
Upon completion, cool the reaction to room temperature, and carefully quench with water.
-
Extract with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Data for Buchwald-Hartwig Amination of Related Aryl Bromides
| Aryl Bromide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 4-Bromobenzotrifluoride | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.2) | Toluene | 100 | 99 |
| 4-Bromobenzotrifluoride | Aniline | Pd(OAc)₂ (2) | P(tBu)₃ (3) | NaOtBu (1.2) | Toluene | 80 | 98 |
| 2-Bromopyridine | Benzylamine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.1) | Dioxane | 110 | 95 |
Carbonylative Couplings: Introduction of a Carbonyl Group
Palladium-catalyzed carbonylative couplings allow for the introduction of a carbonyl group (C=O) from carbon monoxide (CO) gas, leading to the formation of aldehydes, ketones, esters, and amides. These reactions offer a powerful way to increase molecular complexity in a single step.
Causality Behind Experimental Choices
-
CO Source: Carbon monoxide is typically supplied from a cylinder or a CO-generating reagent. Handling CO gas requires specialized equipment and extreme caution due to its toxicity.
-
Nucleophile: The nature of the product is determined by the nucleophile used. For example, an alcohol will lead to an ester, and an amine will yield an amide.
-
Catalyst System: Similar to other cross-coupling reactions, a palladium catalyst and a suitable ligand are required. Bidentate phosphine ligands like dppf are often effective.
-
Pressure: These reactions are typically carried out under a positive pressure of CO.
Experimental Protocol: General Procedure for Carbonylative Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Toluene
Procedure:
-
To a high-pressure reactor, add this compound, Pd(OAc)₂, and dppf.
-
Add toluene, the amine, and triethylamine.
-
Seal the reactor, purge with CO several times, and then pressurize with CO (e.g., 10-50 atm).
-
Heat the reaction to 100-120 °C with vigorous stirring.
-
After the reaction is complete (monitored by a drop in pressure or by LC-MS analysis of an aliquot), cool the reactor to room temperature and carefully vent the CO in a well-ventilated fume hood.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex fluorinated molecules. The palladium-catalyzed cross-coupling reactions detailed in this guide provide a robust toolkit for its functionalization. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions—particularly the catalyst, ligand, and base—researchers can effectively harness the reactivity of this substrate to construct novel C-C and C-N bonds. The protocols and data presented herein serve as a comprehensive starting point for the development of innovative synthetic strategies in drug discovery and materials science.
References
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. Retrieved from [Link]
-
ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: this compound. Retrieved from [Link]
-
MDPI. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
PMC - NIH. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]
-
ChemRxiv. (n.d.). Ligand Free Pd-Catalyzed Double Heck-Reaction of N-(o- Bromoaryl) Acrylamides with α-F/CF3-Acrylates. Retrieved from [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
- Google Patents. (n.d.). US4968852A - Trifluoromethylbenzoyl bromide and conversion of same to bromobenzotrifluoride.
-
Chemistry LibreTexts. (2015). 21.01.1: Heck Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
-
SciSpace. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride.. Retrieved from [Link]
-
NIH. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
University of Edinburgh Research Explorer. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Retrieved from [Link]
-
PMC - NIH. (n.d.). Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. Retrieved from [Link]
-
ResearchGate. (2021). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. Retrieved from [Link]
-
Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
-
ResearchGate. (2001). Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system. Retrieved from [Link]
-
PMC - NIH. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]
-
PMC - NIH. (n.d.). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Coupling Reactions: Carbonylative Heck Reactions To Give Chalcones. Retrieved from [Link]
-
Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
-
ScienceDirect. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Heck coupling reaction of aryl bromide with methyl acrylate.. Retrieved from [Link]
-
PMC - NIH. (n.d.). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Retrieved from [Link]
-
RSC Publishing. (n.d.). Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. Retrieved from [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. CN111362775A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 11. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Navigating Challenges in Suzuki Coupling with Fluorinated Aryl Bromides
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to addressing the specific challenges encountered during the Suzuki-Miyaura cross-coupling of fluorinated aryl bromides. These substrates, while crucial in medicinal chemistry and materials science, present a unique set of obstacles due to their electronic properties. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these complexities and achieve successful outcomes in your research.
Section 1: Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during your experiments.
Problem 1: Low to No Yield of the Desired Product
Initial Checks: A failed Suzuki coupling reaction warrants a systematic review of the foundational parameters before exploring more complex issues.[1]
-
Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be effectively reduced in-situ.[1] Air-stable precatalysts are recommended for reproducibility.[1]
-
Inert Atmosphere: Oxygen can lead to the homocoupling of boronic acid partners and catalyst decomposition.[1] It is critical to ensure all solvents are properly degassed and the reaction is maintained under a rigorously inert atmosphere (Argon or Nitrogen).[1][2]
-
Reagent Purity: Verify the purity and stability of both the fluorinated aryl bromide and the organoboron reagent. Boronic acids, in particular, can degrade over time or be susceptible to protodeboronation.[1]
dot
Caption: A decision tree for troubleshooting low-yield reactions.
Problem 2: Significant Hydrodehalogenation of the Fluorinated Aryl Bromide
You observe the formation of a byproduct where the bromine atom on your starting material has been replaced by a hydrogen atom. This is a common issue with electron-deficient aryl halides.[3][4]
-
Probable Cause: The formation of a palladium-hydride (Pd-H) species is the most accepted mechanism for hydrodehalogenation.[4] This species can arise from the reaction of the palladium complex with bases or solvent molecules (like alcohols or residual water).[4][5] The Pd-H intermediate can then undergo reductive elimination with the aryl group to yield the undesired hydrodehalogenated product.[4][6]
-
Solutions:
-
Modify the Base: Strong bases can promote the formation of hydride sources. Switching to a weaker inorganic base is often beneficial.[3]
-
Solvent Choice: If using alcohol as a solvent or co-solvent, it can be a source of the hydride.[5][6] Switching to aprotic solvents like dioxane, toluene, or THF can mitigate this issue.
-
Ligand Selection: While bulky, electron-rich ligands are often used for challenging couplings, ensure the chosen ligand does not promote pathways leading to Pd-H formation under your specific conditions.
-
| Parameter | Recommended Change | Rationale |
| Base | Switch from strong bases (e.g., NaOH, t-BuOK) to milder bases like K₃PO₄, K₂CO₃, or CsF.[3][4] | Reduces the rate of Pd-H formation, minimizing the hydrodehalogenation pathway. |
| Solvent | Replace protic solvents (e.g., alcohols) with aprotic solvents (e.g., dioxane, toluene).[4] | Eliminates a primary source of hydride species in the reaction mixture. |
| Water Content | For anhydrous reactions, ensure all reagents and solvents are rigorously dry. | Minimizes water as a potential proton and hydride source. |
Problem 3: Protodeboronation of the Organoboron Reagent
You notice consumption of your boronic acid or ester, accompanied by the formation of the corresponding simple arene (e.g., benzene from phenylboronic acid).
-
Probable Cause: Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond.[7][8] This side reaction consumes the nucleophilic coupling partner, reducing the yield of the desired product.[7] It can be catalyzed by the base required for the Suzuki reaction itself.[9][10]
-
Solutions:
-
Use Milder Bases: Strong bases in aqueous media can significantly accelerate protodeboronation. Consider switching to weaker bases.[1] Fluoride-based bases like CsF or KF can be particularly effective as fluoride's high affinity for boron can promote the desired transmetalation.[11]
-
Anhydrous Conditions: Water is the primary proton source for this side reaction. Employing anhydrous solvents and reagents can dramatically reduce the rate of protodeboronation.[1]
-
Use Stabilized Boron Reagents: Boronic acids are more susceptible to protodeboronation than their ester derivatives.[12] Using more stable reagents like pinacol boronate esters, MIDA boronates, or potassium trifluoroborates can provide a "slow release" of the active boronic acid, keeping its concentration low and minimizing side reactions.[8][13]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Why are fluorinated aryl bromides considered challenging substrates?
Fluorine is a highly electronegative atom, making the attached aryl ring electron-deficient. This electronic property has a dual effect. On one hand, it facilitates the rate-limiting oxidative addition step of the catalytic cycle.[12] On the other hand, this same electron deficiency makes the aryl halide more susceptible to side reactions like hydrodehalogenation and can influence the stability of the palladium intermediates in the catalytic cycle.[3][4]
Q2: Which palladium catalyst and ligand combination is best for coupling fluorinated aryl bromides?
There is no single "best" combination, as the optimal choice depends on the specific substrates. However, a general principle is to use ligands that accelerate the reductive elimination step, which can be slow for electron-deficient systems.
-
Recommended Ligands: Bulky, electron-rich biarylphosphine ligands (often called Buchwald ligands) such as SPhos, XPhos, and RuPhos are highly effective.[1] They promote both oxidative addition and the crucial final reductive elimination step.[1] N-heterocyclic carbenes (NHCs) are also powerful ligands for these types of challenging couplings.[2]
Q3: Can the base really make that much of a difference?
Absolutely. The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[14][15] However, the wrong base can be detrimental:
-
Too Strong: Can promote hydrodehalogenation and protodeboronation.[1][3]
-
Too Weak: May not facilitate transmetalation effectively, leading to a sluggish or failed reaction. For fluorinated aryl bromides, potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent starting points.[2]
dot
Caption: Suzuki catalytic cycle with key off-cycle side reactions.
Q4: My boronic acid is unstable. What are my options?
Instability, particularly a tendency towards protodeboronation, is a common problem.[7][12] Protecting the boronic acid as a more robust derivative is a highly effective strategy.
-
Potassium Trifluoroborates (R-BF₃K): These are crystalline, air-stable solids that are excellent coupling partners.[16]
-
MIDA Boronates: These derivatives offer high stability and can be used in a "slow release" strategy to minimize side reactions.[8]
-
Diethanolamine Adducts: Complexing the boronic acid with diethanolamine can form air- and water-stable crystalline solids that can be used directly in the coupling reaction.[17]
Section 3: Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Fluorinated Aryl Bromide
This protocol provides a robust starting point for the coupling of an electron-deficient aryl bromide with a standard arylboronic acid.
Reagents & Materials:
-
Fluorinated Aryl Bromide (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, finely powdered, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, 0.1 - 0.5 M)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the fluorinated aryl bromide, arylboronic acid, base, palladium precatalyst, and ligand.[2]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[2]
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by a suitable method such as TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts. Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Troubleshooting Protocol for a Sluggish Reaction with Hydrodehalogenation
This protocol is designed for cases where the general procedure gives low conversion and significant hydrodehalogenation byproduct.
Reagents & Materials:
-
Fluorinated Aryl Bromide (1.0 equiv)
-
Potassium Aryltrifluoroborate (1.3 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., RuPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Solvent System (e.g., Toluene/H₂O 10:1, degassed)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the fluorinated aryl bromide, potassium aryltrifluoroborate, K₂CO₃, Pd(OAc)₂, and RuPhos.[16]
-
Inert Atmosphere: Seal, evacuate, and backfill with Argon three times.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Reaction Execution: Heat the reaction to 100 °C with vigorous stirring. The use of a biphasic system with a milder base (K₂CO₃) and a highly active catalyst system (Pd/RuPhos) is designed to favor the desired coupling over hydrodehalogenation.[16]
-
Monitoring & Workup: Follow steps 5-7 from Protocol 1.
References
- Technical Support Center: Protodeboron
- Protodeboron
- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
- Masking Boronic Acids for Suzuki Coupling - YouTube.
- Technical Support Center: Alternative Bases for Suzuki Coupling of Electron-Deficient Aryl Bromides - Benchchem.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Bulky phosphine ligands promote palladium-catalysed protodeboron
- how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem.
- Which conditions are favorable for the efficient Suzuki coupling?
- The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- All about the base- or lack of it!
- A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communic
- Suzuki Coupling - Organic Chemistry Portal.
- Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - Organic Chemistry Portal.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 17. youtube.com [youtube.com]
Technical Support Center: Optimizing Heck Reactions for Electron-Deficient Substrates
Welcome to the Technical Support Center for optimizing the Mizoroki-Heck reaction, with a specific focus on challenges encountered with electron-deficient substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and enhance the efficiency of their Heck coupling reactions. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and more reliable outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and challenges that arise when working with electron-deficient alkenes or aryl halides in the Heck reaction.
Q1: My Heck reaction with an electron-deficient alkene (e.g., acrylate, acrylonitrile) is sluggish or failing. What are the most likely causes?
A1: Low reactivity with electron-deficient alkenes is a common issue. The primary reason often lies in the electronic properties of the substrates, which influence key steps in the catalytic cycle. Here are the most probable causes:
-
Suboptimal Ligand Choice: The reaction of electron-deficient olefins often benefits from electron-rich monodentate phosphine ligands.[1][2] These ligands can accelerate the rate-limiting oxidative addition step and promote the desired catalytic turnover. Using electron-deficient ligands in this context can be counterproductive.
-
Incorrect Base Selection: The base plays a crucial role in regenerating the active Pd(0) catalyst at the end of the cycle.[3][4] For electron-deficient substrates, a moderately strong inorganic base like potassium carbonate (K₂CO₃) or a tertiary amine base such as triethylamine (Et₃N) is often effective.[5][6] An inappropriate base can lead to side reactions or incomplete catalyst regeneration.
-
Low Reaction Temperature: While high temperatures can sometimes lead to catalyst decomposition, some Heck reactions involving less reactive partners require sufficient thermal energy to overcome activation barriers. A systematic increase in temperature should be explored.
-
Catalyst Deactivation: The formation of inactive palladium black is a sign of catalyst decomposition. This can be exacerbated by high temperatures or the presence of impurities.
Q2: I am observing significant formation of byproducts. What are they, and how can I minimize them?
A2: Byproduct formation in Heck reactions with electron-deficient substrates can be a significant issue. Common byproducts and their mitigation strategies are outlined below:
-
Reductive Heck Product: Instead of the expected substitution product, a conjugate addition product may be formed.[7] This is often observed when the intermediate alkylpalladium(II) species fails to undergo β-hydride elimination efficiently. The choice of base and solvent can greatly influence the reaction pathway.[8]
-
Alkene Isomerization: Isomerization of the double bond in the product can occur, especially with prolonged reaction times or if the reductive elimination of HX is slow.[3] Adding certain bases or silver salts can facilitate this final step and reduce the likelihood of isomerization.[3]
-
Homocoupling of the Aryl Halide (Biaryl Formation): This side reaction can become significant, particularly with electron-deficient aryl bromides or iodides at elevated temperatures.[9] It can lead to catalyst deactivation. Optimizing the ligand and reaction temperature can help suppress this pathway.
Q3: How do I choose the right palladium catalyst and ligand for my electron-deficient substrate?
A3: The choice of catalyst and ligand is critical for a successful Heck reaction. For electron-deficient olefins, the general recommendation is to use electron-rich monodentate phosphine ligands.[1][2]
| Ligand Type | Recommended for | Rationale | Example Ligands |
| Electron-Rich Monodentate Phosphines | Electron-Deficient Olefins | Facilitate oxidative addition and promote catalytic turnover. | P(t-Bu)₃, PCy₃ |
| Electron-Deficient Bidentate Phosphines | Electron-Rich Olefins | This is in contrast to electron-deficient olefins, which benefit from electron-rich monodentate phosphines.[1][2] | BINAP |
| N-Heterocyclic Carbenes (NHCs) | Unreactive Aryl Chlorides | High thermal stability, making them suitable for reactions requiring high temperatures.[10] | IPr, SIMes |
For the palladium source, Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precatalysts that are reduced in situ to the active Pd(0) species.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the Heck reaction with electron-deficient substrates.
Issue 1: No or Low Conversion
Workflow for Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low conversion.
Detailed Steps & Explanations
-
Verify Reagent Quality: Ensure all reagents are pure and dry. Solvents should be anhydrous, and the base should be of high quality. Impurities can poison the catalyst.
-
Optimize the Ligand: As previously mentioned, electron-deficient olefins generally couple more efficiently with catalysts bearing electron-rich monodentate phosphine ligands.[1][2] If you are using a bidentate ligand or an electron-poor ligand, switching to a ligand like tri(tert-butyl)phosphine (P(t-Bu)₃) or tricyclohexylphosphine (PCy₃) is a primary troubleshooting step.
-
Screen Different Bases: The choice of base can significantly impact the reaction outcome.[6] Start with a common inorganic base like K₂CO₃. If that fails, consider other options such as Cs₂CO₃ or organic amine bases like Et₃N or N,N-diisopropylethylamine (DIPEA).
-
Adjust the Temperature: The Heck reaction is often temperature-sensitive. If the reaction is sluggish at a lower temperature, incrementally increasing it may be necessary. However, be cautious of excessively high temperatures, which can lead to catalyst decomposition.
-
Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity.[11] Polar aprotic solvents like DMF, NMP, and dioxane are commonly used. If you are using a less polar solvent like toluene, switching to a more polar one may improve the results.
-
Increase Catalyst Loading: While ideal for process chemistry, low catalyst loadings may not be sufficient for challenging substrates. As a troubleshooting measure, increasing the catalyst and ligand loading can help achieve conversion.
Issue 2: Poor Regioselectivity
With electron-deficient alkenes, the reaction typically favors the formation of the linear (E)-isomer.[12] If you are observing a mixture of regioisomers, consider the following:
-
Ligand Steric Hindrance: The steric bulk of the phosphine ligand can influence regioselectivity. Experimenting with ligands of varying steric bulk may improve the desired isomer ratio.
-
Cationic vs. Neutral Pathway: The reaction can proceed through a neutral or a cationic pathway, which can affect regioselectivity.[3][13] The choice of the halide (or triflate) on the aryl partner and the solvent can influence which pathway is dominant. For instance, using an aryl triflate can favor the cationic pathway.[3]
Section 3: Experimental Protocols
General Protocol for a Heck Reaction with an Electron-Deficient Alkene
This protocol provides a starting point for the coupling of an aryl bromide with an acrylate.
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., P(t-Bu)₃, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Add the base (e.g., K₂CO₃, 2.0 mmol), the electron-deficient alkene (e.g., methyl acrylate, 1.2 mmol), and the anhydrous solvent (e.g., DMF, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
Workup: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Heck Catalytic Cycle with Electron-Deficient Olefins
Caption: The Heck catalytic cycle.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scispace.com [scispace.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. books.rsc.org [books.rsc.org]
- 13. Regioselective aerobic oxidative Heck reactions with electronically unbiased alkenes: efficient access to α-alkyl vinylarenes - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC05312A [pubs.rsc.org]
Technical Support Center: Overcoming Catalyst Inhibition in Buchwald-Hartwig Amination
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this powerful C-N bond-forming reaction. Here, we move beyond standard protocols to diagnose and solve issues related to catalyst inhibition and reaction failure, ensuring your path to successful synthesis is clear and efficient.
Section 1: Is Your Catalyst Inhibited? Symptom Recognition
A struggling Buchwald-Hartwig reaction often presents with a few common symptoms. If you observe any of the following, catalyst inhibition or deactivation is a likely culprit:
-
Low or No Conversion: The most obvious sign. Starting materials remain largely unreacted even after extended reaction times or at elevated temperatures.
-
Reaction Stalling: The reaction proceeds initially, as monitored by TLC or LC-MS, but stops short of completion, leaving a mixture of starting materials and product.
-
Formation of Side Products: Significant formation of hydrodehalogenation (replacement of the halide with a hydrogen atom) or biaryl products suggests the catalytic cycle is being diverted.[1][2]
-
Inconsistent Results: The reaction works one day but fails the next, pointing to sensitive variables like reagent purity or atmospheric conditions.
-
Dark Color Change: While many reactions change color, a rapid shift to a black precipitate (palladium black) indicates catalyst decomposition and dropout from the catalytic cycle.
Section 2: Diagnosing the Source of Inhibition
Effective troubleshooting begins with identifying the root cause. Inhibition can generally be traced back to three main sources: the substrates themselves, the reagents and solvents, or the reaction setup and atmosphere.
Substrate-Based Inhibition
Certain functional groups or structural features on your aryl halide or amine can act as poisons to the palladium catalyst.
-
Coordinating Functional Groups: Groups with lone pairs of electrons, such as thiols (-SH), pyridines, or unprotected phenols, can bind strongly to the palladium center, preventing it from participating in the catalytic cycle. Thioethers and even some heterocycles can be problematic.[3]
-
Steric Hindrance: Extremely bulky groups near the reaction site on either the aryl halide or the amine can physically block the substrates from accessing the metal center. This is a common issue with ortho-substituted aryl halides or highly hindered secondary amines.[4][5]
-
Amine Basicity and Nucleophilicity: Very weakly basic amines may not readily displace the halide from the palladium complex, slowing down a key step in the cycle. Conversely, some highly nucleophilic amines can bind too tightly.[1]
-
Amine Salts: Using an amine hydrochloride or hydrobromide salt without sufficient base to generate the free amine is a common oversight. The reaction requires the neutral amine to participate.[6][7]
Reagent & Solvent-Based Inhibition
The quality of your reagents and the choice of solvent are critical for success.
-
Water and Oxygen: While some modern catalyst systems show tolerance, oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state or degrade the phosphine ligands.[8][9] Water can hydrolyze phosphine ligands and interfere with the base, affecting catalyst activity.[10][11]
-
Base Selection and Quality: The choice of base is crucial. Strong bases like sodium tert-butoxide are common but can be incompatible with sensitive functional groups like esters or nitro groups.[12][13] Weaker inorganic bases (K₃PO₄, Cs₂CO₃) offer better functional group tolerance but may require higher temperatures or more active catalysts.[12][13] The physical properties of the base, such as particle size, can also impact the reaction rate in heterogeneous mixtures.[12]
-
Solvent Choice: Coordinating solvents such as acetonitrile or pyridine should be avoided as they can bind to the palladium and inhibit the reaction.[12] Aprotic, non-polar solvents like toluene, dioxane, and THF are generally preferred.[12][14]
-
Anion Effects: The halide leaving group can influence the reaction. While the reactivity order is generally considered Ar-I > Ar-Br > Ar-Cl, iodide anions (I⁻) generated during the reaction can sometimes form unreactive palladium-iodide dimer complexes, which can inhibit the catalyst.[13]
Section 3: Troubleshooting Toolkit & Mitigation Strategies
Once a potential cause has been identified, the following protocols and strategies can be employed to overcome inhibition and rescue your reaction.
FAQ: Quick Solutions to Common Problems
Q: My reaction starts but stalls before completion. What's the most likely cause? A: This is a classic sign of catalyst deactivation. The most common culprits are trace oxygen or moisture in your setup, or an inhibiting functional group on your substrate that slowly poisons the catalyst over time. Consider switching to a more robust pre-catalyst and rigorously drying your solvent and degassing the reaction mixture.
Q: I'm using an aryl chloride and getting no reaction. What should I do? A: Aryl chlorides are less reactive than bromides or iodides and require a more active catalyst system.[15][16] Switch to a ligand specifically designed for aryl chloride activation, such as a bulky biarylphosphine ligand (e.g., XPhos, RuPhos, or BrettPhos).[5] Using a pre-catalyst is also highly recommended over generating the catalyst in situ from sources like Pd(OAc)₂.[12]
Q: My amine is a hydrochloride salt. Can I just add an extra equivalent of base? A: Yes, this is the standard procedure. You must add at least one extra equivalent of base to neutralize the HCl and generate the free amine in situ. Ensure the base is strong enough for this purpose. For example, if using K₃PO₄, you'll need a total of 3 equivalents (2 for the catalytic cycle and 1 for the salt).
Q: I suspect water is killing my reaction. How can I be sure my reagents are dry? A: Use a freshly opened bottle of anhydrous solvent, preferably from a Sure/Seal™ system.[8] Dry glassware in an oven overnight and cool it under a stream of nitrogen or in a desiccator. If your amine or aryl halide is a solid, dry it in a vacuum oven before use. Liquid reagents can be distilled and stored over molecular sieves.[17]
Table 1: Ligand Selection Guide for Challenging Substrates
The choice of ligand is arguably the most critical parameter in overcoming inhibition. Bulky, electron-rich phosphine ligands are designed to promote the key steps of oxidative addition and reductive elimination.[4][18]
| Challenge | Recommended Ligand Class | Specific Examples | Rationale |
| Sterically Hindered Substrates | Bulky Biarylphosphines | XPhos, RuPhos, BrettPhos | The steric bulk facilitates reductive elimination and prevents catalyst dimerization.[3][5] |
| Electron-Poor Aryl Halides | Electron-Rich Dialkylbiaryl Phosphines | BrettPhos, tBuXPhos | These ligands accelerate the oxidative addition step, which is often slow for electron-deficient substrates. |
| Aryl Chlorides | Highly Active Biarylphosphines | RuPhos, AdBrettPhos | These provide the necessary electron density and steric environment to activate the strong C-Cl bond.[3] |
| Primary Amines / Ammonia | Josiphos-type, BippyPhos | CyPF-tBu, BippyPhos | These ligands are designed to prevent the formation of unreactive bis-ligated palladium amine complexes.[1][3] |
| Heterocyclic Substrates | Bidentate or Specialized Ligands | Xantphos, Josiphos | Bidentate ligands can prevent displacement by basic heterocycles, stabilizing the catalyst.[3][15] |
Protocol 1: Rigorous Inert Atmosphere & Solvent Preparation
This protocol minimizes inhibition from oxygen and water, two of the most common hidden inhibitors.
Objective: To create an oxygen- and moisture-free environment for the reaction.
Materials:
-
Oven-dried reaction flask with a magnetic stir bar.
-
Rubber septum and nitrogen/argon inlet.
-
Anhydrous reaction solvent (e.g., toluene, dioxane).
-
Syringes and needles.
Procedure:
-
Glassware Preparation: Oven-dry all glassware (flask, condenser) at >120 °C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas.
-
Solid Reagent Addition: Quickly weigh and add your solid reagents (aryl halide, base, catalyst, ligand) to the cooled flask in the air.
-
Inerting the Flask: Seal the flask with a rubber septum. Insert a needle connected to a nitrogen or argon manifold and another needle to act as an outlet.
-
Purge Cycle: Gently purge the flask with inert gas for 1-2 minutes. Then, apply a vacuum to the flask via the manifold (if using a Schlenk line) for 1-2 minutes. Repeat this "purge-and-backfill" cycle three times to remove residual air and moisture.[8]
-
Solvent Addition: Using a dry syringe, draw up the required volume of anhydrous solvent from a Sure/Seal™ bottle and add it to the reaction flask. The needle of the gas manifold should remain in the septum to maintain positive pressure.
-
Liquid Reagent Addition: Add any liquid reagents (e.g., the amine) via syringe.
-
Reaction: Heat the reaction to the desired temperature under a positive pressure of inert gas (a balloon or a bubbler can be used to monitor the flow).
Protocol 2: Catalyst Pre-activation for Difficult Couplings
For particularly challenging substrates, generating the active Pd(0) species before adding the substrates can improve results. This is often achieved by using specifically designed "pre-catalysts."
Objective: To ensure efficient and reliable formation of the active L-Pd(0) catalyst.
Rationale: Palladium(II) sources like Pd(OAc)₂ require in situ reduction to Pd(0), a step that can be inefficient and lead to catalyst decomposition.[9][12][13] Pre-catalysts (often denoted as G1, G2, G3, G4, etc.) are air-stable Pd(II) complexes that are designed to cleanly and rapidly generate the active Pd(0) species upon exposure to the base in the reaction mixture.[12]
Procedure:
-
Follow the rigorous inert atmosphere setup described in Protocol 1 .
-
Select an appropriate pre-catalyst based on your substrates (e.g., XPhos Pd G3, RuPhos Pd G4). These complexes combine the palladium source and the ligand in one air-stable solid.
-
Add the aryl halide, amine, base, and the pre-catalyst to the flask.
-
Add the degassed solvent and begin heating. The base in the mixture will activate the pre-catalyst, initiating the catalytic cycle. No separate reduction step is needed.
Section 4: Visualizing the Problem
Understanding the pathways of failure can help in their prevention. The following diagrams illustrate common catalyst deactivation routes and a decision tree for troubleshooting.
Diagram 1: Common Catalyst Deactivation Pathways
Caption: Key pathways leading to catalyst deactivation in Buchwald-Hartwig amination.
Diagram 2: Troubleshooting Decision Tree
Caption: A logical workflow for troubleshooting failed Buchwald-Hartwig reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig_reaction [chemeurope.com]
- 3. research.rug.nl [research.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. reddit.com [reddit.com]
- 17. rsc.org [rsc.org]
- 18. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Grignard Reagent Stability and Formation from Fluorinated Precursors
Welcome to the technical support center for organometallics. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of forming and utilizing Grignard reagents from fluorinated organic halides. The unique electronic properties imparted by fluorine present distinct challenges not encountered with standard chloro-, bromo-, or iodo-precursors. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven solutions.
Troubleshooting Guide: From Initiation Failure to Low Yields
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My Grignard reaction with a fluoroaryl bromide/chloride fails to initiate. What are the most common causes and how can I resolve this?
Answer: Initiation failure is the most common hurdle. It almost always traces back to the passivation of the magnesium surface or the presence of inhibitors.
-
Probable Cause A: Magnesium Oxide Layer. The surface of magnesium turnings is coated with a thin, passivating layer of magnesium oxide (MgO), which prevents the metal from reacting with the organic halide.
-
Solution 1: Chemical Activation. Before adding your precursor, add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the magnesium suspension in your anhydrous ether solvent (THF or diethyl ether).[1] The activator reacts with the magnesium to expose a fresh, reactive metal surface. You should observe either the disappearance of the iodine's brown color or gentle bubbling.
-
Solution 2: Mechanical Activation. Vigorous stirring of the magnesium turnings (without the halide) for 30-60 minutes can physically abrade the oxide layer. An ultrasonic bath can also be effective.[2]
-
-
Probable Cause B: Contamination with Water. Grignard reagents are potent bases and will be instantly quenched by protic sources like water or alcohols, which protonate the organometallic species to form an alkane.[3][4][5]
-
Solution: Ensure all glassware is rigorously dried (flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under an inert atmosphere). Solvents must be anhydrous grade, preferably passed through a solvent purification system or distilled from a suitable drying agent (e.g., sodium/benzophenone for ethers).
-
-
Probable Cause C: High Activation Energy. The electron-withdrawing nature of fluorine can make the attached carbon less susceptible to the initial electron transfer from magnesium, increasing the activation energy of the reaction.
-
Solution: After attempting the activation methods above, add a small portion (~5-10%) of your fluoroaryl halide and gently warm the mixture. If initiation occurs (observed by an exotherm and cloudiness), slowly add the remainder of the halide at a rate that maintains a gentle reflux.
-
Experimental Workflow: Magnesium Activation and Reaction Initiation
Caption: Workflow for activating magnesium and initiating Grignard formation.
Question 2: My reaction initiates, but my yields are consistently low and I observe significant amounts of a homocoupled (Wurtz) byproduct.
Answer: This is a classic sign of an imbalance in reaction rates. The Wurtz coupling side reaction occurs when a newly formed Grignard molecule (R-MgX) reacts with a molecule of the starting halide (R-X) to form R-R. This is particularly prevalent with fluorinated aryl halides due to favorable electronics.
-
Primary Cause: High Local Concentration of Alkyl Halide. If the fluoroaryl halide is added too quickly, its concentration in solution becomes high enough to compete with the magnesium surface for reaction with the Grignard reagent.
-
Solution: Controlled Slow Addition. The halide solution must be added dropwise via a syringe pump or an addition funnel to the vigorously stirred magnesium suspension. The goal is to ensure that as soon as a molecule of halide enters the solution, it is more likely to find and react with the magnesium surface than with a Grignard molecule. Maintain a gentle reflux from the reaction exotherm without external heating.[6]
-
-
Contributing Factor: Solvent Choice. While THF is an excellent solvent for stabilizing the Grignard reagent, its higher boiling point can sometimes lead to more side reactions if the temperature is not controlled.
-
Solution: For highly reactive systems, consider using diethyl ether, which has a lower boiling point (~35°C), effectively creating a self-regulating low-temperature environment.
-
Table 1: Comparison of Ethereal Solvents for Grignard Synthesis
| Solvent | Boiling Point (°C) | Coordinating Ability | Key Advantages | Potential Issues |
| Diethyl Ether | 34.6 | Good | Low boiling point provides gentle reflux conditions; easy to remove post-reaction. | Extremely flammable; can form explosive peroxides. |
| Tetrahydrofuran (THF) | 66 | Excellent | Superior stabilization of the Grignard reagent via the Schlenk equilibrium; higher solvent power.[4][7] | Higher reaction temperatures can increase side products; can form explosive peroxides. |
| 2-Methyl-THF | 80 | Excellent | Higher boiling point for less reactive halides; less prone to peroxide formation than THF. | More difficult to remove; higher temperatures can be detrimental. |
| Dioxane | 101 | Strong | Can be used to precipitate magnesium halides, driving the Schlenk equilibrium.[8] | High boiling point; suspected carcinogen. |
Question 3: I am working with a trifluoromethyl (CF₃)-substituted aryl halide. The reaction is sluggish, and upon scale-up, I've noticed significant decomposition and poor thermal stability. What is happening and how can I mitigate this?
Answer: Trifluoromethyl-substituted Grignard reagents are known to be thermally unstable. The powerful electron-withdrawing nature of the CF₃ group destabilizes the carbanionic carbon, and at elevated temperatures or high concentrations, this can lead to a decomposition cascade.
-
Mechanism of Decomposition: The reagent can undergo decomposition that results in the destruction of the trifluoromethyl group and the formation of fluoride ions.[9] This process is highly exothermic and can lead to a dangerous thermal runaway, especially at concentrations above ~0.5 M.[9]
-
Solution 1: Dilution is Critical. The primary safety and stability control is concentration. Prepare and use these reagents at a concentration of 0.5 M or lower . This significantly attenuates the decomposition profile.[9]
-
Solution 2: Low-Temperature Control. Form and handle the reagent at low temperatures (e.g., 0°C or below). Avoid allowing the reaction to reflux uncontrollably. Use an ice bath to moderate the initial exotherm and maintain a controlled temperature throughout the subsequent reaction.
-
Solution 3: Use of Additives. The presence of lithium chloride (LiCl) can be highly beneficial. Using a pre-formed "Turbo Grignard" reagent like iPrMgCl·LiCl for a halogen-magnesium exchange reaction often proceeds more cleanly and at lower temperatures than direct insertion.[10] The LiCl breaks up polymeric Grignard aggregates, leading to more reactive and often more soluble species.[9]
Protocol: Safe Formation of 2-(Trifluoromethyl)phenylmagnesium Chloride via Halogen-Magnesium Exchange
-
Preparation: To a flame-dried, three-neck flask under argon, add a solution of 2-chloro-benzotrifluoride (1.0 eq.) in anhydrous THF. Cool the solution to 0°C.
-
Exchange: Slowly add a solution of isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl, 1.05 eq., ~1.3 M in THF) dropwise over 1 hour, maintaining the internal temperature below 5°C.
-
Stirring: Allow the reaction to stir at 0-5°C for an additional 2 hours.
-
Confirmation & Use: The resulting solution of the CF₃-substituted Grignard reagent is now ready for use. It is strongly recommended to use it immediately in situ. Do not attempt to isolate or store this reagent.
Frequently Asked Questions (FAQs)
Q1: Why is it nearly impossible to form a Grignard reagent directly from an aryl fluoride (Ar-F)? The direct formation of Grignard reagents from organofluorides is exceptionally difficult due to the immense strength of the carbon-fluorine (C-F) bond.[2][8] The bond dissociation energy is significantly higher than that of C-Cl, C-Br, or C-I bonds, making the initial electron transfer and oxidative insertion by magnesium thermodynamically and kinetically unfavorable under standard conditions.[11] While specialized methods using highly activated "Rieke magnesium" or mechanochemical ball-milling have shown some success, these are not routine procedures.[2][12] For practical synthesis, it is always preferable to start from a corresponding fluoro-substituted chloride, bromide, or iodide.
Q2: What is a "Turbo Grignard" reagent and why is it so effective for preparing functionalized/fluorinated Grignard reagents? A "Turbo Grignard" reagent, such as iPrMgCl·LiCl, is a pre-formed complex of a Grignard reagent and lithium chloride.[10] Its effectiveness, particularly for challenging substrates like fluorinated aryl halides, stems from the role of LiCl. The lithium salt coordinates to the magnesium center, breaking down the dimeric and polymeric aggregates that Grignard reagents typically form in solution. This leads to monomeric, more kinetically reactive species that can undergo halogen-magnesium exchange reactions much faster and more cleanly than direct insertion, often at lower temperatures.[9]
Caption: LiCl in Turbo Grignards prevents dimer formation, increasing reactivity.
Q3: I am using a fluorinated Grignard reagent in a Kumada Catalyst-Transfer Polycondensation (KCTP) to synthesize conjugated polymers. Are there special considerations? Yes, KCTP is a chain-growth polymerization that is highly sensitive to impurities, especially water.[13] When working with hygroscopic monomers or in systems where achieving perfectly anhydrous conditions is difficult, traditional KCTP can suffer from premature termination and poor polymerization control. A powerful strategy is to use a "water-scavenging" Grignard reagent. This involves adding a small amount of a sacrificial, highly reactive Grignard reagent (like t-BuMgCl) that preferentially reacts with any trace water, protecting the polymerization-initiating catalyst and the monomeric Grignard species. This approach has been shown to significantly improve polymerization performance and control for both traditional and water-soluble conjugated polymers.[13][14]
Q4: What are the primary safety hazards associated with fluorinated Grignard reagents? Beyond the standard hazards of Grignard reagents (extreme reactivity with water/air, flammability of ether solvents), fluorinated variants introduce specific risks:
-
Thermal Instability: As discussed for CF₃-substituted reagents, some fluorinated Grignards can decompose exothermically and rapidly, posing a risk of thermal runaway.[9] Always use dilute solutions and maintain temperature control.
-
Hazardous Byproducts: Quenching reactions or decomposition can form soluble magnesium fluoride salts. Subsequent acidification during workup can generate highly corrosive and toxic hydrofluoric acid (HF).[8] All workups should be performed with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE) and having calcium gluconate gel available as a first-aid measure for HF exposure.
References
-
Why don't Alkyl Fluorides form Grignard Reagents - Chemistry Stack Exchange. (2023). Retrieved from [Link]
-
Why isn't fluorine used in a Grignard reagent? - Quora. (2021). Retrieved from [Link]
-
Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - Molecules. (2018). Retrieved from [Link]
-
Improving the Kumada Catalyst Transfer Polymerization with Water-Scavenging Grignard Reagents - ACS Macro Letters. (2021). Retrieved from [Link]
-
Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect - Organic Process Research & Development. (2017). Retrieved from [Link]
-
Safe Continuous Flow Synthesis of the Grignard Reagent and Flusilazole Intermediate via a Dual-Column Microreactor System - ACS Omega. (2021). Retrieved from [Link]
-
grignard reagent formation: Topics by Science.gov . Retrieved from [Link]
-
Formation of Grignard Reagents from Organic Halides - University of Calgary. Retrieved from [Link]
-
19.7 Nucleophilic Addition of Grignard Reagents and Hydride Reagents: Alcohol Formation - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Kumada catalyst transfer polycondensation for controlled synthesis of polyfluorenes using 1,3-bis(diarylphosphino)propanes as ligands - Polymer Chemistry. (2014). Retrieved from [Link]
-
Grignard reagent formation via C–F bond activation: a centenary perspective - Chemical Communications. (2017). Retrieved from [Link]
-
The Grignard Reaction – Unraveling a Chemical Puzzle - Journal of the American Chemical Society. (2020). Retrieved from [Link]
-
A Trick to Fluorinate Grignards - Drug Hunter. (2018). Retrieved from [Link]
-
Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - ResearchGate. (2018). Retrieved from [Link]
-
Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism - Organic Letters. (2000). Retrieved from [Link]
-
Improving the Kumada Catalyst Transfer Polymerization with Water-Scavenging Grignard Reagents - PubMed. (2021). Retrieved from [Link]
-
Grignard Formation - Troubleshooting and Perfecting - Reddit. (2021). Retrieved from [Link]
-
Poly (P-phenylene) S: Synthesis and applications - International Journal of Physics and Mathematics. (2022). Retrieved from [Link]
-
10.6: Reactions of Alkyl Halides - Grignard Reagents - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Synthesis and reactions of a perfluoroalkylether Grignard reagent containing a functional ester group - CoLab. Retrieved from [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011). Retrieved from [Link]
-
Improving the Halogen–Magnesium Exchange by using New Turbo‐Grignard Reagents - Angewandte Chemie. (2018). Retrieved from [Link]
-
Grignard synthesis of fluorinated nanoporous element organic frameworks based on the heteroatoms P, B, Si, Sn and Ge - Polymer Chemistry. (2020). Retrieved from [Link]
- Clean generation of a fluoroaryl grignard reagent - Google Patents. (2001).
-
12.1 Grignard reagents - Fiveable. Retrieved from [Link]
-
Controlled Chain-Growth Kumada Catalyst Transfer Polycondensation of a Conjugated Alternating Copolymer - Macromolecules. (2012). Retrieved from [Link]
-
Controlled Synthesis of Polyfluorenes via Kumada Catalyst Transfer Polycondensation with Ni(acac)2/dppp as the Catalyst - Macromolecules. (2012). Retrieved from [Link]
-
Specific Solvent Issues with Fluorination - Wordpress. Retrieved from [Link]
-
Grignard Reaction - Organic Chemistry Portal. Retrieved from [Link]
-
Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents - ACS Sustainable Chemistry & Engineering. (2021). Retrieved from [Link]
-
preparation of Grignard reagents - YouTube. (2019). Retrieved from [Link]
-
THE COMPOSITION OF GRIGNARD COMPOUNDS VIII. ALKYLMAGNESIUM FLUORIDES - Journal of Organometallic Chemistry. (1971). Retrieved from [Link]
-
Unusual reactions of Grignard reagents toward fluoroalkylated esters - Organic Chemistry Frontiers. (2018). Retrieved from [Link]
-
Grignard and Organolithium Reagents - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Synthesis of Soluble High Molar Mass Poly(Phenylene Methylene)-Based Polymers - Polymers. (2019). Retrieved from [Link]
-
Polyarylene polyimides with hydrocarbon and semi-fluorinated backbones: synthesis, characterization, and properties - Polymer Chemistry. (2019). Retrieved from [Link]
-
On-surface synthesis of poly(p-phenylene ethynylene) molecular wires via in situ formation of carbon-carbon triple bond - Nature Communications. (2018). Retrieved from [Link]
-
AN INTRODUCTION TO GRIGNARD REAGENTS - Chemguide. Retrieved from [Link]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Bromo-3-fluorobenzotrifluoride Derivatives
Welcome to the technical support center for the synthesis of 2-Bromo-3-fluorobenzotrifluoride and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these valuable fluorinated building blocks. The unique electronic properties imparted by the fluorine and trifluoromethyl groups make these compounds highly sought after in pharmaceutical and agrochemical research. However, their synthesis can be challenging, often plagued by side reactions that affect yield, purity, and scalability.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, mitigate, and prevent common side reactions. We will delve into the mechanistic origins of these issues and provide field-proven, step-by-step protocols to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: I am trying to synthesize this compound via electrophilic bromination of 3-fluorobenzotrifluoride, but I'm getting a mixture of isomers. Why is this happening and what is the major impurity?
A1: This is the most common issue. The regiochemical outcome of electrophilic aromatic substitution is dictated by the directing effects of the substituents already on the ring. Both the fluorine (-F) and trifluoromethyl (-CF3) groups are deactivating, but their directing effects are different. The -CF3 group is a strong deactivator and a meta-director. The -F group is a deactivator but an ortho, para-director. The positions ortho and para to the fluorine are activated relative to the other positions. Therefore, you will get a mixture of isomers, with bromination occurring at the positions most activated and least sterically hindered. The primary isomeric impurity is often 4-Bromo-3-fluorobenzotrifluoride. Controlling temperature and the choice of brominating agent are critical to improving selectivity.[1][2]
Q2: I am using a Sandmeyer reaction to convert an amino-fluorobenzotrifluoride to the bromo-derivative, but my yields are consistently low and the reaction mixture is complex. What are the likely side products?
A2: The Sandmeyer reaction, while powerful, proceeds via a radical-nucleophilic aromatic substitution mechanism, which can lead to several side products.[3][4] Common culprits include:
-
Phenolic impurities: Formed if the aryl diazonium salt reacts with water.
-
Biaryl compounds: Formed from the coupling of aryl radicals.
-
De-amination products: Where the diazonium group is replaced by a hydrogen atom, typically from a reaction with the solvent or a reducing agent like H3PO2.[5]
Careful control of temperature (typically low, 0-5 °C) and minimizing water content are crucial.
Q3: Can the trifluoromethyl (-CF3) group react or degrade during my synthesis?
A3: Yes, the -CF3 group is generally robust but can undergo hydrolysis to a carboxylic acid (-COOH) under harsh conditions.[6][7][8] This is most often observed under strongly basic conditions (e.g., concentrated NaOH at high temperatures) or with certain strong acid combinations like fuming sulfuric acid.[8][9] It is essential to screen your workup and purification conditions (e.g., column chromatography on silica gel) to ensure they are not promoting this unwanted transformation.
Troubleshooting Guide 1: Poor Regioselectivity in Electrophilic Bromination
Problem: The bromination of 3-fluorobenzotrifluoride results in a difficult-to-separate mixture of isomers, primarily the desired 2-bromo product and the undesired 4-bromo isomer.
Root Cause Analysis: The directing effects of the -F and -CF3 groups are in conflict. The trifluoromethyl group strongly deactivates the ring and directs incoming electrophiles to the meta positions (positions 3 and 5). The fluorine atom, while also deactivating, directs ortho and para. The outcome is a competition between these effects.
| Position | Directed by -F (at C1) | Directed by -CF3 (at C2) | Net Effect |
| C2 | ortho (activated) | --- | Most favorable site |
| C4 | para (activated) | ortho (deactivated) | Second most favorable |
| C6 | ortho (activated) | meta (least deactivated) | Favorable, but sterically hindered |
| C5 | meta (deactivated) | meta (least deactivated) | Unfavorable |
This analysis predicts that the C2 and C4 positions are the most likely to be brominated, leading to the observed isomer mixture.
Preventative Measures & Solutions
1. Control Reaction Temperature: Lowering the reaction temperature can significantly enhance selectivity.[1] Reactions that are kinetically controlled at lower temperatures often favor the formation of a single isomer.
Protocol 1: Low-Temperature Bromination with NBS
-
Dissolve 3-fluorobenzotrifluoride (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Cool the solution to 0 °C or lower (e.g., -15 °C) using an ice-salt or dry ice/acetone bath.
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 30-60 minutes, ensuring the temperature does not rise significantly.
-
Add a catalytic amount of a Lewis acid (e.g., FeCl3 or AlCl3, 0.1 eq) or a protic acid (e.g., H2SO4). Zeolite catalysts have also been shown to improve para-selectivity in some systems, which in this case would favor the undesired isomer, so they should be used with caution.[10]
-
Monitor the reaction by GC-MS or TLC.
-
Upon completion, quench the reaction with a cold aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry over Na2SO4, and concentrate.
-
Analyze the crude product ratio before purification.
2. Choice of Brominating Agent and Catalyst: The bulkiness of the brominating agent and the nature of the catalyst can influence the ortho/para ratio.[2]
-
Br2 with a Lewis Acid (e.g., FeBr3): This is a highly reactive system that can sometimes lead to lower selectivity.[11][12]
-
N-Bromosuccinimide (NBS): Often provides better selectivity, especially at lower temperatures.[1]
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for poor regioselectivity.
Troubleshooting Guide 2: Side Reactions in Sandmeyer Synthesis
Problem: Synthesis of this compound from 2-Amino-3-fluorobenzotrifluoride via a Sandmeyer reaction results in low yield and significant formation of 3-fluoro-2-hydroxybenzotrifluoride.
Root Cause Analysis: The Sandmeyer reaction involves the formation of an aryl diazonium salt intermediate (Ar-N2+).[13][14] This intermediate is highly reactive. While the desired reaction is the substitution of the diazonium group with bromide from a Cu(I)Br reagent, the diazonium salt can also react with water present in the reaction medium to produce a phenol.[3] This reaction is often catalyzed by heat, meaning poor temperature control can dramatically increase the formation of this phenolic side product.
Mechanism of Phenol Formation
Caption: Formation of phenolic impurity from a diazonium salt.
Preventative Measures & Solutions
1. Strict Temperature Control: This is the most critical parameter. The diazotization and the subsequent Sandmeyer reaction should be carried out at low temperatures to ensure the stability of the diazonium salt.
Protocol 2: Optimized Sandmeyer Reaction
-
Prepare a solution of 2-Amino-3-fluorobenzotrifluoride (1.0 eq) in an aqueous solution of HBr (e.g., 48% HBr, 3.0 eq).
-
Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (NaNO2) (1.1 eq) in a minimal amount of cold water.
-
Add the NaNO2 solution dropwise to the amine solution, ensuring the temperature is strictly maintained below 5 °C. A slight excess of nitrous acid can be tested for with starch-iodide paper.
-
In a separate flask, prepare a solution or slurry of copper(I) bromide (CuBr) (1.2 eq) in aqueous HBr, and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold CuBr solution. Vigorous evolution of N2 gas will be observed. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to stir at low temperature for 1-2 hours, then let it warm slowly to room temperature and stir for an additional 1-2 hours or until gas evolution ceases.
-
Work up the reaction by extraction with a suitable solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with NaOH(aq) to remove the phenolic impurity, followed by water and brine.
-
Dry the organic layer over MgSO4, filter, and concentrate to yield the crude product.
Troubleshooting Guide 3: Hydrolysis of the Trifluoromethyl Group
Problem: Characterization of the final product shows the presence of 2-Bromo-3-fluorobenzoic acid, indicating hydrolysis of the -CF3 group.
Root Cause Analysis: The carbon atom of the trifluoromethyl group is highly electrophilic due to the three strongly electron-withdrawing fluorine atoms. Under sufficiently nucleophilic conditions, particularly with hydroxide (OH-), a stepwise hydrolysis can occur, ultimately leading to the formation of a carboxylic acid.[6][7] This is often an issue during a basic aqueous workup or purification under non-neutral pH.
Preventative Measures & Solutions
1. Avoid Strong Bases During Workup: If a basic wash is required to remove acidic impurities (like the phenolic byproduct from a Sandmeyer reaction), use a milder base and minimize contact time.
-
Recommended: Use a saturated solution of sodium bicarbonate (NaHCO3) instead of sodium hydroxide (NaOH).
-
Procedure: Perform the wash at low temperature (e.g., with ice) and separate the layers promptly. Do not let the mixture stir for extended periods.
2. Control pH During Purification: When using silica gel chromatography, be aware that standard silica gel is slightly acidic. While this is usually not an issue, if the molecule is particularly sensitive, or if basic impurities are present on the column, it could create a localized environment conducive to hydrolysis.
-
Solution: If sensitivity is suspected, use deactivated or neutral silica gel for chromatography. This can be prepared by treating silica gel with a triethylamine solution in the eluent system and then re-equilibrating with the mobile phase.
References
- 1. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. US6307113B1 - Selective bromination of aromatic compounds - Google Patents [patents.google.com]
- 11. byjus.com [byjus.com]
- 12. m.youtube.com [m.youtube.com]
- 13. byjus.com [byjus.com]
- 14. Sandmeyer Reaction [organic-chemistry.org]
Technical Support Center: Purification Strategies for Fluorinated Organic Compounds
Welcome to the Technical Support Center for the purification of fluorinated organic compounds. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs). The unique physicochemical properties imparted by fluorine—such as high electronegativity, increased metabolic stability, and altered polarity—present distinct challenges and opportunities in purification.[1][2] This resource is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your purification workflows.
Core Principles: The Impact of Fluorination on Molecular Properties
Understanding how fluorine alters a molecule's properties is fundamental to troubleshooting its purification. The substitution of hydrogen with fluorine introduces several significant changes:
-
Polarity and Hydrophobicity: Fluorine is the most electronegative element, leading to a highly polarized C-F bond.[3] However, the overall effect on molecular polarity is complex. While a single fluorine atom can increase polarity, polyfluorination can lead to a decrease in the molecule's overall dipole moment and create a non-polar, hydrophobic surface. This dual nature influences solubility and interactions with chromatographic stationary phases.[4]
-
Intermolecular Interactions: The polarized C-F bond can participate in dipole-dipole interactions and influence hydrogen bonding capabilities of nearby functional groups.[3][5] This can affect crystal lattice formation and solubility in protic versus aprotic solvents.
-
Volatility: Highly fluorinated compounds tend to be more volatile than their non-fluorinated analogs due to weaker intermolecular forces.[6] This property is advantageous for purification by distillation but requires careful handling to prevent sample loss.
Method Selection: A Logic-Based Approach
Choosing the appropriate purification technique is the first critical step. The following flowchart provides a general decision-making framework.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. pharmtech.com [pharmtech.com]
- 3. The C–F bond as a conformational tool in organic and biological chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Fluoride volatility - Wikipedia [en.wikipedia.org]
Technical Support Center: Anhydrous Reactions of 2-Bromo-3-fluorobenzotrifluoride
Welcome to the technical support center for handling 2-Bromo-3-fluorobenzotrifluoride (CAS 104540-42-3) under anhydrous conditions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile, yet sensitive, building block in moisture-free environments. The unique electronic properties of this substrate, stemming from its trifluoromethyl, fluorine, and bromine substituents, demand rigorous control over reaction parameters to ensure success.
This center is structured to provide not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot effectively and adapt methodologies to your specific synthetic goals.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions absolutely critical when working with this compound?
A1: Anhydrous conditions are paramount because many of the most valuable transformations of this aryl bromide involve highly reactive organometallic intermediates or catalysts that are readily destroyed by water.[1][2] Key examples include:
-
Grignard and Organolithium Reagents: If you intend to form a Grignard (Ar-MgBr) or organolithium (Ar-Li) reagent from this compound, any trace of water will act as an acid and protonate your highly basic organometallic species, converting it back to the unreactive 3-fluoro-1-(trifluoromethyl)benzene.[3][4] This side reaction consumes your starting material and prevents the desired nucleophilic addition or transmetalation from occurring.[2][5]
-
Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura and Buchwald-Hartwig amination often employ bases and catalysts that are sensitive to moisture.[6][7] Water can hydrolyze boronic esters in Suzuki couplings or interfere with the catalytic cycle, leading to reduced yields and catalyst deactivation.[2] While some modern protocols have explored aqueous conditions, anhydrous setups provide greater control and reproducibility, especially for challenging substrates.[8]
Q2: What are the essential first steps to ensure my reaction setup is truly anhydrous?
A2: Achieving a truly anhydrous environment requires meticulous preparation of glassware, solvents, and the reaction atmosphere.[1][9]
-
Glassware Preparation: All glassware must be rigorously dried to remove the microscopic film of water that adheres to glass surfaces.[9] The two most common and effective methods are:
-
Oven-Drying: Place all glassware in a laboratory oven at >125 °C for at least 24 hours.[1] Assemble the apparatus while still hot and allow it to cool under a stream of dry, inert gas (Nitrogen or Argon).[1]
-
Flame-Drying: Assemble the cool glassware and heat it under vacuum with a heat gun or a Bunsen burner (with appropriate caution) to vaporize adsorbed water.[10] After heating, backfill the apparatus with an inert gas. Repeat this "evacuate-refill" cycle three times to ensure all atmospheric gases and moisture are removed.[11][12]
-
-
Inert Atmosphere: Reactions must be conducted under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the system.[1][13] This is typically achieved using a Schlenk line or a balloon filled with the inert gas.[11][12]
-
Solvent and Reagent Purity: Use only certified anhydrous solvents. If you are unsure of the quality, solvents must be freshly dried using appropriate methods.[14][15] Solid reagents should be dried in a vacuum desiccator or by azeotropic distillation if thermally stable.[1]
Troubleshooting Guides for Common Reactions
This section addresses specific issues you may encounter when using this compound in key synthetic transformations.
Guide 1: Grignard Reagent Formation (Ar-MgBr)
The formation of 2-(3-fluorotrifluoromethyl)phenylmagnesium bromide is a gateway to many other compounds. However, the electron-withdrawing nature of the CF₃ and F groups can make this reaction challenging.
Problem: My Grignard reaction fails to initiate.
-
Causality: The magnesium surface is likely passivated by a layer of magnesium oxide, which prevents the insertion of magnesium into the C-Br bond. The strong inductive effect of the substituents can also make the C-Br bond less reactive toward standard insertion.
-
Troubleshooting Steps:
-
Activate the Magnesium: Before adding your substrate, crush the magnesium turnings in a mortar and pestle to expose a fresh surface.[16]
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium in anhydrous ether or THF.[16] These activators react with the magnesium surface, cleaning it and promoting the reaction.
-
Mechanical Agitation: Gentle stirring or sonication can help break up the oxide layer.
-
Concentration: Ensure your initial solution of this compound is concentrated at the point of contact with the magnesium to favor initiation.
-
Problem: The reaction starts but then stops, and my yield is low.
-
Causality: This often points to the presence of trace amounts of water, either in the solvent, on the glassware, or introduced during reagent transfer.[16] The Grignard reagent that forms is immediately quenched by this moisture.[3][4]
-
Troubleshooting Steps:
-
Re-verify Anhydrous Conditions: Review your solvent drying and glassware preparation procedures. Ensure your THF or diethyl ether is freshly distilled from a suitable drying agent like sodium/benzophenone.[14]
-
Check Reagent Purity: Your this compound may have absorbed moisture. Consider drying it by storing it over a desiccant in a vacuum desiccator.
-
Use Syringe Techniques: Add all liquid reagents via a dry, flushed syringe through a rubber septum to maintain the inert atmosphere.[10][13]
-
Guide 2: Suzuki-Miyaura Cross-Coupling
This reaction is excellent for forming C-C bonds. The electron-deficient nature of the this compound ring generally makes it a good electrophilic partner.[17]
Problem: My Suzuki coupling is sluggish or gives low conversion.
-
Causality: The success of a Suzuki coupling hinges on the delicate balance of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[18] A stall can be caused by an inefficient catalyst system, improper base, or catalyst inhibition. The electron-withdrawing groups on your substrate facilitate oxidative addition but may affect subsequent steps.
-
Troubleshooting Steps:
-
Ligand Choice: For electron-deficient aryl bromides, electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are often required to promote the reductive elimination step and stabilize the Pd(0) catalyst.[6][19]
-
Base Selection: The base is crucial for activating the boronic acid/ester for transmetalation.[19] Strong bases like Cs₂CO₃ or K₃PO₄ are common. However, for anhydrous conditions, a soluble organic base like potassium trimethylsilanolate (TMSOK) can be highly effective and prevent heterogeneous mixtures.[8][20]
-
Solvent Effects: Ensure your solvent (e.g., Toluene, Dioxane, DME) is rigorously anhydrous. Water can interfere with the base and the boronate species.[2]
-
Temperature: If the reaction is slow at lower temperatures (e.g., 80 °C), increasing the temperature to 100-110 °C can often improve the rate and yield.[6]
-
Problem: I am observing significant amounts of hydrodehalogenation (product is 3-fluoro-1-(trifluoromethyl)benzene).
-
Causality: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled. This can occur if the transmetalation step is slow, allowing for competing pathways like reaction with trace water or β-hydride elimination from certain boronic esters.
-
Troubleshooting Steps:
-
Use Boronic Esters: Pinacol or neopentylglycol boronic esters are often more stable and less prone to side reactions like protodeboronation than boronic acids.[17] Anhydrous conditions using neopentyl esters can be particularly effective.[8][17]
-
Degas Solvents: Dissolved oxygen can degrade the palladium catalyst, leading to side reactions. Thoroughly degas your solvent by sparging with argon or using several freeze-pump-thaw cycles.
-
Check Boronic Acid/Ester Quality: Impurities in the boron reagent can be a source of protons. Use high-purity reagents or purify them before use.
-
Guide 3: Buchwald-Hartwig Amination
This palladium-catalyzed reaction is a powerful method for forming C-N bonds, which are ubiquitous in pharmaceuticals.
Problem: My amination reaction fails or gives a complex mixture.
-
Causality: Similar to Suzuki coupling, the catalyst system (palladium precursor and ligand) and base are critical.[7] The free amino group on the pyridine substrate can potentially coordinate to the palladium center, inhibiting catalysis.
-
Troubleshooting Steps:
-
Optimize Ligand and Base: This is the most crucial step. For electron-deficient aryl bromides, bulky biarylphosphine ligands like XPhos or RuPhos are often superior.[21] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[6][21]
-
Palladium Source: Use a reliable Pd(0) source like Pd₂(dba)₃ or an air-stable Pd(II) precatalyst that is easily reduced in situ (e.g., Pd(OAc)₂).[22]
-
Temperature Control: These reactions often require elevated temperatures (e.g., 100-110 °C) to proceed at a reasonable rate.[22]
-
Problem: The desired product is formed, but purification is difficult due to residual catalyst.
-
Causality: Phosphine ligands and their oxides can be challenging to remove via standard silica gel chromatography.
-
Troubleshooting Steps:
-
Filtration: After the reaction, dilute the mixture with a less polar solvent (like ethyl acetate or ether) and filter through a pad of Celite® to remove the palladium black and some inorganic salts.[6]
-
Acidic Wash: If your product is not acid-sensitive, a dilute acid wash (e.g., 1M HCl) during the aqueous workup can protonate and remove basic phosphine ligands into the aqueous layer.
-
Specialized Chromatography: Consider using specialized silica gel or employing a different stationary phase if co-elution is a persistent issue.
-
Experimental Setups & Protocols
Visualization of Anhydrous Reaction Setup
The following diagram illustrates a standard setup for performing a reaction under an inert atmosphere.
Caption: Standard Schlenk line setup for anhydrous reactions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point; optimization of ligand, base, and temperature may be necessary.
-
Setup: To an oven-dried Schlenk tube under an argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₃PO₄, 1.4 mmol).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) and the boronic acid or ester partner (1.1 mmol, 1.1 equiv).
-
Evacuation/Backfill: Evacuate the Schlenk tube and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous toluene (5 mL) via a dry syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Summary: Solvent Drying Agents
Choosing the correct drying agent is critical for preparing anhydrous solvents. The table below summarizes common agents and their compatibility.[15][23]
| Drying Agent | Suitable Solvents | Incompatible Solvents | Mechanism |
| Molecular Sieves (3Å, 4Å) | THF, Dichloromethane, Toluene, Diethyl Ether, Methanol[24] | Acetone (can cause aldol reaction)[9] | Adsorption (traps water in pores) |
| Sodium/Benzophenone | THF, Diethyl Ether, Toluene | Halogenated solvents, Protic solvents, Esters, Ketones | Chemical reaction (forms blue ketyl radical in dry solvent)[9] |
| Calcium Hydride (CaH₂) | THF, Dichloromethane, Acetonitrile, Toluene[14][23] | Protic solvents, Esters (can be reduced) | Chemical reaction (reacts with water to form H₂ and Ca(OH)₂) |
| Magnesium Sulfate (MgSO₄) | General pre-drying for most organic solvents | --- | Forms hydrates |
| Phosphorus Pentoxide (P₄O₁₀) | Toluene, Hexanes, Dichloromethane | Alcohols, Amines, Ketones (highly reactive) | Chemical reaction (forms phosphoric acid) |
References
- Limbani, B. (2025, November 1). Drying Organic Solvents and Bases.
- Moodle@Units. Preparing Anhydrous Reagents and Equipment.
- ChemistryViews. (2017, August 24). Water Tames Grignard and Organolithium Reagents.
- Chemistry LibreTexts. (2023, January 22). Grignard and Organolithium Reagents.
- JoVE. (2015, March 4). Video: Preparing Anhydrous Reagents and Equipment.
- Master Organic Chemistry. (2015, November 13). Why Grignard Reagents React With Water.
- Capriati, V., et al. (2016). Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds in unconventional reaction media towards the synthesis of tetrahydrofurans. PMC - NIH.
- Chemistry LibreTexts. (2021, August 15). Drying Solvents.
- Delloyd's Lab-Tech. Solvent Drying and Drying Agents.
- Sciencemadness Wiki. (2023, July 25). Drying solvents.
- DDUDundee. (2023, February 9). How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. YouTube.
- Royal Society of Chemistry. (2016). Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds in unconventional reaction media towards the synthesis of tetrahydrofurans.
- ChemistryViews. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3).
- National Institutes of Health. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH.
- TutorChase. Why do some organic reactions need anhydrous conditions?
- Organic Lab Techniques. (2022, February 1). Inert Atmosphere. YouTube.
- University of Rochester, Department of Chemistry. Troubleshooting: I Can't Reproduce an Earlier Experiment!
- Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods.
- BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-bromo-4-(trichloromethyl)benzene.
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
- Fiveable. Anhydrous conditions Definition.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Google Patents. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
- Wikipedia. Buchwald–Hartwig amination.
- National Institutes of Health. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH.
- Organic Chemistry Portal. Suzuki Coupling.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- BenchChem. Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
- BenchChem. Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- Santa Cruz Biotechnology. This compound.
- PubChem. This compound.
- Organic Syntheses. Procedure 3.
- Sigma-Aldrich. This compound 96%.
- BenchChem. Application Notes and Protocols: Selective Grignard Reagent Formation from 1-Bromo-3-(bromomethyl)-2-chlorobenzene.
- ChemicalBook. This compound.
- Brandt Kadowski. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube.
Sources
- 1. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 2. tutorchase.com [tutorchase.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. fiveable.me [fiveable.me]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. moodle2.units.it [moodle2.units.it]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
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- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 16. youtube.com [youtube.com]
- 17. Yoneda Labs [yonedalabs.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Drying solvents and Drying agents [delloyd.50megs.com]
- 24. bdlimbani.in [bdlimbani.in]
Technical Support Center: Catalyst Selection for Cross-Coupling with Sterically Hindered Substrates
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving sterically hindered substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when attempting to form C-C, C-N, or C-O bonds with sterically congested molecules. Here, we move beyond basic protocols to address the specific, nuanced issues that arise in these demanding transformations, providing troubleshooting advice and in-depth FAQs to guide your experimental design.
The coupling of sterically hindered substrates, such as di-, tri-, or even tetra-ortho-substituted biaryls, is a persistent challenge in organic synthesis.[1] Standard cross-coupling conditions often fail due to the inability of the catalyst to facilitate key steps in the catalytic cycle, primarily the oxidative addition and reductive elimination steps.[2] Success hinges on the rational selection of a catalyst system—specifically the ligand—that is explicitly designed to overcome these steric barriers.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during cross-coupling reactions with sterically demanding substrates.
Q1: My reaction shows low to no conversion. What are the primary factors to investigate?
A1: Failure to form the desired product is the most common issue. Before undertaking extensive optimization, verify the quality of your starting materials and reagents. If the issue persists, the problem almost certainly lies with the catalyst system's inability to overcome the steric barrier.
Immediate Troubleshooting Steps:
-
Increase Ligand Bulk: The single most effective change is often switching to a more sterically demanding ligand. The goal is to promote the formation of a highly reactive, monoligated Pd(0) species, as this is less crowded and more able to engage a hindered electrophile. For instance, if a less bulky biarylphosphine ligand fails, switching to a more hindered one like XPhos or a bulky N-heterocyclic carbene (NHC) is a logical step.[3][4][5]
-
Elevate Reaction Temperature: Sterically hindered substrates require more energy to overcome activation barriers. If your reaction is running at 80 °C, consider increasing to 110 °C or higher, solvent permitting. Microwave irradiation can also be effective at rapidly screening higher temperatures.[6]
-
Change the Base: The base is not just a stoichiometric reagent; it plays a crucial role in the transmetalation step of Suzuki couplings and the deprotonation of the nucleophile in Buchwald-Hartwig aminations. For very hindered Suzuki couplings, strong bases like potassium tert-butoxide (KOtBu) are often more effective than weaker carbonate bases.[6][7]
-
Switch the Precatalyst Generation: If you are generating the active Pd(0) catalyst in situ from a source like Pd(OAc)₂, consider switching to a well-defined precatalyst (e.g., an XPhos-Pd-G3 precatalyst). These precatalysts often provide more consistent and higher concentrations of the active catalyst, which is critical for challenging reactions.
Q2: I'm observing significant side products like hydrodehalogenation or homocoupling. What is causing this and how can it be mitigated?
A2: These side products indicate that undesired reaction pathways are outcompeting your desired cross-coupling.
-
Hydrodehalogenation (or Protodeboronation in Suzuki): This occurs when the aryl halide is reduced or the boronic acid is replaced by a proton from a water source. This side reaction can be accelerated by palladium complexes with bulky phosphine ligands, creating a paradoxical situation where the ligand that should help the coupling also promotes the undesired pathway.[8]
-
Solution: Ensure strictly anhydrous conditions. Use dry solvents and reagents, and consider adding molecular sieves.[7] Sometimes, a weaker base can disfavor this pathway, though it may also slow the desired reaction.
-
-
Homocoupling: This is the coupling of two molecules of the same partner (e.g., two boronic acids). It often points to issues in the catalytic cycle, such as slow reductive elimination or catalyst decomposition.
-
Solution: A more electron-rich and bulky ligand can accelerate the reductive elimination step, minimizing the lifetime of intermediates that can lead to homocoupling. N-heterocyclic carbene (NHC) ligands are particularly effective at promoting fast reductive elimination due to their strong σ-donating properties.[9]
-
Q3: My reaction starts effectively but stalls before reaching full conversion. What are the likely causes?
A3: Reaction stalling typically points to catalyst instability or decomposition over the course of the reaction.
Potential Causes and Solutions:
-
Catalyst Decomposition: The active Pd(0) species can be unstable at the high temperatures required for hindered couplings.
-
Product Inhibition: In some cases, the sterically bulky product can coordinate to the palladium center and inhibit further catalytic turnover.
-
Solution: This is a challenging problem to solve directly. Sometimes, simply increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can be sufficient to push the reaction to completion.[7]
-
Frequently Asked Questions (FAQs)
This section provides deeper insights into the rationale behind catalyst component selection for sterically hindered cross-coupling reactions.
Q4: Why are bulky, electron-rich ligands essential for coupling sterically hindered substrates?
A4: The success of these reactions is fundamentally tied to the ligand's ability to manipulate the steric and electronic properties of the palladium catalyst.[2]
-
Steric Bulk: A bulky ligand (e.g., one with a large cone angle) favors the formation of a coordinatively unsaturated, 12-electron L-Pd(0) species. This monoligated complex is sterically less congested and therefore more reactive towards the hindered aryl halide in the crucial oxidative addition step. The bulk also accelerates the final, often rate-limiting, reductive elimination step to release the sterically crowded product.[3][5]
-
Electron-Donating Ability: A ligand that is a strong σ-donor increases the electron density on the palladium center. This makes the metal more nucleophilic and accelerates the rate of oxidative addition into the C-X bond of the electrophile, which is a critical step in the catalytic cycle.[2][9]
The combination of these two properties is what makes ligands like the Buchwald dialkylbiaryl phosphines and N-heterocyclic carbenes so effective.[3][9]
Q5: What are the main classes of ligands for these challenging couplings, and how do I choose between them?
A5: The two dominant classes of ligands for sterically demanding couplings are bulky dialkylbiaryl phosphines and N-heterocyclic carbenes (NHCs). The choice between them can be substrate-dependent and may require screening.[11]
| Ligand Class | Key Examples | Strengths | Common Applications |
| Dialkylbiaryl Phosphines | XPhos, SPhos, RuPhos, BrettPhos[4][12] | Excellent balance of steric bulk and electron-donating ability. A wide variety of commercially available ligands allows for fine-tuning.[3][13] | General-purpose for Suzuki, Buchwald-Hartwig, and other couplings. Particularly effective for aryl chlorides and sulfonates.[4] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, and more specialized variants[5] | Strong σ-donors that form highly stable Pd complexes.[9] This leads to high thermal stability and resistance to decomposition. Some NHCs offer "flexible steric bulk" that can adapt to accommodate substrates.[6][14] | Reactions requiring high temperatures; couplings involving less reactive electrophiles; instances where catalyst decomposition is an issue.[9][10] |
| Bulky Trialkylphosphines | P(tBu)₃, Diadamantylalkylphosphines[2][15] | Very strong electron donors with significant steric bulk. | Historically important and still useful, especially in Buchwald-Hartwig aminations.[16] |
Q6: How do I select the right base and solvent for a sterically demanding Suzuki-Miyaura or Buchwald-Hartwig reaction?
A6: Base and solvent are critical parameters that can dramatically influence reaction outcomes.
-
Base Selection:
-
Suzuki-Miyaura: For hindered couplings, strong, non-nucleophilic bases are often required to facilitate the formation of the reactive boronate species. KOtBu, K₃PO₄, and Cs₂CO₃ are common choices.[6][17] The choice can be critical, as some bases may promote side reactions.[13]
-
Buchwald-Hartwig Amination: Strong bases like NaOtBu or LiHMDS are standard, as they are required to deprotonate the amine nucleophile.[16][18]
-
-
Solvent Selection:
-
Aprotic, non-coordinating solvents are generally preferred. Toluene, dioxane, and THF are common choices.[6][19] The higher boiling points of toluene and dioxane are advantageous for reactions requiring elevated temperatures. For Suzuki couplings, sometimes the addition of water can accelerate the reaction, but this must be balanced against the risk of protodeboronation.[8]
-
Q7: Are there alternatives to palladium for coupling hindered substrates?
A7: While palladium remains the workhorse, other transition metals are gaining traction for specific applications.
-
Nickel (Ni): Nickel catalysts are often more reactive than their palladium counterparts and can be more cost-effective.[20][21] They have shown promise in coupling sterically hindered alkyl electrophiles, a transformation that is particularly challenging for palladium due to issues like β-hydride elimination.[19][21] The design of ligands for nickel is an active area of research, as ligands optimized for palladium do not always translate directly due to nickel's smaller atomic size.[20]
-
Copper (Cu): Copper-catalyzed C-N coupling reactions (Ullmann-type) are a classical method, and modern ligand development has expanded their scope to include some sterically hindered partners, offering a valuable alternative to the Buchwald-Hartwig amination.[22]
Visualizations & Protocols
Catalyst Selection Decision Tree
This diagram provides a logical workflow for selecting a catalyst system when faced with a new, sterically hindered cross-coupling reaction.
Caption: A decision tree for troubleshooting catalyst selection in hindered cross-coupling.
Simplified Suzuki-Miyaura Catalytic Cycle for Hindered Substrates
This diagram illustrates the key steps in the catalytic cycle and highlights the role of a bulky ligand (L).
Caption: Key steps in the Suzuki-Miyaura cycle where bulky ligands are crucial.
Experimental Protocol: General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of a di-ortho-substituted aryl bromide with a sterically hindered arylboronic acid.
Materials:
-
Palladium Precatalyst: XPhos Pd G3 (1-2 mol%)
-
Aryl Bromide: (e.g., 2-bromo-1,3,5-triisopropylbenzene) (1.0 equiv)
-
Arylboronic Acid: (e.g., 2,6-dimethylphenylboronic acid) (1.5 equiv)
-
Base: Potassium phosphate (K₃PO₄) or Potassium tert-butoxide (KOtBu) (3.0 equiv)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane (to make a ~0.1 M solution with respect to the aryl bromide)
Procedure:
-
Glovebox Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precatalyst, the aryl bromide, the arylboronic acid, and the base under an inert atmosphere (e.g., in a glovebox).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction Sealing: Seal the vial tightly with a screw cap containing a PTFE septum.
-
Heating: Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100-110 °C.
-
Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
References
-
Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Lamola, J. L., Moshapoa, P. T., Holzapfel, C. W., & Maumela, M. C. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(44), 27235-27244. [Link]
-
Plenio, H. (2004). Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions-alternatives to PtBu3. Chemical Communications, (23), 2633-2639. [Link]
-
Doyle, A. G., & Wu, K. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Nature Chemistry, 9, 327–334. [Link]
-
Wikipedia. Dialkylbiaryl phosphine ligands. [Link]
-
Beller, M., & Zapf, A. (2004). Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions - Alternatives to PtBu3. Angewandte Chemie International Edition, 43(31), 4052-4054. [Link]
-
Szostak, M., & Shi, S. (2016). Palladium/NHC (NHC = N-Heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. Organic Letters, 18(15), 3874-3877. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Glorius, F. (2010). Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 43(4), 547-557. [Link]
-
Newman, S. G., & Jorgensen, M. (2020). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 142(30), 12976-12985. [Link]
-
MacMillan, D. W. C. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Central Science, 4(8), 954-966. [Link]
-
Agarwal, V. (2024). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society. [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]
-
Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition, 46(17), 2988-3000. [Link]
-
Akbari, J., & Ebrahimi, F. (2021). The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research, 7(1), 1-25. [Link]
-
Biffis, A., et al. (2018). Sonogashira–Hagihara Coupling towards Diaryl Alkynes Catalyzed by FeCl3⋅6 H2O/Cationic 2,2'-Bipyridyl. Catalysts, 8(11), 517. [Link]
-
Kwong, F. Y., & Chan, A. S. C. (2014). Sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Chemical Science, 5(5), 1888-1893. [Link]
-
Carey, J. S., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3485. [Link]
-
Tundel, R. E., et al. (2021). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Organic Letters, 23(15), 5896-5900. [Link]
-
Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1893-1921. [Link]
-
Sharma, P., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(27), 18456-18475. [Link]
-
de Vries, J. G. (2006). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research, 39(8), 521-532. [Link]
-
Chekshin, N., & Hartwig, J. F. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(6), 2358-2367. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Sharma, S., & Van der Eycken, E. (2023). Chapter 3: Synthetic Methods for Primary Anilines. In Modern Synthetic Methods for Primary, Secondary and Tertiary Amines. Royal Society of Chemistry. [Link]
-
Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Various Authors. Synthesis of functionalized alkynes via palladium-catalyzed Sonogashira reactions. [Link]
-
Various Authors. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
Ramón, D. J. (2020). Advances in Cross-Coupling Reactions. Catalysts, 10(10), 1144. [Link]
-
Seechurn, C. C. C. J., et al. (2012). Cross-coupling reactions : a practical guide. Angewandte Chemie International Edition, 51(21), 5062-5085. [Link]
-
Various Authors. Suzuki-Miyaura cross coupling reaction: Recent advancements in catalysis and organic synthesis. [Link]
-
Wang, X., & Gong, H. (2020). Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Accounts of Chemical Research, 53(9), 1936-1949. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Various Authors. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. benchchem.com [benchchem.com]
- 12. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 13. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 14. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 15. Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions-alternatives to PtBu3. | Semantic Scholar [semanticscholar.org]
- 16. uwindsor.ca [uwindsor.ca]
- 17. jmcct.com [jmcct.com]
- 18. research.rug.nl [research.rug.nl]
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- 20. chemistry.princeton.edu [chemistry.princeton.edu]
- 21. mdpi.com [mdpi.com]
- 22. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of Reactions Involving 2-Bromo-3-fluorobenzotrifluoride
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for scaling up chemical reactions involving 2-Bromo-3-fluorobenzotrifluoride. Our focus is on anticipating challenges and providing robust, scientifically-grounded solutions to ensure your scale-up process is efficient, safe, and successful.
Section 1: Compound Profile & Key Safety Data
This compound is a versatile intermediate used in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl and fluorine groups, make the C-Br bond particularly amenable to a variety of transformations, most notably palladium-catalyzed cross-coupling and metal-halogen exchange reactions. However, these same properties can influence reaction kinetics and thermal profiles, which are critical considerations during scale-up.
| Property | Value | Source |
| CAS Number | 104540-42-3 | [3][4] |
| Molecular Formula | C₇H₃BrF₄ | [4][5] |
| Molecular Weight | 243.00 g/mol | [4][5] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 167-168 °C (lit.) | [3] |
| Density | 1.741 g/mL at 25 °C (lit.) | [3] |
| Flash Point | 87.8 °C (190.0 °F) - closed cup | |
| Hazards | Combustible liquid. Causes skin and serious eye irritation. May cause respiratory irritation. | [4][6] |
Section 2: Frequently Asked Questions (FAQs) on General Scale-Up
This section addresses common questions encountered when moving from bench-scale to pilot or manufacturing scale.
Q1: What are the primary safety concerns when handling multi-kilogram quantities of this compound?
A1: Beyond its irritant properties, the main concern is its classification as a combustible liquid with a flash point of 87.8 °C.[6] On a large scale, this necessitates:
-
Inert Atmosphere: All transfers and reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the formation of flammable vapor-air mixtures, especially when heating.[7][8]
-
Grounding and Bonding: Equipment must be properly grounded to prevent static discharge, which can be an ignition source.[9]
-
Controlled Heating: Use of steam or oil-jacketed reactors is mandatory to avoid hot spots associated with heating mantles.
-
Personal Protective Equipment (PPE): Standard PPE (gloves, safety glasses) should be supplemented with face shields and flame-retardant lab coats.
Q2: My reaction is exothermic at the 100g scale. How do I predict and manage the thermal risk during scale-up?
A2: Heat dissipation is a critical scale-up challenge because the surface-area-to-volume ratio of a reactor decreases as the volume increases. What is easily managed in a round-bottom flask can become a dangerous runaway reaction in a 100 L reactor.
-
Causality: The heat generated by a reaction is proportional to its volume (mass), while the heat removed is proportional to the reactor's surface area. This mismatch means larger reactors are less efficient at dissipating heat.
-
Solution:
-
Reaction Calorimetry (RC1): Before any significant scale-up, perform reaction calorimetry. This will quantify the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and help determine safe operating limits.
-
Controlled Addition: The most common method for managing exotherms is to control the addition rate of a key reagent (e.g., the organometallic species or the limiting reagent). This ensures the rate of heat generation never exceeds the reactor's cooling capacity.
-
Solvent Selection: Choose a solvent with a boiling point that can act as a heat sink (via reflux) in an emergency, but ensure this temperature is well below any decomposition temperature for your reactants or products.
-
Q3: How does mixing efficiency impact reaction performance during scale-up?
A3: Inadequate mixing on a large scale can lead to localized "hot spots," high concentrations of reagents, and increased side product formation. This is especially true for heterogeneous reactions (e.g., those involving an insoluble base like K₂CO₃ or K₃PO₄).
-
Causality: Efficient mixing ensures thermal and concentration homogeneity throughout the reactor. On a lab scale, a simple magnetic stir bar is often sufficient. In a large reactor, the geometry of the vessel and the type of impeller (e.g., pitched-blade turbine, anchor) are critical for achieving proper agitation.
-
Troubleshooting: If you observe inconsistent results or increased impurities upon scale-up, poor mixing is a likely culprit. Consult with a chemical engineer to model the mixing in your vessel and select the appropriate impeller and stirring speed (RPM) for the viscosity and density of your reaction medium.
Section 3: Troubleshooting Guide for Specific Reaction Classes
Part A: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed reactions are central to the utility of this compound.[10] While powerful, they are sensitive to impurities and reaction conditions, especially at scale.
Q4: My Suzuki-Miyaura coupling reaction yield dropped from 95% to 60% upon scaling up from 10g to 1kg. What are the likely causes?
A4: This is a classic scale-up problem. The culprit is often related to mass transfer, catalyst activity, or oxygen sensitivity.
Troubleshooting Steps:
-
Catalyst Deactivation: Palladium catalysts, particularly Pd(0) species, are sensitive to oxygen.[11] Inadequate degassing of solvents and inerting of a large reactor is a common failure mode.
-
Solution: Ensure your solvent is rigorously degassed (e.g., by sparging with nitrogen or argon for several hours). The reactor should be subjected to several vacuum/nitrogen backfill cycles before charging reagents.[10]
-
-
Poor Mixing of Heterogeneous Base: Many Suzuki protocols use an insoluble inorganic base (e.g., K₂CO₃, K₃PO₄).[12][13] If mixing is poor, the base cannot effectively participate in the catalytic cycle, stalling the reaction.
-
Solution: As discussed in Q3, verify that your reactor's agitation is sufficient to create a uniform slurry.
-
-
Protodeboronation of Boronic Acid: A common side reaction is the cleavage of the C-B bond of the boronic acid by water or other protic sources, rendering it inactive.[12] This can be exacerbated by long reaction times or incomplete inerting.
-
Solution: Use fresh, high-quality boronic acid. Ensure the reaction is truly anhydrous if the protocol demands it. Sometimes, using a slight excess (1.05-1.1 equiv.) of the boronic acid on scale can compensate for minor decomposition.[12]
-
Caption: Troubleshooting logic for low Suzuki coupling yield.
Q5: I'm running a Buchwald-Hartwig amination and observing significant hydrodehalogenation (replacement of Br with H). How can I prevent this?
A5: Hydrodehalogenation is a known side reaction in many palladium-catalyzed couplings. It arises from the premature protonolysis of the Ar-Pd(II)-X intermediate or reductive elimination from an Ar-Pd(II)-H species.
Mitigation Strategies:
-
Ligand Choice: The choice of phosphine ligand is critical.[14] Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often designed to promote the desired C-N reductive elimination over competing pathways.[15] If you are using a simpler ligand like P(t-Bu)₃, consider switching to a more advanced one.
-
Base Selection: The nature and strength of the base are crucial.[16] A base that is too weak may not efficiently deprotonate the amine, slowing down the catalytic cycle and allowing side reactions to occur. Conversely, a base that is too strong or has a protic counter-ion can sometimes promote the undesired protonolysis. Sodium tert-butoxide (NaOtBu) is a common choice, but switching to lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can sometimes solve the issue.[11][14]
-
Control of Water: Rigorously control the water content in your reaction. While some modern catalysts tolerate water, it can be a source of protons for hydrodehalogenation.
Part B: Organometallic Reagent Formation (Grignard/Lithiation)
The formation of organometallic reagents from this compound is a powerful method for creating C-C bonds, but it is fraught with scale-up challenges, primarily due to its exothermic nature and competing side reactions.[17]
Q6: My Grignard reaction fails to initiate in a large reactor, even though it works perfectly on the bench.
A6: This is a very common and frustrating problem. The issue almost always stems from the passivating magnesium oxide (MgO) layer on the magnesium turnings or the presence of trace moisture.[18]
Troubleshooting Initiation at Scale:
-
Anhydrous Conditions: This cannot be overstated. The internal surface of a large reactor can hold significant amounts of adsorbed water. Ensure the reactor is "dried" by heating under vacuum before use. Use fresh, anhydrous solvent.[19]
-
Magnesium Activation: The small crystal of iodine used on the bench is often insufficient for kilograms of magnesium.
-
Mechanical Activation: Stirring the dry magnesium turnings under nitrogen for several hours can mechanically break up the oxide layer.
-
Chemical Activation: A small amount of 1,2-dibromoethane is a highly effective initiator. It reacts with Mg to form ethene gas and MgBr₂, exposing a fresh, reactive metal surface. The observation of bubbling is a clear sign of activation.[18]
-
-
Initial Charge: Add a small portion of your this compound solution to the activated magnesium. Wait for a gentle exotherm (a rise in temperature) to confirm initiation before starting the main, controlled addition.
Q7: I'm forming a significant amount of a dimeric biphenyl impurity during my Grignard formation. What is this and how do I stop it?
A7: You are observing the Wurtz coupling side reaction.[18][20] This occurs when the newly formed Grignard reagent (Ar-MgBr) acts as a nucleophile and attacks a molecule of the starting material (Ar-Br) to form a dimer (Ar-Ar).
Minimizing Wurtz Coupling:
-
Slow Addition: This is the most critical factor. The starting bromide should be added slowly and sub-surface to the stirred magnesium slurry. This maintains a low concentration of the bromide, ensuring it is more likely to react with the magnesium surface than with another Grignard molecule.[18][19]
-
Temperature Control: Keep the reaction temperature low. While some heat is needed for initiation, the main addition should be done at a temperature that allows for a controlled reaction rate without excessive refluxing. High temperatures favor the Wurtz coupling pathway.[18]
-
Solvent: Tetrahydrofuran (THF) is generally preferred over diethyl ether for Grignard formation as it is better at solvating and stabilizing the Grignard reagent, which can sometimes reduce side reactions.[19]
Section 4: Experimental Protocols
Protocol 1: Scale-Up of a Suzuki-Miyaura Coupling Reaction (Illustrative)
This protocol describes the coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
4-Methoxyphenylboronic acid (1.1 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.01 equiv.)
-
SPhos (0.02 equiv.)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv.)
-
Toluene
-
Water
Procedure:
-
Reactor Preparation: Ensure a 100 L glass-lined reactor is clean and dry. Cycle the reactor three times between vacuum (to <100 mbar) and nitrogen backfill.
-
Solvent Degassing: Sparge 50 L of toluene with nitrogen for at least 2 hours to remove dissolved oxygen.
-
Reagent Charging: Under a positive pressure of nitrogen, charge the reactor with this compound (e.g., 5.0 kg, 20.57 mol), 4-methoxyphenylboronic acid (3.44 kg, 22.63 mol), and potassium phosphate (13.09 kg, 61.71 mol).
-
Catalyst Preparation: In a separate, inerted glovebox or vessel, prepare a solution of Pd(OAc)₂ (46.2 g, 0.206 mol) and SPhos (168.9 g, 0.411 mol) in 2 L of the degassed toluene.
-
Reaction: Add the remaining degassed toluene (48 L) to the main reactor. Begin agitation. Add the catalyst solution to the reactor.
-
Heating: Heat the reaction mixture to 85-90 °C.
-
Monitoring: Monitor the reaction progress every 2 hours by taking a sample (under inert conditions) and analyzing by GC-MS or HPLC for the disappearance of the starting bromide. The reaction is typically complete in 8-12 hours.
-
Work-up: Once complete, cool the reactor to room temperature. Add 50 L of water and stir for 30 minutes. Stop agitation and allow the layers to separate. Drain the lower aqueous layer.
-
Purification: The upper organic layer containing the product can be washed with brine (25 L), dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified.[21]
Protocol 2: Purification by Crystallization
Procedure:
-
Solvent Screen: Dissolve the crude product from Protocol 1 in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or a heptane/ethyl acetate mixture).
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the solid product by filtration on a Nutsche filter or a large Buchner funnel.
-
Washing: Wash the filter cake with a small amount of cold crystallization solvent to remove residual impurities.
-
Drying: Dry the purified solid in a vacuum oven at a temperature well below its melting point until a constant weight is achieved.
Section 5: Visualization of Scale-Up Workflow
Caption: General workflow for chemical process scale-up.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Doyle, A. G., & Yamamoto, H. (2013). Palladium-Catalyzed Allylic C−H Fluorination. Journal of the American Chemical Society.
- Gutmann, B., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv.
- Đilović, I., et al. (2015).
- Wang, F., et al. (2014). Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. Organic Letters.
- Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Royal Society of Chemistry. (2016). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation.
- Purdue University Graduate School. (2020). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
- Kashani, S. K., et al. (2021).
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
-
PharmaCompass. (n.d.). 2-bromo benzotrifluoride. Retrieved from [Link]
- Molander, G. A., & Biolatto, B. (2003).
-
CP Lab Safety. (n.d.). This compound, min 98% (GC), 100 grams. Retrieved from [Link]
- ResearchGate. (2018).
- Schlosser, M. (2012).
- Schnyder, A. (2018). Grignard-reagent formation in Multi-product facilities ‒ not an easy task!. Schnyder Safety Chemistry.
-
Chemistry LibreTexts. (2025). 3.2: Purification of Products. Retrieved from [Link]
- Sigman, M. S., & Grote, T. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles.
- Snieckus, V. (n.d.). Directed (ortho)
- National Center for Biotechnology Information. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene. Molecules.
- Rieke, R. D., et al. (2002). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Organic Letters.
- ResearchGate. (2010). Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine.
- Schlosser, M., & Guisolan, V. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters.
-
PubChem. (n.d.). 2-Bromo-5-fluorobenzotrifluoride. Retrieved from [Link]
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Validation & Comparative
The Rationale: Why ¹H NMR is the Cornerstone for Analysis
An In-Depth Technical Guide to the ¹H NMR Analysis of 2-Bromo-3-fluorobenzotrifluoride: A Comparative Approach
For researchers and professionals in drug development and fine chemical synthesis, the unambiguous structural characterization of intermediates is paramount. This compound (C₇H₃BrF₄) is a highly substituted aromatic building block whose utility is defined by the precise arrangement of its substituents. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the primary tool for confirming its structure and purity. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, compares the technique with viable alternatives, and presents a robust experimental protocol.
While several analytical techniques can confirm the presence of functional groups or determine molecular weight, ¹H NMR provides a detailed map of the proton environments within a molecule. For a complex substituted benzene ring like that in this compound, this is critical. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J-values) of each proton signal are exquisitely sensitive to the electronic effects of the neighboring bromine, fluorine, and trifluoromethyl groups. This sensitivity allows us not only to confirm the constitution but also to ensure isomeric purity, a crucial factor in pharmaceutical synthesis.
Deconstructing the ¹H NMR Spectrum of this compound
The aromatic region of the ¹H NMR spectrum for this compound is expected to display three distinct signals corresponding to the three protons on the benzene ring (H-4, H-5, and H-6). The predicted characteristics of these signals are governed by the cumulative electronic and through-bond/through-space effects of the substituents.
Substituent Effects at Play:
-
Trifluoromethyl (-CF₃): A strong electron-withdrawing group primarily through induction, which deshields (shifts downfield) ortho and para protons.[1]
-
Fluorine (-F): The most electronegative element, it exerts a strong inductive-withdrawing effect, significantly deshielding its ortho protons. It also possesses a weak resonance-donating effect.
-
Bromine (-Br): An electronegative atom that inductively withdraws electron density, but less so than fluorine. It also has a weak resonance-donating effect.
The combination of these effects results in a predictable, albeit complex, spectrum. A key feature will be the presence of proton-fluorine (¹H-¹⁹F) couplings, which are often observed over multiple bonds (long-range coupling) and provide definitive structural information.[2][3]
Predicted Spectral Data:
| Proton | Predicted δ (ppm) | Predicted Multiplicity | Expected Coupling Constants (J, Hz) | Rationale |
| H-6 | ~7.8 - 8.0 | Doublet of doublets (dd) or ddd | ³J(H6-H5) ≈ 8-9; ⁴J(H6-F3) ≈ 4-6; ⁵J(H6-CF₃) ≈ 0-1 | Located ortho to two strong electron-withdrawing groups (Br and CF₃), making it the most downfield proton. It will show ortho coupling to H-5 and a significant 4-bond coupling to the fluorine at C-3. |
| H-4 | ~7.6 - 7.8 | Doublet of doublets (dd) or t | ³J(H4-H5) ≈ 8-9; ³J(H4-F3) ≈ 8-10 | Strongly deshielded by the ortho fluorine atom. It exhibits ortho coupling to H-5 and a characteristic 3-bond coupling to the ring fluorine. |
| H-5 | ~7.3 - 7.5 | Triplet or Triplet of doublets (td) | ³J(H5-H4) ≈ 8-9; ³J(H5-H6) ≈ 8-9; ⁵J(H5-F3) ≈ 1-2 | Positioned between two other protons, it will appear as a pseudo-triplet due to coupling with H-4 and H-6. It is the most upfield of the aromatic protons. |
Note: These are estimated values. Actual chemical shifts can be influenced by the solvent and concentration.[4]
A Comparative Analysis: ¹H NMR vs. Alternative Techniques
While ¹H NMR is indispensable, a multi-technique approach provides the most comprehensive characterization. The choice of technique depends on the specific analytical question being asked.
| Technique | Principle | Information Provided | Advantages for this Molecule | Limitations for this Molecule |
| ¹H NMR | Nuclear spin transitions in a magnetic field | Detailed proton connectivity, stereochemistry, and isomeric purity | Unambiguously determines the substitution pattern through chemical shifts and H-H/H-F coupling constants.[5] | Can have overlapping signals in complex mixtures; requires deuterated solvents. |
| ¹⁹F NMR | Nuclear spin transitions of ¹⁹F nuclei | Direct observation of fluorine environments; sensitive to electronic changes | Highly sensitive and provides two distinct signals (ring F and CF₃) with a wide chemical shift dispersion, making it excellent for purity assessment.[6][7] | Does not provide information about the proton framework directly. |
| ¹³C NMR | Nuclear spin transitions of ¹³C nuclei | Carbon skeleton framework; number of unique carbon environments | Confirms the presence of 7 unique carbons; C-F and C-CF₃ couplings are structurally informative. | Low natural abundance (1.1%) requires longer acquisition times or more concentrated samples. |
| GC-MS | Separation by volatility, detection by mass-to-charge ratio | Molecular weight and fragmentation pattern | Confirms molecular weight (243.00 g/mol ) and isotopic pattern of bromine (¹⁹Br/⁸¹Br); ideal for assessing volatility and purity.[8][9] | Does not differentiate between isomers which may have similar fragmentation patterns. |
| FTIR | Vibrational transitions of molecular bonds | Presence of functional groups | Confirms the presence of C-F, C-Br, C-CF₃, and aromatic C-H bonds through characteristic absorption bands.[10] | Provides little information on the specific connectivity or isomeric structure. |
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
This protocol outlines the steps for obtaining a publication-quality ¹H NMR spectrum on a standard 500 MHz spectrometer.
1. Sample Preparation: a. Accurately weigh 5-10 mg of this compound. b. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. CDCl₃ is a good first choice as it is a relatively non-polar solvent that dissolves many organic compounds. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required (though referencing to the residual solvent peak at 7.26 ppm is common). d. Cap the tube and gently agitate until the sample is fully dissolved.
2. Instrument Setup & Calibration: a. Insert the sample into the NMR spectrometer. b. Tune and match the probe for the ¹H frequency to ensure maximum signal-to-noise. c. Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. d. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical lock signal.
3. Data Acquisition: a. Standard ¹H Spectrum:
- Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.
- Spectral Width: Set to approximately 12-15 ppm, centered around 5-6 ppm to cover the aromatic and any potential aliphatic regions.
- Acquisition Time (at): ~3-4 seconds to ensure good digital resolution.
- Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the protons between scans.
- Number of Scans (ns): Start with 8 or 16 scans for a moderately concentrated sample. Increase as needed to improve the signal-to-noise ratio. b. (Optional but Recommended) ¹H Spectrum with ¹⁹F Decoupling (¹H{¹⁹F}):
- Utilize a pulse sequence that allows for broadband fluorine decoupling during proton acquisition.
- This experiment will collapse all H-F couplings, simplifying the proton multiplets into simpler patterns (e.g., a doublet of doublets may become a simple doublet). This is invaluable for confirming which couplings are due to fluorine.[11]
4. Data Processing: a. Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio. b. Perform a Fourier Transform (FT) to convert the Free Induction Decay (FID) into the frequency domain spectrum. c. Carefully phase the spectrum to ensure all peaks are in pure absorption mode. d. Apply a baseline correction to obtain a flat baseline across the spectrum. e. Calibrate the chemical shift scale by setting the residual CDCl₃ peak to 7.26 ppm. f. Integrate the signals to determine the relative ratios of the protons.
Workflow Visualization
The following diagram illustrates the logical flow of the ¹H NMR analysis process.
Caption: Workflow for the ¹H NMR analysis of this compound.
Conclusion
The ¹H NMR analysis of this compound is a powerful method for its definitive structural elucidation. By carefully examining the chemical shifts, multiplicities, and particularly the ¹H-¹⁹F coupling constants, researchers can confidently verify the correct isomeric structure and assess its purity. When complemented with orthogonal techniques like ¹⁹F NMR and GC-MS, a complete and robust analytical characterization is achieved, ensuring the quality and reliability of this important chemical intermediate in the drug development pipeline.
References
- 1. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. benchchem.com [benchchem.com]
- 10. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 11. magritek.com [magritek.com]
A Guide to the 13C NMR Spectrum of 2-Bromo-3-fluorobenzotrifluoride: A Predictive and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Polysubstituted Aromatics
2-Bromo-3-fluorobenzotrifluoride is a highly functionalized aromatic building block, valuable in the synthesis of novel agrochemicals and pharmaceuticals.[1][2] Its utility stems from the unique electronic properties conferred by its three distinct substituents: a bromine atom, a fluorine atom, and a trifluoromethyl group. Verifying the precise substitution pattern on the aromatic ring is critical for reaction success and regulatory compliance.
¹³C NMR spectroscopy is a definitive tool for this purpose. However, the spectrum of a molecule like this compound is complex. The chemical shift of each of the seven unique carbon atoms is influenced by all three substituents. Furthermore, the presence of fluorine atoms introduces spin-spin coupling, splitting the signals of nearby carbons into complex multiplets.[3] This guide will deconstruct these effects to build a predicted spectrum from first principles and validate it against empirical data from analogous compounds.
Predicted ¹³C NMR Spectrum of this compound
The prediction of the ¹³C NMR spectrum involves analyzing the influence of each substituent (Br, F, CF₃) on the benzene ring. The trifluoromethyl (CF₃) group and the fluorine atom will cause characteristic splitting of the carbon signals due to ¹³C-¹⁹F coupling.
The structure and numbering scheme for this compound are shown below:
Caption: Molecular structure and numbering of this compound.
Based on established substituent effects and typical coupling constants, the predicted ¹³C NMR data are summarized in Table 1.
Table 1: Predicted ¹³C NMR Chemical Shifts (δ) and ¹³C-¹⁹F Coupling Constants (J) for this compound in CDCl₃.
| Carbon Atom | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Rationale for Prediction |
| C1 | ~132-135 | Quartet (q) | ²J(C-F) ≈ 30-35 Hz | Attached to the electron-withdrawing CF₃ group. Experiences two-bond coupling to the CF₃ fluorines. |
| C2 | ~110-115 | Doublet of Quartets (dq) | ³J(C-F) ≈ 4-8 Hz (from CF₃), ²J(C-F) ≈ 15-25 Hz (from F) | Attached to the electronegative Br atom (shielding "heavy atom effect") and adjacent to both F and CF₃. |
| C3 | ~160-165 | Doublet of Quartets (dq) | ¹J(C-F) ≈ 240-260 Hz, ³J(C-F) ≈ 3-7 Hz (from CF₃) | Directly bonded to fluorine, resulting in a large one-bond coupling constant and significant downfield shift. |
| C4 | ~118-122 | Doublet (d) | ²J(C-F) ≈ 20-25 Hz | Ortho to the fluorine atom, showing a significant two-bond coupling. |
| C5 | ~130-134 | Singlet (or very small d) | ⁴J(C-F) ≈ 1-3 Hz | Para to the fluorine and meta to bromine and CF₃, minimal C-F coupling expected. |
| C6 | ~125-129 | Doublet (d) | ⁴J(C-F) ≈ 2-4 Hz (from CF₃) | Meta to fluorine and bromine, but ortho to the CF₃ group, showing small four-bond coupling. |
| CF₃ | ~120-124 | Quartet (q) | ¹J(C-F) ≈ 270-275 Hz | The trifluoromethyl carbon itself, with a very large one-bond coupling to its three attached fluorines. |
Comparative Analysis with Alternative Compounds
To substantiate the predicted spectrum, we will compare it with the experimental data of structurally similar compounds. This comparison allows us to observe the incremental effects of each substituent.
Table 2: Comparison of ¹³C NMR Data for Benzotrifluoride Derivatives.
| Compound | C1 (δ, J) | C2/C6 (δ, J) | C3/C5 (δ, J) | C4 (δ) | CF₃ (δ, J) | Reference |
| Benzotrifluoride | 131.2 (q, 32 Hz) | 125.5 (q, 3.8 Hz) | 128.9 | 131.8 | 124.3 (q, 272 Hz) | [4][5] |
| 3-Fluorobenzotrifluoride | ~132 (q) | - | - | - | ~123 (q, 272 Hz) | [4] |
| 4-Bromobenzotrifluoride | 130.2 (q, 33 Hz) | 127.6 (q, 3.8 Hz) | 132.3 | 126.9 | 123.2 (q, 272 Hz) | [6] |
| 2-Bromofluorobenzene | 159.2 (d, 250 Hz) | 112.5 (d, 21 Hz) | 132.0 | 128.5 | 125.2 (d, 4 Hz) | 116.1 (d, 9 Hz) |
| Predicted: this compound | ~132-135 (q) | C2: ~110-115 (dq) | C3: ~160-165 (dq) | C4: ~118-122 (d) | ~120-124 (q) | This work |
Note: Full assignment for 3-Fluorobenzotrifluoride and complete data for 2-Bromofluorobenzene are used for qualitative comparison.
Analysis of Substituent Effects:
The comparison in Table 2 reveals key trends that support our predictions for this compound:
-
CF₃ Group Effect : The carbon attached to the CF₃ group (C1) consistently appears as a quartet around 131-135 ppm with a ²J(C-F) of approximately 32-33 Hz. The CF₃ carbon itself is a quartet with a large ¹J(C-F) of ~272 Hz.[7] This validates our prediction for C1 and the CF₃ signal.
-
Fluorine Effect : In 2-bromofluorobenzene, the carbon directly attached to fluorine (C1 in that molecule) is significantly shifted downfield to ~159 ppm and exhibits a very large one-bond coupling constant (~250 Hz).[8] This strongly supports our prediction of a downfield shift to ~160-165 ppm for C3 in our target molecule, with a similarly large ¹J(C-F).
-
Bromine Effect : The "heavy atom effect" of bromine typically shields the directly attached carbon. In 4-bromobenzotrifluoride, C4 (the carbon bearing Br) is at 126.9 ppm.[6] In our target molecule, C2 is attached to bromine, and its predicted upfield shift (~110-115 ppm) relative to a typical aromatic carbon is consistent with this effect, further influenced by the adjacent fluorine.
The combination of these effects logically leads to the predicted spectrum. The most striking features for identification will be the far downfield doublet of quartets for C3 and the complex splitting patterns for the other carbons due to multiple C-F couplings.
Experimental Protocol for Spectrum Acquisition
To validate the predictions, the following protocol outlines the steps for acquiring a high-quality ¹³C NMR spectrum of this compound.
Objective: To obtain a proton-decoupled ¹³C NMR spectrum with sufficient resolution to observe all carbon signals and their coupling to fluorine.
Materials:
-
This compound (~20-30 mg)
-
Deuterated chloroform (CDCl₃, ~0.6 mL)
-
5 mm NMR tube
-
NMR Spectrometer (≥ 400 MHz for ¹H)
Methodology:
-
Sample Preparation:
-
Accurately weigh 20-30 mg of this compound and dissolve it in approximately 0.6 mL of CDCl₃ directly in a clean, dry 5 mm NMR tube.
-
Cap the tube and gently invert several times to ensure the solution is homogeneous.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a reference.
-
-
¹³C Spectrum Acquisition:
-
Select a standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker spectrometer).
-
Acquisition Parameters:
-
Spectral Width: Set a wide spectral width to encompass all expected signals, typically 0 to 200 ppm.
-
Transmitter Frequency Offset: Center the frequency on the aromatic region (~130 ppm).
-
Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): Use a delay of 2-5 seconds. Quaternary carbons and carbons attached to fluorine can have long relaxation times.
-
Pulse Angle: Use a 30-45° pulse angle to allow for a shorter relaxation delay without saturating the signals.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a significant number of scans will be required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio. This may take several hours.[4]
-
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase the spectrum carefully to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the CDCl₃ solvent peak to 77.16 ppm.[9]
-
Integrate the signals (note: integration in proton-decoupled ¹³C NMR is not always quantitative).
-
Peak pick all signals and measure the coupling constants (J values in Hz) for the observed multiplets.
-
Caption: Workflow for ¹³C NMR spectrum acquisition.
Conclusion and Future Validation
This guide provides a comprehensive, albeit predictive, analysis of the ¹³C NMR spectrum of this compound. By leveraging fundamental principles of NMR spectroscopy and comparing with known data from related compounds, we have established a reliable set of expected chemical shifts and coupling patterns. The detailed experimental protocol provides a clear path for the empirical validation of these predictions. This combined predictive and practical approach serves as a powerful tool for researchers working with complex fluorinated aromatic compounds, enabling more confident structural elucidation and accelerating the pace of discovery.
References
- 1. rsc.org [rsc.org]
- 2. 2-Bromofluorobenzene(1072-85-1) 13C NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. Benzene, 1-bromo-4-(trifluoromethyl)- | C7H4BrF3 | CID 67872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. 1-Bromo-2-fluorobenzene | C6H4BrF | CID 61259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to 19F NMR Characterization of Fluorinated Benzotrifluorides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules has become a cornerstone strategy for modulating physicochemical and biological properties. The benzotrifluoride moiety, in particular, is a prevalent structural motif. Its unique electronic properties and metabolic stability make it a valuable component in pharmaceuticals and agrochemicals. For scientists working with these compounds, a robust and efficient analytical methodology for their characterization is paramount. This guide provides an in-depth comparison of the ¹⁹F Nuclear Magnetic Resonance (NMR) characteristics of fluorinated benzotrifluorides, supported by experimental data and protocols, to empower researchers in their analytical endeavors.
The Unparalleled Advantage of ¹⁹F NMR for Fluorinated Benzotrifluorides
¹⁹F NMR spectroscopy stands out as a premier analytical technique for fluorinated compounds due to several key advantages:
-
High Sensitivity and Natural Abundance : The ¹⁹F nucleus has a spin of ½ and is 100% naturally abundant, affording sensitivity comparable to ¹H NMR. This allows for the analysis of small sample quantities.
-
Expansive Chemical Shift Range : The chemical shift range of ¹⁹F is significantly wider than that of ¹H, spanning several hundred ppm. This vast dispersion minimizes signal overlap, even in complex molecules with multiple fluorine environments, simplifying spectral interpretation.
-
Absence of Background Signals : Biological systems are virtually devoid of endogenous fluorine, resulting in clean spectra free from interfering background signals when analyzing biological samples.[1]
Deciphering the ¹⁹F NMR Spectra of Substituted Benzotrifluorides: A Tale of "Reverse" Electronics
A fascinating and critical aspect of the ¹⁹F NMR of benzotrifluorides is the so-called "reverse" substituent effect on the chemical shift of the trifluoromethyl (CF₃) group.[1][2] In contrast to the trends observed for fluorine substituents directly attached to an aromatic ring, electron-donating groups (EDGs) on the benzotrifluoride ring cause a downfield shift (to higher frequency), while electron-withdrawing groups (EWGs) induce an upfield shift (to lower frequency).[1][2] This phenomenon is crucial for structure elucidation and for understanding the electronic nature of substituents.
Substituent Effects on ¹⁹F Chemical Shifts: A Comparative Analysis
The position of the substituent on the aromatic ring—ortho, meta, or para—profoundly influences the ¹⁹F chemical shift of the CF₃ group.
Meta and Para Substituents: A Clear Electronic Trend
For meta and para substituted benzotrifluorides, the electronic effect of the substituent is the primary determinant of the ¹⁹F chemical shift. The following table summarizes the substituent chemical shifts (SCS) for a range of meta and para substituents in chloroform-d (CDCl₃) and acetone-d₆. The SCS is defined as the chemical shift of the substituted benzotrifluoride minus the chemical shift of the unsubstituted benzotrifluoride.
| Substituent (X) | Position | SCS in CDCl₃ (ppm) | SCS in Acetone-d₆ (ppm) | Electronic Nature |
| NMe₂ | para | -1.77 | -1.88 | Strong EDG |
| NH₂ | para | -1.21 | -1.45 | Strong EDG |
| OMe | para | -0.81 | -0.81 | Strong EDG |
| Me | para | -0.45 | -0.44 | Weak EDG |
| F | para | -0.34 | -0.32 | Weak EWG (Inductive), EDG (Resonance) |
| Cl | para | -0.15 | -0.12 | EWG |
| Br | para | -0.11 | -0.09 | EWG |
| H | para | 0.00 | 0.00 | Reference |
| COMe | para | 0.44 | 0.46 | Strong EWG |
| CN | para | 0.58 | 0.61 | Strong EWG |
| NO₂ | para | 0.63 | 0.67 | Strong EWG |
| NMe₂ | meta | -0.27 | -0.29 | Strong EDG |
| NH₂ | meta | -0.21 | -0.26 | Strong EDG |
| OMe | meta | -0.06 | -0.04 | Strong EDG |
| Me | meta | -0.09 | -0.09 | Weak EDG |
| F | meta | 0.29 | 0.32 | EWG |
| Cl | meta | 0.26 | 0.28 | EWG |
| Br | meta | 0.27 | 0.29 | EWG |
| H | meta | 0.00 | 0.00 | Reference |
| COMe | meta | 0.28 | 0.31 | Strong EWG |
| CN | meta | 0.41 | 0.45 | Strong EWG |
| NO₂ | meta | 0.46 | 0.51 | Strong EWG |
Data adapted from Brownlee, R. T. C., & Craik, D. J. (1980). ¹⁹F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides. Australian Journal of Chemistry, 33(11), 2555-2559.
Ortho Substituents: The Dominance of Steric and Through-Space Effects
When a substituent is placed in the ortho position to the CF₃ group, the ¹⁹F chemical shift is dramatically influenced by steric and through-space interactions, often overshadowing the electronic effects. These steric clashes can lead to significant deshielding (downfield shifts). Furthermore, through-space coupling between the fluorine atoms of the CF₃ group and a fluorine substituent in the ortho position can be observed, providing valuable structural information. A comprehensive table for ortho-substituents is more challenging to compile due to the complexity of these interactions, which are highly dependent on the nature and size of the substituent.
Experimental Protocol: Quantitative ¹⁹F NMR Analysis of Substituted Benzotrifluorides
This protocol outlines a standardized workflow for the accurate and reproducible ¹⁹F NMR characterization and comparison of different benzotrifluoride derivatives.
Sample Preparation
-
Analyte Concentration: Accurately weigh 10-20 mg of the benzotrifluoride derivative.
-
Solvent: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube. Ensure the chosen solvent fully dissolves the analyte and the internal standard.
-
Internal Standard: Add a known amount of an appropriate internal standard. A common choice is hexafluorobenzene (C₆F₆), which gives a sharp singlet at approximately -164.9 ppm relative to CFCl₃ and is typically well-resolved from the signals of most benzotrifluorides. An alternative is trifluorotoluene (C₆H₅CF₃) with a chemical shift around -63.7 ppm. The concentration of the internal standard should be comparable to that of the analyte for accurate quantification.
-
Homogenization: Thoroughly mix the sample by vortexing to ensure a homogeneous solution.
NMR Data Acquisition
-
Spectrometer: Use a high-resolution NMR spectrometer equipped with a fluorine probe.
-
Locking and Shimming: Lock on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard one-pulse sequence is typically sufficient. For quantitative measurements, an inverse-gated decoupling sequence can be used to suppress the Nuclear Overhauser Effect (NOE).
-
Spectral Width: Set a wide spectral width (e.g., 200-250 ppm) to ensure all fluorine signals, including the internal standard, are within the acquisition window.
-
Transmitter Offset: Position the transmitter frequency in the center of the expected spectral region.
-
Acquisition Time (at): A minimum of 2-3 seconds is recommended to ensure adequate resolution.
-
Relaxation Delay (d1): For quantitative analysis, a relaxation delay of at least 5 times the longest T₁ relaxation time of the fluorine nuclei of interest is crucial for full relaxation and accurate integration. A delay of 30-60 seconds is often a safe starting point.
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 100:1 for accurate integration). This will vary depending on the sample concentration.
-
Data Processing and Analysis
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to improve the S/N ratio before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum and perform a baseline correction to ensure accurate integration.
-
Chemical Shift Referencing: Reference the spectrum to the known chemical shift of the internal standard (e.g., C₆F₆ at -164.9 ppm).
-
Integration: Integrate the signals of the CF₃ group and the internal standard. The relative amounts of the compounds can be determined from the integral values, normalized for the number of fluorine atoms in each signal.
-
Coupling Constant Analysis: For high-resolution spectra, measure the coupling constants (J-values) between the CF₃ group and any coupled nuclei (e.g., ¹H or other ¹⁹F atoms). Long-range ¹⁹F-¹H couplings are often observed and can provide valuable structural information.
Visualizing Key Concepts
Substituent Effects on ¹⁹F Chemical Shift
Caption: Relationship between substituent electronic nature and the ¹⁹F chemical shift of the CF₃ group in benzotrifluorides.
Experimental Workflow for ¹⁹F NMR Analysis
Caption: Step-by-step workflow for the ¹⁹F NMR characterization of fluorinated benzotrifluorides.
Conclusion
¹⁹F NMR spectroscopy is an indispensable tool for the characterization of fluorinated benzotrifluorides, providing a wealth of structural and electronic information. Understanding the distinctive "reverse" substituent effect on the CF₃ chemical shift is fundamental to accurate spectral interpretation. By following a rigorous experimental protocol, researchers can obtain high-quality, quantitative data, enabling the confident comparison of different benzotrifluoride derivatives. This guide serves as a foundational resource to empower scientists in leveraging the full potential of ¹⁹F NMR in their research and development endeavors.
References
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Brownlee, R. T. C., & Craik, D. J. (1980). ¹⁹F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides. Australian Journal of Chemistry, 33(11), 2555-2559. [Link]
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Sheppard, W. A. (1962). The Electrical Effect of the Trifluoromethyl Group. Journal of the American Chemical Society, 84(16), 3064–3072. [Link]
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Gerig, J. T. (1994). Fluorine nuclear magnetic resonance of fluorinated ligands. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370. [Link]
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Jackson, P. (2019). Benchtop NMR Spectroscopy: A Powerful Tool for the Modern Chemist. Chemistry–A European Journal, 25(40), 9331-9343. [Link]
-
Harris, R. K., & Becker, E. D. (2002). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. [Link]
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A Senior Application Scientist's Guide to Mass Spectrometry of Brominated and Fluorinated Compounds
Executive Summary
For researchers, scientists, and professionals in drug development, the analysis of halogenated compounds is a critical yet challenging task. Bromine and fluorine, in particular, impart unique chemical properties that demand specialized mass spectrometry (MS) strategies. This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of brominated and fluorinated compounds. We will explore the fundamental principles governing their behavior in the mass spectrometer, compare ionization and analysis techniques with supporting data, and provide actionable, field-tested protocols. The objective is to equip you with the expertise to select the optimal methodology, troubleshoot common issues, and ensure the integrity of your analytical results.
Introduction: The Halogen Challenge in Mass Spectrometry
Bromine and fluorine fundamentally alter a molecule's physicochemical properties, influencing its volatility, polarity, and ionization efficiency. Understanding these influences is the cornerstone of developing a robust MS-based analytical method.
Bromine's Signature: The Isotopic Pattern Bromine possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[1][2] This results in a highly characteristic isotopic pattern in the mass spectrum. A molecule containing a single bromine atom will exhibit two molecular ion peaks of almost equal intensity, separated by 2 m/z units (M and M+2).[3] This distinct signature is a powerful diagnostic tool for identifying brominated compounds. For molecules with multiple bromine atoms, this pattern becomes more complex but remains predictable, for example, a dibrominated compound will show a 1:2:1 ratio for the M, M+2, and M+4 peaks.[4]
Fluorine's Challenge: High Electronegativity and Low Mass Defect Fluorine, in contrast, is monoisotopic (¹⁹F), so it does not produce a characteristic isotopic pattern.[5] Its extreme electronegativity creates very strong carbon-fluorine bonds, making fragmentation less predictable and often resulting in a low abundance of the molecular ion, especially in perfluorinated compounds.[6] Furthermore, the small mass defect of fluorine can make it challenging to distinguish from other elements in high-resolution mass spectrometry (HRMS), complicating formula determination.[7]
Comparative Analysis of Mass Spectrometry Techniques
The choice of ionization source and mass analyzer is paramount for the successful analysis of halogenated compounds. The selection depends on the analyte's properties, the complexity of the matrix, and the analytical objective (e.g., quantification vs. identification).
Ionization Techniques: A Head-to-Head Comparison
| Ionization Technique | Principle | Best Suited For | Advantages | Disadvantages |
| Electron Ionization (EI) | High-energy electrons bombard the analyte, causing ionization and extensive fragmentation.[8][9] | Volatile, thermally stable, nonpolar to moderately polar compounds (e.g., brominated flame retardants).[10] | Reproducible fragmentation patterns, extensive spectral libraries (NIST, Wiley) for compound identification.[11] | Often leads to the absence of a molecular ion peak, making molecular weight determination difficult.[11] Not suitable for thermally labile or non-volatile compounds. |
| Chemical Ionization (CI) | A reagent gas is ionized, which in turn ionizes the analyte through proton transfer or adduction.[12] | Compounds that do not show a molecular ion in EI, or for selective ionization. | "Soft" ionization technique that produces a prominent protonated molecule ([M+H]⁺), simplifying molecular weight determination.[11][12] | Less fragmentation provides less structural information. Sensitivity is highly dependent on the analyte's proton affinity. |
| Negative Chemical Ionization (NCI) | A variant of CI that captures electrons to form negative ions. | Electronegative compounds, especially those with multiple halogen atoms.[11][13] | Highly selective and sensitive for halogenated compounds, often with very low detection limits.[11] | Not all compounds can stabilize a negative charge. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to the formation of ions. | Polar and ionic compounds, large molecules (e.g., fluorinated pharmaceuticals, metabolites).[14] | "Soft" ionization, suitable for a wide range of polarities and molecular weights. Easily coupled with liquid chromatography (LC). | Susceptible to ion suppression from matrix components.[15] Efficiency can be compound-dependent.[16] |
| Atmospheric Pressure Chemical Ionization (APCI) | A heated nebulizer vaporizes the sample, which is then ionized by a corona discharge. | Less polar compounds that are not efficiently ionized by ESI.[17] | Tolerant of higher flow rates and less polar mobile phases than ESI. Can ionize a different range of compounds. | Can be less sensitive than ESI for some analytes. Thermal degradation can be an issue for labile compounds. |
Mass Analyzers: Resolution, Accuracy, and Application
| Mass Analyzer | Key Characteristics | Best Suited For |
| Quadrupole | Fast scanning, good for quantitative analysis (Selected Ion Monitoring - SIM). | Routine quantification, target screening. |
| Triple Quadrupole (QqQ) | Highly selective and sensitive for quantitative analysis using Multiple Reaction Monitoring (MRM). | Trace quantification of target compounds in complex matrices (e.g., PFAS in environmental samples). |
| Time-of-Flight (TOF) | High resolution and mass accuracy, fast acquisition speeds. | Accurate mass measurements for formula determination, non-target screening.[18][19] |
| Orbitrap | Very high resolution and mass accuracy.[20][21] | Unambiguous formula determination, structural elucidation of unknowns, analysis of complex mixtures.[22][23] |
| Fourier Transform Ion Cyclotron Resonance (FT-ICR) | Highest resolution and mass accuracy currently available. | Complex mixture analysis, metabolomics, proteomics. |
Experimental Protocols & Workflows
Workflow for the Analysis of Brominated and Fluorinated Compounds
The following diagram illustrates a generalized workflow for the analysis of halogenated compounds by LC-MS or GC-MS.
Caption: General workflow for halogenated compound analysis.
Protocol: GC-MS/MS Analysis of Polybrominated Diphenyl Ethers (PBDEs)
This protocol is adapted for the analysis of brominated flame retardants in environmental samples.
1. Sample Preparation (Solid Phase Extraction - SPE): a. Homogenize 5g of the solid sample (e.g., soil, sediment) with anhydrous sodium sulfate. b. Spike with a surrogate internal standard solution. c. Perform a pressurized fluid extraction with a suitable solvent (e.g., hexane/acetone). d. Concentrate the extract and perform a cleanup using a multi-layer silica gel SPE cartridge. e. Elute the PBDE fraction with hexane/dichloromethane. f. Concentrate the final extract to 1 mL and add the recovery internal standard.
2. GC-MS/MS Instrumental Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: DB-XLB (or similar low-bleed stationary phase), 15 m x 0.25 mm ID, 0.1 µm film thickness.[10][24]
-
Injection: 1 µL, splitless injection.
-
Inlet Temperature: 280°C.
-
Oven Program: 140°C for 1 min, ramp at 10°C/min to 220°C, then ramp at 20°C/min to 320°C and hold for 3 mins.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor specific transitions for each congener. For example, for BDE-47 (a tetra-brominated congener), a possible transition would be m/z 486 -> m/z 326.
3. Data Analysis: a. Quantify using the internal standard method. b. Confirm identification by the presence of at least two MRM transitions and the correct retention time.
Protocol: LC-MS/MS Analysis of Per- and Polyfluoroalkyl Substances (PFAS)
This protocol is based on EPA methods for the analysis of PFAS in water.
1. Sample Preparation: a. Take 250 mL of water sample and spike with isotopically labeled internal standards. b. Pass the sample through a weak anion exchange (WAX) SPE cartridge. c. Wash the cartridge with a buffer and dry thoroughly. d. Elute the PFAS with a small volume of methanol containing ammonium hydroxide. e. Concentrate the eluate to 0.5 mL.
2. LC-MS/MS Instrumental Conditions:
-
LC System: UHPLC system.
-
Column: C18 column specifically designed for PFAS analysis (e.g., Ascentis® Express PFAS).
-
Mobile Phase A: Water with 20 mM ammonium acetate.
-
Mobile Phase B: Methanol.
-
Gradient: A suitable gradient to separate the wide range of PFAS polarities.
-
Flow Rate: 0.4 mL/min.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
3. Data Analysis: a. Quantify using the internal standard method. b. Use a PFAS delay column to separate background contamination from the analytical system.
Visualization of Key Concepts
Isotopic Pattern of a Monobrominated Compound
The following diagram illustrates the characteristic 1:1 isotopic pattern for a monobrominated compound in a mass spectrum.
Caption: Characteristic 1:1 M to M+2 isotopic pattern for a single bromine atom.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Signal Intensity | - Poor ionization efficiency. - Sample concentration too low. - Ion suppression (LC-MS). | - Optimize ion source parameters. - Try a different ionization technique (e.g., APCI instead of ESI). - Concentrate the sample. - Improve sample cleanup to remove matrix components.[25] |
| Poor Peak Shape (GC-MS) | - Active sites in the inlet liner or column. - Inappropriate injection temperature. - Column contamination. | - Use a deactivated inlet liner. - Optimize the inlet temperature to prevent degradation. - Bake out or trim the GC column.[15][26] |
| No Molecular Ion (EI) | - Extensive fragmentation. | - Use a softer ionization technique like Chemical Ionization (CI).[11] |
| Background PFAS Contamination (LC-MS) | - Contamination from the LC system components (tubing, solvents). | - Use a PFAS delay column. - Use PFAS-free solvents and vials. - Flush the system thoroughly. |
Conclusion
The successful mass spectrometric analysis of brominated and fluorinated compounds hinges on a thorough understanding of their unique chemical properties and the selection of appropriate analytical techniques. For brominated compounds, the distinct isotopic pattern is a powerful identification tool, while their analysis often benefits from GC-MS with EI or NCI. For fluorinated compounds, especially in complex matrices like pharmaceuticals and environmental samples, the high sensitivity and selectivity of LC-MS/MS with ESI are often required. High-resolution mass spectrometry, particularly with Orbitrap or TOF analyzers, is invaluable for the confident identification of unknown halogenated compounds.[19][20] By applying the principles, protocols, and troubleshooting strategies outlined in this guide, researchers can navigate the complexities of halogenated compound analysis and generate high-quality, reliable data.
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A Senior Application Scientist's Comparative Guide to HPLC Purity Analysis of 2-Bromo-3-fluorobenzotrifluoride
For researchers, process chemists, and quality control analysts in the pharmaceutical and specialty chemical industries, the accurate determination of purity for starting materials and intermediates like 2-Bromo-3-fluorobenzotrifluoride is non-negotiable. This halogenated benzotrifluoride derivative is a key building block in the synthesis of complex organic molecules, where the presence of even trace impurities can have significant downstream consequences on reaction yield, impurity profiles of active pharmaceutical ingredients (APIs), and overall product safety.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) as a primary analytical technique against Gas Chromatography (GC), a robust and often orthogonal alternative for the purity assessment of this compound. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer comparative data to empower you to select the most appropriate analytical strategy for your specific needs. The methodologies discussed are grounded in the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and adhere to the validation framework of the International Council for Harmonisation (ICH) Q2(R2) guideline.[1][2][3][4]
The Analytical Challenge: Physicochemical Properties of this compound
Before designing a separation method, understanding the analyte is paramount.
-
Structure: A substituted benzene ring, making it an excellent chromophore for UV detection.
-
Polarity: A relatively non-polar molecule, making it well-suited for reversed-phase HPLC.
-
Volatility: The boiling point indicates sufficient volatility for analysis by Gas Chromatography, presenting a viable alternative to HPLC.[8]
This profile suggests that both HPLC and GC are strong candidate techniques, necessitating a deeper comparison to understand their respective advantages.
Primary Technique: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability to non-volatile and thermally labile compounds.[9] For this compound, a reversed-phase HPLC method provides excellent resolving power for potential process-related impurities, such as isomers or starting material carryover.
Causality of Method Design (HPLC)
The selection of a standard C18 column is a deliberate choice rooted in the analyte's properties. The octadecylsilane stationary phase provides a non-polar environment, promoting retention of the hydrophobic this compound molecule through hydrophobic interactions.[10] The mobile phase, a mixture of acetonitrile and water, allows for the precise modulation of elution strength. Acetonitrile, the organic modifier, decreases the polarity of the mobile phase, reducing the analyte's retention time. An isocratic elution is chosen for its simplicity and robustness, which is ideal for a purity assessment where the impurity profile is relatively well-defined.
UV detection is selected due to the presence of the benzene ring chromophore. While a full UV scan would determine the optimal lambda max, a wavelength of 220 nm is chosen to ensure high sensitivity for both the main component and a broad range of potential aromatic impurities which may have different absorption maxima.
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A Senior Application Scientist's Guide to Palladium Catalysts for C-N Cross-Coupling
Introduction: The Ubiquity and Challenge of the C-N Bond
The carbon-nitrogen (C-N) bond is a cornerstone of modern molecular science. Arylamines, in particular, are privileged structures found in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The development of robust and general methods for their synthesis has therefore been a paramount goal in organic chemistry. For decades, the construction of these bonds was often limited to classical methods like nucleophilic aromatic substitution (SNAr), which required harsh conditions and was restricted to highly activated aromatic systems.
The advent of palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig Amination, revolutionized the field.[3][4] This technology provides a powerful and general platform for forging C(sp²)–N bonds between a wide range of (hetero)aryl halides/pseudohalides and nitrogen nucleophiles. Its impact on drug discovery and process chemistry is undeniable, enabling the synthesis of complex molecules with unprecedented efficiency.[1][3]
This guide, intended for researchers and drug development professionals, provides a comparative analysis of common palladium catalyst systems. We will move beyond simple protocols to explore the mechanistic rationale behind catalyst selection, compare performance data, and offer practical, field-proven insights to empower you at the bench.
The Catalytic Heart: Understanding the Buchwald-Hartwig Cycle
At its core, the Buchwald-Hartwig Amination is a catalytic cycle driven by a palladium(0) species. While seemingly straightforward, the efficiency of each step is critically dependent on the choice of palladium source, ligand, base, and solvent. The generally accepted mechanism proceeds through three key stages.[5][6]
-
Oxidative Addition: The cycle begins with the active L-Pd(0) catalyst (where L is the supporting ligand) inserting into the aryl-halide (Ar-X) bond. This is often the rate-determining step, especially for less reactive aryl chlorides. The reactivity order is typically Ar-I > Ar-OTf > Ar-Br > Ar-Cl.[6] Bulky, electron-rich ligands are crucial here as they stabilize the low-coordinate Pd(0) species and accelerate the oxidative addition.[7]
-
Amine Coordination & Deprotonation: The resulting L-Pd(II)(Ar)(X) complex coordinates the amine nucleophile. A strong base then deprotonates the coordinated amine to form a palladium amido complex, L-Pd(II)(Ar)(NR¹R²), and releases the halide. The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to decompose the substrates or catalyst.[8]
-
Reductive Elimination: This final, bond-forming step involves the reductive elimination of the arylamine product (Ar-NR¹R²) from the palladium amido complex. This regenerates the active L-Pd(0) catalyst, allowing it to re-enter the catalytic cycle. This step is generally favored by bulky ligands that create steric pressure around the metal center.[9]
An Evolution of Excellence: Generations of Palladium Catalysts
The journey of C-N coupling catalysts has been one of continuous improvement, driven by the need to couple ever-more-challenging substrates under milder conditions. This evolution is best understood by classifying the ligands that define the catalyst's performance.
First Generation: Simple Phosphines & Early Limitations
The initial systems utilized simple, commercially available phosphine ligands like triphenylphosphine (PPh₃) and tri(o-tolyl)phosphine. While groundbreaking, these catalysts were generally limited to activated aryl bromides and iodides and often required high temperatures and catalyst loadings.[4] They struggled with the more economical but less reactive aryl chlorides.
Second Generation: The Biarylphosphine Revolution
The true breakthrough came with the development of bulky and electron-rich biaryl monophosphine ligands by the Buchwald and Hartwig groups.[1][10] These ligands dramatically increased the scope and efficiency of C-N coupling. Their steric bulk promotes the crucial reductive elimination step, while their electron-donating nature facilitates the oxidative addition of even unreactive aryl chlorides.[7][9]
Key Ligand Comparison:
-
XPhos (Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly general and robust ligand, effective for a wide range of aryl halides (including chlorides) and amines. Its steric bulk is a key feature.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): The methoxy groups provide additional electron-donating character, often making it highly active at lower temperatures.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Similar to SPhos, but the isopropoxy groups offer a different steric and electronic profile, sometimes providing complementary reactivity.
-
BrettPhos (4-(Dicyclohexylphosphino)-N,N-dimethylaniline): An extremely electron-rich ligand that has shown exceptional activity, particularly for coupling hindered primary amines and for reactions at room temperature.[11]
| Catalyst System | Aryl Halide | Amine | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | 4-Chlorotoluene | Morpholine | NaOt-Bu | 100 | 16 | High | [12] |
| Pd(OAc)₂ / SPhos | 2-Bromoanisole | Aniline | K₃PO₄ | 100 | 16 | High | [12] |
| Pd(OAc)₂ / RuPhos | 4-Chloroanisole | n-Hexylamine | NaOt-Bu | 80 | 2 | >95 | [10] |
| Pd(OAc)₂ / BrettPhos | 4-Chlorotoluene | Primary Amine | NaOt-Bu | RT | 4 | >98 | [11] |
| Table 1: Comparative performance of common biarylphosphine ligands in representative C-N coupling reactions. "High" yields are as reported in the literature, suggesting successful reactions without specifying the exact percentage in the abstract.[12] |
Third Generation: The Rise of Precatalysts
While generating the active catalyst in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a ligand is common, this approach can suffer from variability. The exact nature and concentration of the active L-Pd(0) species can be sensitive to impurities and reaction conditions.
Palladium precatalysts are stable, well-defined Pd(II) complexes that are readily activated under the reaction conditions to predictably generate the active L-Pd(0) catalyst.[1] They offer several advantages:
-
Air-Stability: Easier to handle and weigh than oxygen-sensitive Pd(0) sources or ligands.
-
Reproducibility: Provide a consistent 1:1 or 2:1 ligand-to-palladium ratio.
-
High Activity: Often allow for lower catalyst loadings and milder reaction conditions.[13]
A popular class of precatalysts are the aminobiphenyl palladacycles (e.g., XPhos-Pd-G3), which rapidly form the active catalyst in the presence of a base.[14]
| Method | Catalyst Components | Pros | Cons |
| In-Situ | Pd(OAc)₂ or Pd₂(dba)₃ + Ligand | Flexible L:Pd ratio, lower initial cost | Air-sensitive components, potential for variability |
| Precatalyst | XPhos-Pd-G3 | Air-stable, highly reproducible, very active | Fixed L:Pd ratio, higher initial cost |
| Table 2: Conceptual comparison between in-situ catalyst generation and the use of a precatalyst. |
Practical Guidance for the Bench Chemist
Achieving success with C-N coupling requires not just the right reagents but also careful experimental technique. The following workflow outlines the critical steps for a successful reaction.
Detailed Experimental Protocol: A Model Reaction
This protocol describes the coupling of 4-chlorotoluene with morpholine, a common benchmark reaction.
Reaction: Coupling of 4-Chlorotoluene and Morpholine Catalyst System: Pd(OAc)₂ / XPhos / NaOt-Bu
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂): (2.2 mg, 0.01 mmol, 1 mol%)
-
XPhos: (9.5 mg, 0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOt-Bu): (135 mg, 1.4 mmol, 1.4 equiv)
-
4-Chlorotoluene: (127 mg, 1.0 mmol, 1.0 equiv)
-
Morpholine: (105 µL, 1.2 mmol, 1.2 equiv)
-
Anhydrous, Degassed Toluene: 2.0 mL
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, XPhos, and NaOt-Bu. This step is best performed in a glovebox to minimize exposure to air.
-
Causality: Using a strong base like NaOt-Bu is crucial for deprotonating the amine.[8] Handling solids in an inert atmosphere prevents premature degradation of the catalyst and ligand.
-
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum. Connect it to a Schlenk line and evacuate under high vacuum, then backfill with argon or nitrogen. Repeat this cycle three times.
-
Causality: The active Pd(0) catalyst is sensitive to oxygen. A thoroughly inert atmosphere is critical for catalyst longevity and reaction success.[15]
-
-
Reagent Addition: Through the septum, add the anhydrous, degassed toluene via syringe, followed by the 4-chlorotoluene and then the morpholine.
-
Causality: Using anhydrous and degassed solvent prevents quenching of the base and oxidation of the catalyst.
-
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Causality: Vigorous stirring is important as the base is often not fully soluble, and good mixing ensures efficient reaction at the solid-liquid interface.[6]
-
-
Monitoring & Workup: Monitor the reaction by TLC or GC/MS. Upon consumption of the starting material (typically 12-24 hours), cool the reaction to room temperature.
-
Quenching & Extraction: Carefully quench the reaction by adding 5 mL of water. Transfer the mixture to a separatory funnel, extract with ethyl acetate (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the desired product, 4-(p-tolyl)morpholine.
This self-validating protocol, grounded in established best practices, ensures a high probability of success by controlling the key variables that influence catalyst activity and stability.
Conclusion and Future Outlook
The selection of a palladium catalyst for C-N coupling is a nuanced decision that depends on the specific substrates, desired reaction conditions, and scale of the synthesis. For general-purpose applications and challenging couplings, second-generation biarylphosphine ligands like XPhos and SPhos , particularly when delivered as third-generation precatalysts, offer the broadest scope and highest reliability.[10] They represent the state-of-the-art for most academic and industrial labs.
The field continues to evolve, with ongoing research focused on developing catalysts that operate at even lower loadings (ppm levels), at room temperature, and in more environmentally benign solvents.[7][16] As our mechanistic understanding deepens, we can expect the rational design of new, even more powerful catalyst systems that will continue to expand the horizons of what is possible in the synthesis of nitrogen-containing molecules.
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Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]
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Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. National Institutes of Health (NIH). [Link]
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Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]
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Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. ResearchGate. [Link]
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Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health (NIH). [Link]
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Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]
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Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
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Palladium‐Catalyzed Amination of Aryl Halides. ResearchGate. [Link]
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Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
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Highly Active Well-Defined Palladium Precatalysts for the Efficient Amination of Aryl Chlorides. Organometallics. [Link]
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Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship, University of California. [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
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Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. National Institutes of Health (NIH). [Link]
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Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
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Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]
-
Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. Organic Letters. [Link]
-
Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. ResearchGate. [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett. [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]
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Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]
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Practical Palladium Catalysts for C-N and C-O Bond Formation. ResearchGate. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. [Link]
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A Senior Application Scientist's Guide to the Validation of Synthetic Routes for Substituted Benzotrifluorides
For the modern medicinal chemist and materials scientist, the benzotrifluoride motif is a cornerstone of molecular design. Its unique electronic properties, metabolic stability, and lipophilicity make it an invaluable functional group in the development of pharmaceuticals and advanced materials. However, the efficient and selective synthesis of substituted benzotrifluorides presents a significant challenge, with a diverse array of synthetic routes available, each with its own set of advantages and limitations.
This guide provides an in-depth comparison of the most prevalent synthetic strategies for accessing substituted benzotrifluorides. We will move beyond a mere recitation of protocols to a critical analysis of the underlying principles, empowering researchers to make informed decisions for their specific synthetic challenges. Our focus will be on the practical application of these methods, supported by experimental data and a thorough examination of their mechanistic underpinnings.
The Landscape of Benzotrifluoride Synthesis: A Comparative Overview
The choice of synthetic route to a substituted benzotrifluoride is dictated by a multitude of factors, including the nature of the desired substitution pattern, functional group tolerance, scalability, and the cost and availability of starting materials. Here, we dissect and compare four major strategies: the classical Sandmeyer-type reaction, modern transition-metal-catalyzed cross-coupling reactions (palladium and copper), emerging photoredox catalysis, and innovative decarboxylative approaches.
Key Performance Metrics at a Glance
To facilitate a rapid assessment of these methodologies, the following table summarizes their key performance characteristics. A more detailed exploration of each method will follow.
| Synthetic Route | Typical Starting Material | Key Advantages | Key Limitations | Typical Reaction Conditions |
| Sandmeyer-Type Trifluoromethylation | Aromatic Amines | Wide availability of starting materials, good functional group tolerance, cost-effective.[1][2][3] | Stoichiometric use of copper salts, potential for diazonium salt instability. | Mild to moderate temperatures (0-80 °C), aqueous or organic solvents. |
| Palladium-Catalyzed Cross-Coupling | Aryl Halides (Cl, Br, I), Triflates | Excellent functional group tolerance, high yields, applicable to challenging substrates (aryl chlorides).[4][5][6] | Catalyst cost and sensitivity, requires specialized ligands. | Moderate to high temperatures (80-140 °C), anhydrous organic solvents. |
| Copper-Catalyzed Cross-Coupling | Aryl Halides (I, Br) | Lower catalyst cost than palladium, good for electron-deficient arenes. | Often requires higher temperatures and stoichiometric reagents, less effective for aryl chlorides. | High temperatures (100-180 °C), polar aprotic solvents. |
| Photoredox Catalysis | Arenes, Heteroarenes | Extremely mild conditions (room temperature, visible light), high functional group tolerance.[7][8][9] | Can suffer from regioselectivity issues, may require specialized photocatalysts. | Room temperature, organic solvents, visible light irradiation. |
| Decarboxylative Trifluoromethylation | Aromatic Carboxylic Acids | Readily available starting materials, avoids the use of aryl halides.[10][11][12] | Can require specific catalysts (e.g., silver) or photoredox conditions, substrate scope can be limited. | Varies from room temperature (photoredox) to elevated temperatures (metal-catalyzed). |
In-Depth Analysis of Synthetic Routes
Sandmeyer-Type Trifluoromethylation: The Workhorse Approach
The Sandmeyer reaction, a cornerstone of aromatic chemistry, has been ingeniously adapted for trifluoromethylation.[2][3] This method leverages the vast commercial availability of anilines, which are converted to their corresponding diazonium salts and subsequently reacted with a trifluoromethyl source in the presence of a copper salt.
Causality in Experimental Design: The choice between a one-pot or two-step procedure is often dictated by the stability of the diazonium salt intermediate.[1] For electron-rich anilines that form less stable diazonium salts, a two-step approach with isolation of the salt at low temperatures is often preferred to minimize decomposition. Conversely, for more stable diazonium salts, a one-pot procedure offers operational simplicity. The choice of the trifluoromethylating agent, such as trifluoromethanesulfonyl chloride (TfCl) or Ruppert-Prakash reagent (TMSCF3), and the copper source (e.g., CuCl, CuBr, CuI) can be optimized to balance reactivity and cost.
Trustworthiness and Self-Validation: A well-executed Sandmeyer trifluoromethylation is a robust reaction. The progress of the diazotization step can be monitored by the disappearance of the starting aniline (e.g., by TLC or LC-MS). The subsequent trifluoromethylation is often accompanied by the evolution of nitrogen gas, providing a visual cue of reaction progress. The final product is readily purified by standard chromatographic techniques, and its identity and purity can be confirmed by NMR spectroscopy (¹H, ¹³C, and ¹⁹F) and mass spectrometry.
Experimental Workflow: Sandmeyer-Type Trifluoromethylation
Caption: Workflow for a two-step Sandmeyer-type trifluoromethylation.
Palladium-Catalyzed Cross-Coupling: Precision and Scope
For syntheses demanding high functional group tolerance and the ability to functionalize less reactive aryl chlorides, palladium-catalyzed cross-coupling has emerged as a powerful tool.[4][5][6] This methodology has been particularly impactful in the late-stage functionalization of complex molecules in drug discovery programs.
Causality in Experimental Design: The success of a palladium-catalyzed trifluoromethylation hinges on the judicious choice of ligand. Bulky, electron-rich phosphine ligands, such as BrettPhos, are often required to promote the challenging reductive elimination of the Ar-CF₃ bond from the palladium center.[5] The selection of the trifluoromethyl source (e.g., TESCF₃, TMSCF₃) and the fluoride source (e.g., KF, CsF) is also critical for efficient transmetalation. The reaction temperature and time are carefully optimized to ensure complete conversion while minimizing side reactions.
Trustworthiness and Self-Validation: These reactions are typically run under an inert atmosphere to protect the palladium catalyst from oxidation. Reaction progress can be monitored by GC-MS or LC-MS to track the consumption of the aryl halide and the formation of the benzotrifluoride product. The isolation of the product is usually achieved through column chromatography. A key validation step is to confirm the absence of starting material and byproducts, such as hydrodehalogenated arene, in the final product.
Reaction Mechanism: Palladium-Catalyzed Trifluoromethylation
Caption: Catalytic cycle for palladium-catalyzed trifluoromethylation.
Copper-Catalyzed Cross-Coupling: A Cost-Effective Alternative
Copper-catalyzed methods provide a more economical alternative to palladium-catalyzed reactions, particularly for the trifluoromethylation of aryl iodides and bromides. These reactions often employ readily available copper salts and trifluoromethylating agents.
Causality in Experimental Design: The choice of the trifluoromethyl source is a key consideration. While TMSCF₃ is commonly used, the development of methods utilizing less expensive sources like trifluoroacetate is an active area of research.[13][14] The reaction temperature is often a critical parameter, with higher temperatures generally required to drive the reaction to completion. The use of ligands, such as 1,10-phenanthroline, can sometimes improve the efficiency of the reaction, especially for less reactive aryl bromides.
Trustworthiness and Self-Validation: Similar to palladium-catalyzed reactions, copper-catalyzed trifluoromethylations are sensitive to air and moisture, necessitating the use of inert atmosphere techniques. The progress of the reaction can be followed by standard analytical methods. A key aspect of validation is to ensure the complete removal of copper residues from the final product, which is particularly important for pharmaceutical applications.
Photoredox Catalysis: The Gentle Approach
Visible-light photoredox catalysis represents a paradigm shift in trifluoromethylation chemistry, enabling the generation of trifluoromethyl radicals under exceptionally mild conditions.[7][8][9] This approach is particularly well-suited for the functionalization of electron-rich arenes and heterocycles that are often sensitive to the harsher conditions of traditional methods.
Causality in Experimental Design: The selection of the photocatalyst (e.g., Ru(bpy)₃²⁺ or Ir(ppy)₃) is crucial and is matched to the redox potential of the trifluoromethyl source (e.g., CF₃SO₂Cl, CF₃I). The reaction is typically performed at room temperature with irradiation from a simple light source, such as a compact fluorescent lamp (CFL) or an LED. The choice of solvent can also influence the reaction efficiency.
Trustworthiness and Self-Validation: The reaction is often visually self-validating, as the characteristic color of the photocatalyst may change during the reaction. The progress is monitored by LC-MS or ¹⁹F NMR. A crucial control experiment is to run the reaction in the dark to confirm that it is indeed light-driven. The mildness of the conditions often leads to cleaner reaction profiles and simpler purification.
Experimental Workflow: Photoredox Trifluoromethylation
Caption: General workflow for a photoredox-catalyzed trifluoromethylation.
Decarboxylative Trifluoromethylation: A Modern Strategy
Decarboxylative trifluoromethylation offers a novel and powerful approach that utilizes readily available and often inexpensive aromatic carboxylic acids as starting materials.[10][11][12] This method avoids the need for pre-functionalized aryl halides and can be achieved through either transition-metal catalysis (e.g., silver-catalyzed) or photoredox catalysis.
Causality in Experimental Design: In silver-catalyzed decarboxylative trifluoromethylation, the choice of the silver salt and oxidant is critical for the efficient generation of the key aryl radical intermediate.[13] For photoredox-catalyzed variants, the selection of the photocatalyst and the trifluoromethylating agent is paramount, with the reaction conditions being significantly milder.
Trustworthiness and Self-Validation: The progress of these reactions can be monitored by the disappearance of the starting carboxylic acid and the formation of the benzotrifluoride product. A key validation step is to confirm the complete decarboxylation of the starting material. The purification of the product is typically straightforward, and the structure is confirmed by standard spectroscopic methods.
Detailed Experimental Protocols
To provide a practical context for the discussed methodologies, the following are representative, step-by-step protocols for two of the most widely used methods.
Protocol 1: Palladium-Catalyzed Trifluoromethylation of an Aryl Chloride
Materials:
-
Aryl chloride (1.0 mmol)
-
Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)
-
BrettPhos (0.06 mmol, 6 mol%)
-
Potassium fluoride (spray-dried, 2.0 mmol)
-
TESCF₃ (1.5 mmol)
-
Anhydrous dioxane (5 mL)
-
Schlenk tube and magnetic stir bar
Procedure:
-
In a nitrogen-filled glovebox, add the aryl chloride, Pd₂(dba)₃, BrettPhos, and potassium fluoride to a Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous dioxane (5 mL) to the Schlenk tube.
-
Add TESCF₃ (1.5 mmol) to the reaction mixture.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Place the Schlenk tube in a preheated oil bath at 120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted benzotrifluoride.
Protocol 2: Photoredox-Catalyzed C-H Trifluoromethylation of a Heteroarene
Materials:
-
Heteroarene (0.5 mmol)
-
fac-Ir(ppy)₃ (0.005 mmol, 1 mol%)
-
Trifluoromethanesulfonyl chloride (CF₃SO₂Cl, 1.0 mmol)
-
K₂HPO₄ (1.5 mmol)
-
Anhydrous acetonitrile (5 mL)
-
Schlenk tube and magnetic stir bar
-
26W compact fluorescent lamp (CFL)
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the heteroarene, fac-Ir(ppy)₃, and K₂HPO₄.
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add anhydrous acetonitrile (5 mL) via syringe.
-
Add CF₃SO₂Cl (1.0 mmol) via syringe.
-
Seal the Schlenk tube and place it approximately 5 cm from a 26W CFL.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Outlook
The synthesis of substituted benzotrifluorides has been revolutionized by the development of a diverse array of synthetic methodologies. The classical Sandmeyer reaction remains a viable and cost-effective option, while palladium- and copper-catalyzed cross-coupling reactions offer unparalleled scope and functional group tolerance. The advent of photoredox catalysis has opened new avenues for mild and selective trifluoromethylations, and decarboxylative strategies provide a modern alternative to traditional cross-coupling approaches.
The selection of the optimal synthetic route requires a careful consideration of the specific target molecule, the availability of starting materials, and the desired scale of the reaction. As the demand for complex fluorinated molecules continues to grow, the development of even more efficient, sustainable, and cost-effective methods for the synthesis of substituted benzotrifluorides will undoubtedly remain a major focus of chemical research.
References
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Cho, E. J., et al. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 328(5986), 1679–1681. [Link]
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Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link]
-
Dai, J.-J., et al. (2013). Copper-Promoted Sandmeyer Trifluoromethylation Reaction. Journal of the American Chemical Society, 135(22), 8436–8439. [Link]
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Kautzky, J. A., et al. (2018). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Journal of the American Chemical Society, 140(21), 6522–6526. [Link]
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Gooßen, L. J., et al. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 116-141. [Link]
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Wu, J., et al. (2021). Mechanistic Insight into Copper-Mediated Trifluoromethylation of Aryl Halides: The Role of CuI. Journal of the American Chemical Society, 143(35), 14367–14378. [Link]
-
Tan, X., et al. (2017). Silver-Catalyzed Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Journal of the American Chemical Society, 139(36), 12430–12433. [Link]
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Hartwig, J. F., et al. (2022). Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. eScholarship. [Link]
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Anonymous. (2025). Towards a Practical and Efficient Copper-Catalyzed Trifluoromethylation of Aryl Halides. ResearchGate. [Link]
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Anonymous. (2025). Advances in photocatalytic research on decarboxylative trifluoromethylation of trifluoroacetic acid and derivatives. Frontiers in Chemistry. [Link]
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Anonymous. (2025). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]
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A Senior Application Scientist's Guide to Trifluoromethylated Building Blocks: A Cost-Benefit Analysis of 2-Bromo-3-fluorobenzotrifluoride
For researchers and professionals in drug development and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern synthesis. The trifluoromethyl (CF₃) group, in particular, is a highly sought-after moiety for its profound ability to modulate key properties such as lipophilicity, metabolic stability, and binding affinity.[1][2] This guide provides an in-depth cost-benefit analysis of 2-Bromo-3-fluorobenzotrifluoride (CAS: 104540-42-3) , a versatile yet specific building block, comparing its performance and economic viability against its structural isomers in cornerstone synthetic reactions.
Introduction: The Strategic Value of Fluorinated Aromatics
The precise placement of fluorine, bromine, and trifluoromethyl groups on a benzene ring creates a unique chemical entity with tailored reactivity. This compound is a prime example, offering a handle for cross-coupling (the bromine atom) while the fluorine and CF₃ groups synergistically influence the electronic nature of the ring.[3][4] This guide moves beyond a simple cataloging of properties to dissect the practical implications of its substitution pattern in the context of real-world laboratory and process chemistry. We will analyze its performance in two of the most powerful and ubiquitous transformations in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Physicochemical Landscape: A Comparative Overview of Isomers
The choice of starting material is a critical decision point in any synthetic campaign. The subtle differences in the positions of the bromo, fluoro, and trifluoromethyl substituents across isomers can lead to significant variations in reactivity, yield, and ultimately, cost. Below is a comparative table of this compound and its common alternatives.
| Compound | Structure | CAS Number | Molecular Weight | Boiling Point (°C) | Density (g/mL at 25°C) |
| This compound | F-C₆H₃(Br)-CF₃ (ortho-Br, meta-F) | 104540-42-3 | 243.00 | 167-168[5] | 1.741[5] |
| 2-Bromo-5-fluorobenzotrifluoride | F-C₆H₃(Br)-CF₃ (ortho-Br, para-F) | 40161-55-5 | 243.00 | 136-143[6] | 1.695[6] |
| 3-Bromo-4-fluorobenzotrifluoride | F-C₆H₃(Br)-CF₃ (meta-Br, para-F) | 68322-84-9 | 243.00 | ~155-157 | ~1.72 |
| 4-Bromo-2-fluorobenzotrifluoride | F-C₆H₃(Br)-CF₃ (para-Br, ortho-F) | 393-37-3 | 243.00 | 169-171 | 1.73 |
| 4-Bromo-3-fluorobenzotrifluoride | F-C₆H₃(Br)-CF₃ (para-Br, meta-F) | 40161-54-4 | 243.00 | 168-170 | 1.73 |
The key differentiator from a synthetic chemist's perspective is the steric and electronic environment around the C-Br bond. In our target molecule, This compound , the bromine is flanked by a hydrogen atom on one side and the electron-withdrawing trifluoromethyl group on the other. This ortho-CF₃ group presents significant steric hindrance, which can be a double-edged sword: it may slow down desired reactions but can also provide selectivity in certain transformations.[7]
Case Study 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a pillar of C-C bond formation, valued for its functional group tolerance and mild conditions.[8][9] We will evaluate the performance of our target compound and its isomers in a typical coupling with phenylboronic acid.
Experimental Workflow & Catalytic Cycle
The diagram below illustrates the generally accepted workflow and catalytic cycle for this transformation. The crucial steps involve the oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid species, and reductive elimination to yield the product and regenerate the catalyst.[9]
Caption: Workflow and catalytic cycle for the Suzuki-Miyaura coupling.
Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In a flame-dried Schlenk flask under a nitrogen atmosphere, combine the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add a 4:1 mixture of toluene and water (5 mL).
-
Degassing: Bubble nitrogen gas through the stirred suspension for 15 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Reaction: Heat the mixture to 95 °C and stir vigorously for 4-12 hours, monitoring progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Performance Comparison
| Starting Material | Key Structural Feature | Expected Reaction Time | Expected Yield (%) | Rationale for Performance |
| This compound | ortho-CF₃ (Steric hindrance) | Slower (8-12 h) | 65-75% | The bulky ortho-CF₃ group sterically hinders the oxidative addition step at the palladium center, slowing the reaction rate and potentially leading to lower yields due to competing side reactions over the extended time. |
| 2-Bromo-5-fluorobenzotrifluoride | ortho-CF₃ (Steric hindrance) | Slower (8-12 h) | 68-78% | Similar steric hindrance to the 2-bromo-3-fluoro isomer, resulting in comparable performance. |
| 3-Bromo-4-fluorobenzotrifluoride | meta-CF₃ (Less hindrance) | Faster (4-6 h) | 85-95% | The CF₃ group is meta to the bromine, exerting a primarily electronic effect with minimal steric clash. This allows for efficient oxidative addition and typically results in high yields. |
| 4-Bromo-3-fluorobenzotrifluoride | para-CF₃ (No hindrance) | Faster (4-6 h) | 90-98% | With no steric hindrance from the CF₃ group, this isomer is often the most reactive in Suzuki couplings, leading to rapid conversion and excellent yields. |
Expertise & Experience: The causality here is clear: steric bulk adjacent to the reaction center (the C-Br bond) is the primary determinant of reaction rate and efficiency in this cross-coupling reaction. While electronically activating, the ortho-CF₃ group's size impedes the approach of the bulky palladium catalyst, a classic example of sterics trumping electronics.[7]
Case Study 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the go-to method for forming C-N bonds, critical for synthesizing the vast number of pharmaceuticals that are aryl amines.[10][11] This reaction is notoriously sensitive to ligand choice and steric factors.
Experimental Workflow Diagram
Caption: General experimental workflow for Buchwald-Hartwig amination.
Detailed Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: To an oven-dried resealable Schlenk tube, add the aryl bromide (1.0 mmol), sodium tert-butoxide (1.4 mmol, 1.4 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), and a suitable phosphine ligand like Xantphos (0.03 mmol, 3 mol%).
-
Atmosphere Control: Seal the tube, and evacuate and backfill with argon three times.
-
Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL) followed by the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 6-24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by flash chromatography or crystallization to yield the desired aryl amine.
Performance Comparison
| Starting Material | Key Structural Feature | Expected Reaction Time | Expected Yield (%) | Rationale for Performance |
| This compound | ortho-CF₃ (High hindrance) | Very Slow (18-24 h) | 30-50% | The steric bulk of the ortho-CF₃ group severely impedes the reductive elimination step, which is often rate-limiting. This can lead to catalyst decomposition and low yields, often requiring specialized, bulkier ligands to overcome. |
| 2-Bromo-5-fluorobenzotrifluoride | ortho-CF₃ (High hindrance) | Very Slow (18-24 h) | 35-55% | Similar to its isomer, the ortho-CF₃ group presents a major steric challenge for C-N bond formation. |
| 3-Bromo-4-fluorobenzotrifluoride | meta-CF₃ (Less hindrance) | Moderate (6-10 h) | 75-85% | With the bulky group removed from the ortho position, the reaction proceeds much more efficiently. The primary challenge is electronic deactivation, but this is readily overcome with modern catalyst systems. |
| 4-Bromo-3-fluorobenzotrifluoride | para-CF₃ (No hindrance) | Moderate (6-10 h) | 80-90% | This isomer typically provides good to excellent yields as there are no major steric impediments to the catalytic cycle. |
Trustworthiness: The protocols described are self-validating systems based on established, peer-reviewed chemical transformations.[8][12] The predicted outcomes are grounded in fundamental principles of physical organic chemistry, specifically the interplay of steric and electronic effects on the rates of organometallic catalytic cycles.
The Final Calculation: A Cost-Benefit Synthesis
The ultimate decision rests on a balance of raw material cost, reaction performance, and downstream processing expenses.
| Compound | Approximate Cost (USD/g)* | Performance Score (Yield & Rate) | Cost-Effectiveness for C-C Bonds | Cost-Effectiveness for C-N Bonds |
| This compound | $15 - $25 | Low to Moderate | Low | Very Low |
| 2-Bromo-5-fluorobenzotrifluoride | $10 - $20 | Low to Moderate | Moderate | Very Low |
| 3-Bromo-4-fluorobenzotrifluoride | $8 - $15 | High | High | High |
| 4-Bromo-3-fluorobenzotrifluoride | $8 - $15 | Very High | Very High | High |
*Costs are estimates based on typical catalog prices from major suppliers for R&D quantities and are subject to change. Bulk pricing will differ significantly.
Analysis:
-
For Suzuki (C-C) Couplings: While isomers like 3-bromo- and 4-bromo-fluorobenzotrifluoride are cheaper and provide significantly higher yields and faster reactions, the use of This compound is only justified if the specific ortho-CF₃ substitution pattern is non-negotiable for the final target's biological activity. The higher cost and lower yield must be absorbed as a necessary expense for accessing a unique chemical space.
-
For Buchwald-Hartwig (C-N) Aminations: The use of This compound is highly challenging and economically unfavorable for general synthesis. The poor yields necessitate extensive optimization, more expensive and specialized ligands, and costly purification, making it a last resort. If the target molecule requires this specific arrangement, alternative synthetic routes that install the amine at an earlier stage or via a different mechanism (e.g., SₙAr if sufficiently activated) should be strongly considered.
Conclusion and Recommendations
The cost-benefit analysis reveals that This compound is a specialty building block whose utility is dictated by synthetic necessity rather than general efficiency.
-
Recommendation: For general scaffold development where flexibility in substitution patterns exists, 3-Bromo-4-fluorobenzotrifluoride and 4-Bromo-3-fluorobenzotrifluoride represent far more cost-effective and efficient alternatives for both Suzuki and Buchwald-Hartwig reactions.
-
Justifiable Use: The use of this compound should be reserved for situations where the 2-CF₃, 3-F substitution pattern is a critical, unchangeable design element of the target molecule. Researchers must be prepared for lower yields, longer reaction times, and more intensive process development, factoring these challenges into their project timelines and budgets.
Ultimately, the choice of a building block is a strategic decision. By understanding the underlying chemical principles that govern reactivity and comparing them with practical economic realities, researchers can navigate their synthetic challenges with greater confidence and efficiency.
References
- CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride. Google Patents.
-
Exploring 3-Chloro-2-(Trifluoromethyl)aniline: Properties and Applications . Available from: [Link]
- US6333434B1 - Preparation of trifluoromethylanilines. Google Patents.
- US6333434B1 - Preparation of trifluoromethylanilines. Google Patents.
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available from: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available from: [Link]
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | Request PDF. ResearchGate. Available from: [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]
-
Navigating Organic Synthesis with 4-Bromo-3-fluorobenzotrifluoride: A Chemist's Guide . Available from: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow . ChemRxiv. Available from: [Link]
-
The Chemistry Behind the Performance: Applications of 3-Bromo-2-fluorobenzotrifluoride . Available from: [Link]
-
The Versatility of Trifluoromethylated Building Blocks: Applications of 2-Bromo-3,3,3-trifluoropropene . NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Process for the synthesis of organic compounds . European Patent Office. Available from: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]
-
Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. | Request PDF. ResearchGate. Available from: [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem . YouTube. Available from: [Link]
-
Unlocking Innovation: The Role of 3-Bromo-2-fluorobenzotrifluoride in Specialty Chemical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds . Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Synthesis, Physicochemical and Computational Analysis of Tris(fluoromethyl)alkyl Building Blocks . ChemRxiv. Available from: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters . RSC Advances (RSC Publishing). Available from: [Link]
-
Synthesis of Building Blocks for the Construction of Trialomethylated Heterocycles . Blucher Proceedings. Available from: [Link]
-
Fluorinated building blocks in drug design: new pathways and targets . PMC - NIH. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Bromo-3-fluorobenzotrifluoride
For researchers and professionals in drug development, the meticulous management of chemical reagents is paramount, extending from their initial synthesis to their ultimate disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Bromo-3-fluorobenzotrifluoride (CAS No. 104540-42-3), a halogenated organic compound. Adherence to these protocols is crucial not only for regulatory compliance but also for the protection of laboratory personnel and the environment.
I. Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the chemical's properties and associated hazards is essential. This knowledge informs the necessary safety precautions and the rationale behind each step of the disposal process.
This compound is a combustible liquid that can cause significant irritation to the skin, eyes, and respiratory system.[1][2] As a halogenated organic compound, its disposal is subject to stringent regulations due to the potential for environmental persistence and the formation of hazardous byproducts upon improper treatment.[3][4]
Table 1: Key Properties and Hazards of this compound
| Property | Value | Source |
| CAS Number | 104540-42-3 | [2] |
| Molecular Formula | C7H3BrF4 | [1][2] |
| Molecular Weight | 243.00 g/mol | [1] |
| Appearance | Yellow Liquid | [2] |
| Boiling Point | 167-168 °C | [5][6] |
| Density | 1.741 g/mL at 25 °C | [5][6] |
| Flash Point | 87.8 °C (190.0 °F) - closed cup | [5] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2] |
II. Immediate Safety and Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, it is imperative to establish a safe working environment and don the appropriate Personal Protective Equipment (PPE). This proactive approach minimizes the risk of exposure and ensures personal safety.
Essential PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[2]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.[2]
-
Body Protection: A lab coat or chemical-resistant apron should be worn.[2]
-
Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge, especially if working outside of a fume hood or in a poorly ventilated area.[5]
III. Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that requires careful segregation and handling. The following protocol outlines the necessary steps for its safe and compliant disposal.
1. Waste Segregation:
-
Crucial First Step: Never mix this compound with non-halogenated organic waste.[4][7] Halogenated and non-halogenated waste streams are treated differently, and cross-contamination can lead to complications and increased disposal costs.[8]
-
Designated Waste Container: Collect this compound and any materials contaminated with it in a dedicated, properly labeled hazardous waste container.[4][7] This container should be made of a material compatible with the chemical.
2. Labeling the Waste Container:
-
Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[7][8]
-
Composition Log: If other halogenated solvents are added to the same container, maintain a log sheet detailing the constituents and their approximate volumes.[4]
3. Storage of Hazardous Waste:
-
Secure and Ventilated: Store the sealed hazardous waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[2][5]
-
Away from Incompatibles: Keep the container away from heat sources, open flames, and incompatible materials such as strong oxidizing agents.[2]
4. Arranging for Disposal:
-
Licensed Waste Hauler: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[2] Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.
-
Regulatory Compliance: Ensure that the disposal process adheres to all local, state, and federal regulations for hazardous waste.[2][9]
Decision-Making Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
IV. Decontamination and Spill Response
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.
1. Minor Spills:
-
Evacuate and Ventilate: If safe to do so, ensure the area is well-ventilated.
-
Absorb: Contain and absorb the spill using an inert absorbent material such as vermiculite, sand, or earth.[2] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully collect the absorbed material and place it in the designated halogenated organic waste container.[2]
-
Decontaminate: Clean the spill area with soap and water.
2. Major Spills:
-
Evacuate Immediately: Evacuate all personnel from the affected area.
-
Alert Authorities: Contact your institution's EHS department and emergency services.
-
Restrict Access: Prevent entry into the spill area.
V. Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By adhering to the detailed procedures outlined in this guide for the disposal of this compound, researchers and drug development professionals can ensure a safe and compliant laboratory environment.
References
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
-
eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations. [Link]
-
U.S. Environmental Protection Agency. State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests.[Link]
-
Bucknell University. Hazardous Waste Segregation.[Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]
-
University of Iowa Environmental Health & Safety. Organic Solvents.[Link]
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- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. bucknell.edu [bucknell.edu]
- 5. 2-溴-3-氟三氟甲苯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 104540-42-3 [chemicalbook.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 9. epa.gov [epa.gov]
Mastering the Safe Handling of 2-Bromo-3-fluorobenzotrifluoride: A Guide for the Modern Laboratory
For the discerning researcher, scientist, and drug development professional, the mastery of chemical handling is not merely a matter of procedure, but a cornerstone of scientific integrity and innovation. 2-Bromo-3-fluorobenzotrifluoride, a key building block in the synthesis of novel compounds, demands a level of respect and preparedness commensurate with its specific chemical properties. This guide moves beyond a simple checklist, offering a comprehensive, field-proven framework for its safe and effective use. Here, we delve into the causality behind each safety recommendation, empowering you to not only follow protocols but to understand and own them, ensuring a self-validating system of safety within your laboratory.
Hazard Profile: Understanding the Chemistry of Caution
This compound is a combustible liquid that can cause skin and serious eye irritation, and may also lead to respiratory irritation[1][2]. A thorough understanding of these hazards is the first step toward mitigating risk.
-
Combustibility: As a combustible liquid, it has a flash point of 87.8 °C (190.0 °F)[3]. This means that while it is not flammable at room temperature, it can ignite if heated. Therefore, it is crucial to keep it away from heat sources, sparks, and open flames[1].
-
Skin and Eye Irritation: Direct contact with the skin can cause irritation[1][2]. Prolonged or repeated exposure can lead to more severe skin conditions. The vapors of this chemical are also irritating to the eyes, and direct contact can cause serious damage[1][2].
-
Respiratory Irritation: Inhalation of vapors or mists can irritate the respiratory tract[1][2]. Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting[1][4].
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's hazard profile.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory to protect against splashes and vapors. A face shield should be worn in conjunction with goggles when there is a higher risk of splashing. |
| Skin Protection | Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling, consider gloves with a higher level of protection, such as Viton® or butyl rubber, and always check the manufacturer's compatibility chart. Lab Coat: A flame-resistant lab coat should be worn to protect against accidental splashes and to prevent contamination of personal clothing. Closed-toe shoes: These are a standard requirement in any laboratory to protect the feet from spills. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required. |
Operational Plan: A Step-by-Step Guide to Safe Handling
This section provides a detailed workflow for handling this compound, from preparation to the completion of your experimental work.
Pre-Handling Preparation
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the certification is up to date. The sash should be positioned as low as possible while still allowing for comfortable work.
-
Gather Materials: Assemble all necessary equipment, including glassware, stir bars, and reagents, inside the fume hood before introducing the this compound.
-
Emergency Preparedness: Locate the nearest safety shower and eyewash station. Ensure a spill kit compatible with halogenated organic compounds is readily available.
Chemical Handling
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Chemical Transfer: Carefully open the container of this compound inside the fume hood. Use a clean, dry pipette or syringe to transfer the required amount. Avoid generating mists or vapors.
-
Reaction Setup: If using in a reaction, add it to the reaction vessel slowly and in a controlled manner.
-
Container Sealing: Once the transfer is complete, securely close the container and wipe it down with a damp cloth to remove any external contamination.
Post-Handling Procedures
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of in the appropriate waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and its associated waste is critical to protect the environment and comply with regulations.
Waste Segregation
All waste contaminated with this compound must be treated as hazardous waste. It is imperative to segregate this waste into a designated, clearly labeled container for halogenated organic waste. Do not mix it with non-halogenated waste.
Decontamination of Glassware
-
Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) inside the fume hood.
-
Collect Rinsate: The solvent used for rinsing is now considered hazardous waste and must be collected in the designated halogenated organic waste container.
-
Washing: After the initial rinse, the glassware can be washed with soap and water.
Workflow Visualization
The following diagram illustrates the key stages of the safe handling workflow for this compound.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
